molecular formula C5H12FN B15312738 (2-Fluoroethyl)(propan-2-yl)amine

(2-Fluoroethyl)(propan-2-yl)amine

Cat. No.: B15312738
M. Wt: 105.15 g/mol
InChI Key: RMQUYIZMIUDCTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Fluoroethyl)(propan-2-yl)amine is a fluorinated amine compound that serves as a versatile building block in organic synthesis and medicinal chemistry research. With the molecular formula C6H14FN and a molecular weight of 119.18 g/mol , this compound is characterized by the incorporation of both a flexible 2-fluoroethyl chain and a propan-2-yl (isopropyl) group on the nitrogen center. The presence of the fluorine atom can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold for the synthesis of more complex molecules. Fluoroalkyl amines are frequently employed in drug discovery and development as precursors for the preparation of pharmacologically active molecules, including potential glycogen synthase kinase-3 (GSK-3) inhibitors . Researchers utilize this compound under strict laboratory conditions. (2-Fluoroethyl)(propan-2-yl)amine is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H12FN

Molecular Weight

105.15 g/mol

IUPAC Name

N-(2-fluoroethyl)propan-2-amine

InChI

InChI=1S/C5H12FN/c1-5(2)7-4-3-6/h5,7H,3-4H2,1-2H3

InChI Key

RMQUYIZMIUDCTF-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCCF

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to (2-Fluoroethyl)(propan-2-yl)amine: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of (2-Fluoroethyl)(propan-2-yl)amine, CAS number 1516853-11-4, a promising fluorinated building block for researchers, scientists, and professionals in drug development. We will delve into its synthesis, characterization, and potential applications, underpinned by the established principles of medicinal chemistry.

Introduction: The Strategic Role of Fluorine in Pharmaceuticals

The introduction of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties.[1][2][3] More than 20% of all modern pharmaceuticals contain at least one fluorine atom.[4] The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa.[1][2]

(2-Fluoroethyl)(propan-2-yl)amine belongs to the class of fluoroalkylamines, which are valuable intermediates in the synthesis of more complex molecules.[2][5] The presence of the fluoroethyl group can impart desirable pharmacokinetic characteristics, while the isopropylamine moiety provides a key nucleophilic handle for further chemical modifications. This combination makes it a building block of significant interest for the construction of novel bioactive compounds.

Physicochemical Properties

While extensive experimental data for (2-Fluoroethyl)(propan-2-yl)amine is not widely published, its key physicochemical properties can be predicted based on its structure.

PropertyPredicted Value/InformationSource
CAS Number 1516853-11-4N/A
Molecular Formula C5H12FNN/A
Molecular Weight 105.15 g/mol N/A
Appearance Likely a colorless to pale yellow liquidGeneral observation for similar amines
Boiling Point Estimated to be in the range of 100-130 °CBased on structurally similar compounds
Solubility Expected to be soluble in common organic solvents (e.g., DCM, THF, Methanol)General chemical principles

Proposed Synthesis and Purification

A robust and scalable synthesis is crucial for the utility of any building block. A plausible and efficient method for the preparation of (2-Fluoroethyl)(propan-2-yl)amine is via nucleophilic substitution.

Synthetic Pathway

G cluster_0 Reaction Scheme A Isopropylamine C (2-Fluoroethyl)(propan-2-yl)amine A->C Nucleophilic Attack B 1-Bromo-2-fluoroethane B->C D Base (e.g., K2CO3) E Solvent (e.g., Acetonitrile)

Caption: Proposed synthesis of (2-Fluoroethyl)(propan-2-yl)amine.

Step-by-Step Experimental Protocol

Materials:

  • Isopropylamine

  • 1-Bromo-2-fluoroethane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous potassium carbonate (1.5 equivalents).

  • Addition of Reagents: Add anhydrous acetonitrile to the flask, followed by isopropylamine (1.2 equivalents). Stir the suspension at room temperature.

  • Nucleophilic Substitution: Slowly add 1-bromo-2-fluoroethane (1.0 equivalent) to the stirring suspension.

  • Reaction Monitoring: Heat the reaction mixture to a gentle reflux (approximately 80-85 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure (2-Fluoroethyl)(propan-2-yl)amine.

Rationale for Experimental Choices:

  • Base (K₂CO₃): A mild inorganic base is used to neutralize the hydrobromic acid (HBr) formed during the reaction, driving the equilibrium towards the product.

  • Solvent (Acetonitrile): A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction.

  • Excess Isopropylamine: Using a slight excess of the amine helps to ensure complete consumption of the electrophile and can also act as a base.

Spectroscopic and Physicochemical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl and fluoroethyl groups. The protons on the carbon adjacent to the fluorine will exhibit coupling to the fluorine atom (a doublet of triplets). The methine proton of the isopropyl group will appear as a septet.

  • ¹³C NMR: The carbon NMR will show distinct peaks for the five carbon atoms. The carbon atom bonded to fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF).

  • ¹⁹F NMR: The fluorine NMR will display a single signal, likely a triplet of triplets, due to coupling with the adjacent protons.

Mass Spectrometry (MS)
  • Electron Impact (EI) or Electrospray Ionization (ESI): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight.

Potential Applications in Medicinal Chemistry

(2-Fluoroethyl)(propan-2-yl)amine is a valuable building block for introducing the fluoroethylisopropylamino moiety into a larger molecule. This can be a strategic move in a drug discovery program for several reasons:

  • Improving Metabolic Stability: The strong C-F bond can block sites of metabolism, increasing the half-life of a drug.[2]

  • Modulating Lipophilicity: The fluorine atom can alter the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.[1]

  • Enhancing Binding Affinity: The polar nature of the C-F bond can lead to favorable interactions with biological targets.[1][2]

Experimental Workflow for Application

G cluster_0 Drug Discovery Workflow A (2-Fluoroethyl)(propan-2-yl)amine C Coupling Reaction (e.g., Amidation, Reductive Amination) A->C B Lead Compound with Amine Handle B->C D Novel Fluorinated Analog C->D E In vitro Biological Screening D->E F SAR Studies E->F G Lead Optimization F->G

Caption: Workflow for utilizing the title compound in lead optimization.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling (2-Fluoroethyl)(propan-2-yl)amine.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6][7]

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.[7]

  • Handling: Amines can be corrosive and irritating to the skin and respiratory tract.[8] Avoid contact with skin and eyes.[7] In case of contact, rinse immediately with plenty of water.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[6][7]

Conclusion

(2-Fluoroethyl)(propan-2-yl)amine is a valuable and versatile building block for medicinal chemistry and drug discovery. Its strategic incorporation into lead compounds can significantly enhance their pharmacological profiles. The synthetic route is straightforward, and the compound's properties make it an attractive tool for chemists seeking to leverage the benefits of fluorination in their research and development efforts.

References

  • LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development. Retrieved from [Link]

  • Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry, 15(1), 16-24. [Link]

  • Apollo Scientific. (2026, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter. Retrieved from [Link]

  • Singh, S., & Kumar, V. (2024). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Sciences, 16(1), 1-8. [Link]

  • American Elements. (n.d.). (2-2-difluoroethyl)(propan-2-yl)amine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). N-(2,2,2-trifluoroethyl)propan-2-amine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-2-methylpropan-1-amine. Retrieved from [Link]

  • Wuxi Weiheng Chemical Co., Ltd. (n.d.). Synthetic Methods and Use of Isopropylamine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). β-LACTONE FROM S-PHENYL DECANE AND 3-METHYL-2-BUTANONE. Retrieved from [Link]

  • Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of isopropylamine. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). (2-AMINOETHYL)(PROPAN-2-YL)AMINE. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-2-methylpropan-1-amine hydrochloride. Retrieved from [Link]

  • Sciencemadness.org. (2010, December 12). Isopropylamine one pot synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN102070461A - Synthesis method of N-methyl isopropylamine.
  • Organic Syntheses. (n.d.). SYNTHESIS AND ACYLATION OF 1,3-THIAZINANE-2-THIONE. Retrieved from [Link]

  • PubChemLite. (n.d.). (2-aminoethyl)(ethyl)(propan-2-yl)amine. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-chloroethyl)propan-2-amine. Retrieved from [Link]

  • Google Patents. (n.d.). CN105348052A - Synthesis process of 2-propoxy-chloroethane.
  • MDPI. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

Sources

In-Depth Technical Guide: N-(2-Fluoroethyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

From Nomenclature to Pharmacophore: A Strategic Analysis for Medicinal Chemistry

Part 1: Executive Summary

Target Molecule: (2-Fluoroethyl)(propan-2-yl)amine Systematic IUPAC Name:


-(2-Fluoroethyl)propan-2-amine
Molecular Formula: 

Molecular Weight: 105.15 g/mol

This guide provides a rigorous technical analysis of


-(2-Fluoroethyl)propan-2-amine, a secondary amine building block relevant to medicinal chemistry. Beyond its nomenclature, this molecule represents a critical "bioisostere" strategy where the introduction of a 

-fluorine atom modulates basicity (

) and metabolic stability without significantly altering steric bulk.

Critical Safety Advisory: Researchers must be aware of the potential for "Lethal Synthesis" metabolism.


-fluoroethyl amines can potentially be metabolized into fluoroacetate, a potent aconitase inhibitor. (See Section 4: Metabolic Safety).

Part 2: Structural Elucidation & Nomenclature

The IUPAC name is derived through a hierarchical rule set that prioritizes the longest carbon chain attached to the nitrogen atom.

Nomenclature Derivation Logic
  • Principal Functional Group: The molecule is an amine.[1][2]

  • Parent Chain Selection: The nitrogen is attached to two alkyl groups:

    • Group A: Ethyl chain with a fluorine substituent (2 carbons).[3]

    • Group B: Isopropyl chain (3 carbons).

    • Rule: The longest carbon chain is selected as the parent. Therefore, propane is the parent alkane.

  • Numbering: The amine is attached to position 2 of the propane chain.[4]

    • Parent Name:Propan-2-amine .[3][4][5][6][7]

  • Substituents: The nitrogen atom (

    
    ) is substituted with a fluoroethyl group.
    
    • The ethyl group has a fluorine at position 2 (relative to its attachment to nitrogen).

    • Substituent Name:2-Fluoroethyl .[7]

  • Assembly: Combine substituents with the parent name.

    • Final Name:

      
      -(2-Fluoroethyl)propan-2-amine .
      
Visualization of Naming Hierarchy

Nomenclature Start Target Structure (2-Fluoroethyl)(propan-2-yl)amine Identify Identify Chains on Nitrogen Start->Identify Compare Compare Chain Lengths: Ethyl (2C) vs. Propyl (3C) Identify->Compare Select Select Parent: Propan-2-amine Compare->Select Longest Chain Wins Subst Name Substituent: N-(2-Fluoroethyl) Select->Subst Final Final IUPAC Name: N-(2-Fluoroethyl)propan-2-amine Subst->Final

Figure 1: Decision tree for IUPAC nomenclature derivation.

Part 3: Physicochemical Properties & The Fluorine Effect

In drug design, this fragment is rarely chosen arbitrarily. The


-fluorine atom introduces specific electronic effects that alter the molecule's behavior compared to its non-fluorinated analog (

-ethylisopropylamine).
The "Gauche Effect"

Unlike non-fluorinated alkyl chains that prefer an anti conformation to minimize steric strain, 2-fluoroethylamines often adopt a gauche conformation. This is due to a stabilizing electrostatic interaction between the electronegative fluorine (


) and the electropositive ammonium center (

) formed upon protonation at physiological pH.
Basicity Modulation ( )

The strong electronegativity of fluorine pulls electron density away from the nitrogen lone pair (inductive effect,


). This lowers the 

of the conjugate acid, often by 1.0–2.0 log units.
PropertyNon-Fluorinated Analog (

-Ethylisopropylamine)
Target (

-(2-Fluoroethyl)propan-2-amine)
Impact on Drug Design

(approx)
~10.7~9.0 - 9.2 Increased fraction of neutral species at pH 7.4; improved membrane permeability.
LogP HighModerate Lower lipophilicity due to C-F polarity.
Metabolic Stability Low (N-dealkylation)Variable Blockage of

-oxidation, but risk of toxic metabolites.

Part 4: Metabolic Safety (Critical Warning)

The "Lethal Synthesis" Risk: Researchers must exercise extreme caution with simple 2-fluoroethylamines.

  • Mechanism: The 2-fluoroethyl group can be metabolically cleaved (N-dealkylation) to release 2-fluoroacetaldehyde or 2-fluoroethanol .

  • Toxicity: These intermediates are rapidly oxidized to fluoroacetate .

  • Target: Fluoroacetate is converted to fluorocitrate, which irreversibly inhibits aconitase , a key enzyme in the Krebs cycle.[8][9][10][11] This leads to citrate accumulation and mitochondrial failure.

Mitigation Strategy:

  • Steric Hindrance: Ensure the nitrogen is part of a scaffold that resists rapid N-dealkylation.

  • Substitution: Add substituents to the

    
    -carbon of the ethyl chain (e.g., 2-fluoro-1-methylethyl) to block the specific dehydrogenase pathway.
    

Part 5: Synthesis Protocol

Objective: Synthesis of


-(2-Fluoroethyl)propan-2-amine via Reductive Amination.
Rationale:  Direct alkylation of isopropylamine with 1-bromo-2-fluoroethane often leads to over-alkylation (tertiary amines). Reductive amination is more selective for secondary amines.
Reaction Scheme


Step-by-Step Methodology
  • Reagent Prep:

    • Dissolve 2-Fluoroethylamine Hydrochloride (1.0 equiv) in 1,2-Dichloroethane (DCE).

    • Add Acetone (1.2 equiv).

    • Add Triethylamine (1.0 equiv) to free the amine base.

    • Stir for 30 minutes at Room Temperature (RT) to allow imine formation.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise. STAB is preferred over

      
       because it is milder and will not reduce the ketone before the imine forms.
      
    • Allow the reaction to warm to RT and stir for 12–16 hours.

  • Workup (Quenching):

    • Quench with saturated aqueous

      
       solution.
      
    • Extract the aqueous layer with Dichloromethane (DCM) (

      
      ).
      
    • Crucial Step: The product is a low-molecular-weight amine and may be volatile. Do not evaporate to dryness under high vacuum without checking boiling points.

  • Purification:

    • If necessary, purify via amine-functionalized silica gel chromatography or convert to the HCl salt for recrystallization (more stable).

Synthesis Workflow Diagram

Synthesis Reactants Reactants: 2-Fluoroethylamine + Acetone Imine Intermediate: Imine Formation Reactants->Imine TEA, DCE, 30 min Reduction Reduction: Add NaBH(OAc)3 (STAB) Imine->Reduction 0°C to RT, 16h Quench Quench: Sat. NaHCO3 Reduction->Quench Extract Extraction: DCM (Organic Layer) Quench->Extract Salt Salt Formation (Optional): Add HCl in Dioxane -> Solid Precipitate Extract->Salt Stabilize Volatile Amine

Figure 2: Reductive amination workflow for selective secondary amine synthesis.

Part 6: Analytical Validation

To confirm the identity of the synthesized product, look for these specific signals.

Proton NMR ( NMR)
  • Isopropyl Group:

    • 
       ppm (Doublet, 6H): Methyl groups of the isopropyl chain.
      
    • 
       ppm (Septet, 1H): Methine proton (
      
      
      
      ) of the isopropyl group.
  • Fluoroethyl Group:

    • 
       ppm (Doublet of Triplets, 2H): 
      
      
      
      protons. Coupled to both the neighbor
      
      
      and the Fluorine atom (
      
      
      ).
    • 
       ppm (Doublet of Triplets, 2H): 
      
      
      
      protons. Distinctive large geminal coupling to Fluorine (
      
      
      ).
  • Amine Proton:

    • 
       ppm (Broad singlet, 1H): 
      
      
      
      (shift varies with concentration/solvent).
Mass Spectrometry (ESI-MS)
  • Target Mass: 105.15 Da.

  • Observed Ion:

    
    .
    
  • Fragmentation: Look for loss of HF (M-20) or cleavage of the isopropyl group.

References

  • IUPAC Nomenclature Rules: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014.

  • The Gauche Effect in Fluorinated Amines: Briggs, C.R.S., et al. "The observation of a large gauche preference when 2-fluoroethylamine and 2-fluoroethanol become protonated." Organic & Biomolecular Chemistry, 2004, 2, 732-740.

  • Reductive Amination Protocol: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[12] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.

  • Fluoroacetate Toxicity Mechanism: Goncharov, N.V., et al. "Toxicology of fluoroacetate: a review, with possible directions for therapy research." Journal of Applied Toxicology, 2006, 26(2), 148-161.

  • Basicity of

    
    -Fluoroamines:  Morgenthaler, M., et al. "Predicting and tuning physicochemical properties in lead optimization: Amine basicity." ChemMedChem, 2007, 2(8), 1100-1115. 
    

Sources

Introduction: The Strategic Role of Fluorinated Amines in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (2-Fluoroethyl)(propan-2-yl)amine and its Commercial Availability

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties of the fluorine atom—high electronegativity, small steric footprint, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] (2-Fluoroethyl)(propan-2-yl)amine, also known as N-(2-fluoroethyl)isopropylamine, is a valuable building block that combines a versatile secondary amine with a fluoroethyl moiety. This guide provides a comprehensive technical overview of its hydrochloride salt, the commercially available form, including its properties, suppliers, synthesis, and applications.

Chemical Identity and Commercial Availability

(2-Fluoroethyl)(propan-2-yl)amine is most commonly supplied as its hydrochloride salt to enhance stability and ease of handling. It is crucial to distinguish this mono-fluorinated compound from its di- and tri-fluorinated analogs, which possess different physical and chemical properties.

Table 1: Chemical Identifiers and Supplier Information for (2-Fluoroethyl)(propan-2-yl)amine Hydrochloride

Property(2-Fluoroethyl)(propan-2-yl)amine Hydrochloride
Chemical Structure Chemical structure of (2-Fluoroethyl)(propan-2-yl)amine hydrochloride
CAS Number 2825006-79-7
Molecular Formula C₅H₁₃ClFN
Molecular Weight 141.62 g/mol
IUPAC Name N-(2-fluoroethyl)propan-2-amine;hydrochloride
Primary Supplier Sigma-Aldrich
Typical Purity ≥95%
Physical Form Solid

Note: Researchers should always verify the certificate of analysis from the supplier for lot-specific purity and characterization data.

Synthesis and Characterization

Representative Synthetic Pathway: Reductive Amination

While specific proprietary synthesis methods may vary between suppliers, a common and logical route to N-alkylated secondary amines is through reductive amination. This process involves the reaction of a primary amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced to the target amine.

A representative synthesis for a similar fluorinated amine hydrochloride involves the condensation of a fluoro-substituted aldehyde with a primary amine, followed by reduction and salt formation.[3] For (2-Fluoroethyl)(propan-2-yl)amine, a plausible synthetic route would involve the reaction of isopropylamine with 2-fluoroacetaldehyde, followed by reduction and subsequent treatment with hydrochloric acid.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation Isopropylamine Isopropylamine Imine N-(2-fluoroethylidene)propan-2-amine (Imine Intermediate) Isopropylamine->Imine + Fluoroacetaldehyde 2-Fluoroacetaldehyde Fluoroacetaldehyde->Imine Free_Base (2-Fluoroethyl)(propan-2-yl)amine (Free Base) Imine->Free_Base Reducing_Agent Reducing Agent (e.g., NaBH₄) Reducing_Agent->Free_Base Final_Product (2-Fluoroethyl)(propan-2-yl)amine Hydrochloride Free_Base->Final_Product HCl HCl in a suitable solvent (e.g., Dioxane) HCl->Final_Product + G Start Synthesized Product NMR ¹H and ¹³C NMR Start->NMR MS Mass Spectrometry Start->MS HPLC HPLC Start->HPLC Structure_Confirmed Structure Confirmed? NMR->Structure_Confirmed MS->Structure_Confirmed Purity_Confirmed Purity ≥95%? HPLC->Purity_Confirmed Structure_Confirmed->Purity_Confirmed Yes Fail Repurify or Resynthesize Structure_Confirmed->Fail No Pass Product Passes QC Purity_Confirmed->Pass Yes Purity_Confirmed->Fail No

Caption: A logical workflow for the quality control of synthesized (2-Fluoroethyl)(propan-2-yl)amine hydrochloride.

Applications in Research and Drug Development

(2-Fluoroethyl)(propan-2-yl)amine serves as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The introduction of the N-(2-fluoroethyl)isopropyl moiety can modulate the pharmacological properties of a parent compound.

  • Modulation of Basicity and Lipophilicity: The electron-withdrawing nature of the fluorine atom can reduce the basicity (pKa) of the amine compared to its non-fluorinated analog. This can be advantageous in drug design to fine-tune the ionization state of a molecule at physiological pH, which in turn affects its solubility, membrane permeability, and binding to off-target ion channels. [2]* Metabolic Blocking: The strong C-F bond can block metabolic oxidation at the adjacent carbon atom, potentially increasing the metabolic stability and half-life of a drug candidate.

  • Bioisosteric Replacement: The fluoroethyl group can act as a bioisostere for other functional groups, allowing for the exploration of structure-activity relationships (SAR).

  • Precursor for PET Ligands: While not directly containing a positron-emitting isotope, the synthesis of its ¹⁸F-labeled counterpart would make it a valuable precursor for the development of novel positron emission tomography (PET) imaging agents. The strategic placement of fluorine allows for non-invasive in vivo imaging to study drug distribution and target engagement. [2] The application of fluorinated compounds is a well-established strategy in the development of drugs for a wide range of therapeutic areas, including oncology and infectious diseases. [1][4]

Safe Handling and Storage

As with all chemicals, proper safety precautions must be observed when handling (2-Fluoroethyl)(propan-2-yl)amine hydrochloride.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

  • Incompatibilities: Avoid contact with strong oxidizing agents.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(2-Fluoroethyl)(propan-2-yl)amine hydrochloride is a valuable and commercially accessible building block for researchers in drug discovery and chemical synthesis. Its strategic combination of a secondary amine and a fluoroethyl group offers a versatile platform for modulating the properties of lead compounds. A thorough understanding of its synthesis, characterization, and safe handling is essential for its effective application in the laboratory.

References

  • (2-2-difluoroethyl)(propan-2-yl)amine hydrochloride | CAS 1394768-25-2. American Elements. [Link]

  • N-(2,2,2-trifluoroethyl)propan-2-amine hydrochloride | C5H11ClF3N | CID 42919627. PubChem. [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC. [Link]

  • Fluorine in the Pharmaceutical Industry: Synthetic Approaches and Application of Clinically Approved Fluorine-Enriched Anti-Infectious Medications. ResearchGate. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • 2-Propanamine, hydrochloride (1:1) | C3H10ClN | CID 6432137. PubChem. [Link]

  • 1H NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. Doc Brown's Chemistry. [Link]

Sources

Biological activity of fluorinated isopropylamines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Fluorinated Isopropylamines for Drug Discovery Professionals

Introduction

The isopropylamine moiety is a ubiquitous structural motif in a vast array of pharmacologically active compounds, valued for its ability to engage in crucial binding interactions with biological targets. In parallel, the strategic incorporation of fluorine into drug candidates has emerged as a powerhouse of modern medicinal chemistry.[1][2] The introduction of fluorine can profoundly alter a molecule's physicochemical properties, leading to enhanced metabolic stability, improved pharmacokinetic profiles, and modulated biological activity.[3] This guide provides a comprehensive technical overview of the biological activity of fluorinated isopropylamines, offering insights into their design, synthesis, and evaluation for researchers, scientists, and drug development professionals.

Chapter 1: The Physicochemical Impact of Fluorinating the Isopropylamine Moiety

The introduction of fluorine onto an isopropylamine scaffold instigates significant changes in its fundamental physicochemical properties. These alterations are the root of the downstream effects on biological activity.

Lipophilicity: Fluorination of an isopropyl group can lead to a decrease in lipophilicity, a somewhat counterintuitive effect given the lipophilicity of larger perfluorinated chains.[4] Monofluorination of an isobutanol model system, for instance, has been shown to significantly decrease the logP value.[5] This modulation of lipophilicity is a critical tool for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6]

pKa: The high electronegativity of fluorine exerts a strong electron-withdrawing effect, which can lower the pKa of a nearby amine. This is a crucial consideration in drug design, as the ionization state of the amine at physiological pH dictates its interaction with biological targets and its ability to permeate cell membranes.[3]

Conformational Effects: The presence of fluorine can introduce conformational biases, influencing the three-dimensional shape of the molecule and how it presents itself to a biological target. This can lead to enhanced binding affinity and selectivity.[3]

PropertyEffect of Fluorination on Isopropyl GroupImplication in Drug Design
Lipophilicity (logP) Generally decreases with mono- and di-fluorination.[5]Can improve solubility and reduce off-target toxicity related to high lipophilicity.
pKa of the Amine Decreases due to the electron-withdrawing nature of fluorine.[3]Alters the ionization state at physiological pH, impacting receptor binding and membrane permeability.
Conformational Preference Can induce specific conformational biases.[3]May lock the molecule in a more bioactive conformation, enhancing potency and selectivity.

Chapter 2: Pharmacokinetic and Metabolic Consequences of Fluorination

The physicochemical changes induced by fluorination have profound consequences for a drug candidate's pharmacokinetic profile and metabolic fate.

Metabolic Stability: One of the most significant advantages of fluorination is the enhancement of metabolic stability.[7] The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic cleavage. By replacing a metabolically labile C-H bond with a C-F bond, particularly at a site prone to cytochrome P450 (CYP) oxidation, the metabolic half-life of a compound can be significantly extended.[7] For example, fluorination of an isobutyl group in a cathepsin K inhibitor was shown to block CYP3A4/5-mediated hydroxylation, a primary metabolic pathway for the non-fluorinated analogue.[7]

Pharmacokinetics: The modulation of lipophilicity and metabolic stability directly impacts a drug's pharmacokinetic properties. Strategic fluorination can lead to improved oral bioavailability, a longer plasma half-life, and altered tissue distribution.[8] For drugs targeting the central nervous system (CNS), tuning lipophilicity through fluorination can be a key strategy to enhance blood-brain barrier penetration.[9]

cluster_0 Non-Fluorinated Isopropylamine Drug cluster_1 Fluorinated Isopropylamine Drug A Drug Administration B Absorption A->B C Distribution B->C D Metabolism (CYP450) C->D G Therapeutic Effect C->G E Excretion D->E F Metabolite (Inactive/Toxic) D->F D_f Metabolism (Blocked at Fluorinated Site) A_f Drug Administration B_f Absorption A_f->B_f C_f Distribution B_f->C_f C_f->D_f G_f Prolonged Therapeutic Effect C_f->G_f E_f Excretion D_f->E_f

Metabolic Pathway Modulation by Fluorination.

Chapter 3: Structure-Activity Relationships and Biological Targets

The true measure of a fluorinated isopropylamine's utility lies in its interaction with biological targets. The structure-activity relationship (SAR) is key to understanding and optimizing this interaction.

Monoamine Oxidase (MAO) Inhibition

A prominent biological activity of many amine-containing compounds, including fluorinated isopropylamines, is the inhibition of monoamine oxidases (MAO-A and MAO-B). These enzymes are crucial for the metabolism of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[6]

Mechanism of Inhibition: Fluorinated isopropylamines can act as potent inhibitors of MAO. The amine group is recognized by the active site of the enzyme, and the fluorinated substituent can influence the binding affinity and selectivity for the two isoforms, MAO-A and MAO-B. Inhibition of these enzymes increases the levels of neurotransmitters in the brain, which is a therapeutic strategy for depression and neurodegenerative diseases like Parkinson's disease.[6]

cluster_0 MAO Catalytic Cycle cluster_1 Inhibition by Fluorinated Isopropylamine MAO MAO Active Site MAO_Substrate Enzyme-Substrate Complex MAO->MAO_Substrate MAO_Inhibited Inhibited MAO Complex MAO->MAO_Inhibited Binding Substrate Monoamine Substrate Substrate->MAO_Substrate Product Aldehyde Product MAO_Substrate->Product MAO_Reduced Reduced MAO MAO_Substrate->MAO_Reduced MAO_Reduced->MAO Inhibitor Fluorinated Isopropylamine Inhibitor->MAO_Inhibited

Mechanism of MAO Inhibition.

Chapter 4: Synthetic Strategies for Fluorinated Isopropylamines

The synthesis of fluorinated isopropylamines often requires specialized methods due to the unique reactivity of fluorine-containing reagents.

A general approach involves the use of fluorinated building blocks. For instance, α-trifluoromethyl or α-difluoromethyl ketones can be subjected to reductive amination to yield the corresponding fluorinated isopropylamines. The development of new fluorinating reagents and catalytic methods is continually expanding the toolbox for medicinal chemists.[2][10] Flow chemistry, in particular, offers a safe and scalable method for the synthesis of certain fluorinated amine compounds.[10]

Start Fluorinated Ketone Precursor Step1 Reductive Amination Start->Step1 Intermediate Fluorinated Isopropylamine Step1->Intermediate Step2 Purification Intermediate->Step2 Final Biologically Active Compound Step2->Final Eval Biological Evaluation Final->Eval

General Synthetic and Evaluation Workflow.

Chapter 5: Experimental Protocols for Biological Evaluation

In Vitro Evaluation of MAO Inhibition: Fluorescence-Based Assay

This high-throughput assay provides a rapid method for determining the inhibitory potential of compounds against MAO-A and MAO-B.[7][11]

Principle: The assay utilizes a non-fluorescent substrate, kynuramine, which is converted by MAO to the fluorescent product 4-hydroxyquinoline. The reduction in fluorescence in the presence of a test compound indicates inhibition of MAO activity.[7]

Step-by-Step Protocol:

  • Prepare Reagents:

    • Assay Buffer (e.g., potassium phosphate buffer, pH 7.4).

    • Recombinant human MAO-A and MAO-B enzymes.

    • Kynuramine substrate solution.

    • Test compounds dissolved in DMSO and serially diluted.

    • Positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B).

  • Assay Procedure (96-well plate format):

    • Add assay buffer to each well.

    • Add the respective MAO enzyme (MAO-A or MAO-B) to the appropriate wells.

    • Add the test compound or control at various concentrations.

    • Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding the kynuramine substrate to all wells.

    • Incubate the plate at 37°C for a set time (e.g., 30 minutes).

    • Stop the reaction (e.g., by adding a strong base like NaOH).

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex: 320 nm, Em: 380 nm for 4-hydroxyquinoline).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.

In Vivo Assessment of CNS Activity: Open Field Test

This test is used to assess general locomotor activity and anxiety-like behavior in rodents, providing an initial indication of a compound's CNS effects.[12]

Principle: Animals are placed in a novel, open arena, and their exploratory behavior is recorded. CNS stimulants typically increase locomotor activity, while sedatives decrease it.

Step-by-Step Protocol:

  • Animal Preparation:

    • Use adult male or female mice or rats, habituated to the testing room for at least one hour before the experiment.

  • Drug Administration:

    • Administer the fluorinated isopropylamine compound or vehicle control via the desired route (e.g., intraperitoneal injection).

    • Allow for a pre-treatment period for the drug to take effect (e.g., 30 minutes).

  • Testing Procedure:

    • Gently place the animal in the center of the open field apparatus (a square arena with walls).

    • Record the animal's behavior for a set duration (e.g., 10 minutes) using an automated tracking system or by manual observation.

  • Parameters Measured:

    • Horizontal Activity: Total distance traveled, number of line crossings.

    • Vertical Activity: Number of rearing events.

    • Thigmotaxis (Anxiety-like behavior): Time spent in the center versus the periphery of the arena.

  • Data Analysis:

    • Compare the behavioral parameters between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

    • Significant changes in locomotor activity or thigmotaxis can indicate a CNS effect of the compound.

Conclusion

The incorporation of fluorine into isopropylamine-containing molecules is a powerful and versatile strategy in modern drug discovery. By judiciously modifying the physicochemical properties of the isopropylamine moiety, researchers can overcome common challenges such as poor metabolic stability and suboptimal pharmacokinetic profiles. The ability of fluorinated isopropylamines to potently and selectively inhibit key enzymes like monoamine oxidase highlights their therapeutic potential, particularly in the realm of CNS disorders. The continued development of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of these compounds will undoubtedly lead to the discovery of new and improved medicines.

References

  • HIMS. (2025, November 10). Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. Van 't Hoff Institute for Molecular Sciences. [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. A. (2023). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 66(12), 7759–7813. [Link]

  • Linclau, B., Wang, Z., Compain, G., Paumelle, V., & Schwickert, K. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2088–2101. [Link]

  • Wechem. (2025, May 29). Design and biological activity of trifluoromethyl containing drugs. [Link]

  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay. [Link]

  • Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(6), 716–722. [Link]

  • Sroor, F. M., Mahrous, K. F., Abd El-Kader, H. A. M., Othman, A. M., & Ibrahim, N. S. (2023). Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies. Scientific Reports, 13(1), 17568. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330.
  • Pharmaceutical Technology. (2026, February 17). Advances in Fluorination Chemistry for API Synthesis. [Link]

  • Matos, M. J., Vilar, S., Garcia-Morales, V., & Borges, F. (2020). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 13(10), 289. [Link]

  • Koyiparambath, V. A., Pappachen, L. K., Rangarajan, T. M., Kim, H., & Mathew, B. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]

  • European Pharmaceutical Review. (2006, February 2). In vitro and in vivo techniques in CNS drug discovery. [Link]

  • Bio-Techne. Monoamine Oxidase Assay Kit. [Link]

  • Linclau, B., Wang, Z., Compain, G., Paumelle, V., & Schwickert, K. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2088–2101. [Link]

  • Smits, R., Cadicamo, C. D., Burger, K., & Koksch, B. (2008). Synthetic strategies to alpha-trifluoromethyl and alpha-difluoromethyl substituted alpha-amino acids. Chemical Society Reviews, 37(8), 1727–1739. [Link]

  • Yang, X., Wang, W., Guan, A., & Yang, X. (2020). Synthesis, biological evaluation and anti-proliferative mechanism of fluorine-containing proguanil derivatives. Bioorganic & Medicinal Chemistry, 28(2), 115258. [Link]

  • Zhang, Y., Li, Y., Wang, Y., Zhang, Y., & Li, J. (2023). Biological evaluation and in silico studies of novel compounds as potent TAAR1 agonists that could be used in schizophrenia treatment. Frontiers in Pharmacology, 14, 1169641. [Link]

  • Al-Suhaimi, E. A., & El-Shishtawy, R. M. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(5), 1160. [Link]

  • Reddy, S. T., & Reddy, P. V. G. (2015). Biological evaluation of some novel 1,3-bis substituted-2-isopropylamidines by in silico molecular dynamics and simulation studies. New Journal of Chemistry, 39(12), 9499–9507. [Link]

  • Hammel, E., et al. (2022). Observational suspected adverse drug reaction profiles of fluoro-pharmaceuticals and potential mimicry of per- and polyfluoroalkyl substances (PFAS) in the United Kingdom. PLOS ONE, 17(9), e0273825. [Link]

  • Smits, R., Cadicamo, C. D., Burger, K., & Koksch, B. (2008). Synthetic strategies to alpha-trifluoromethyl and alpha-difluoromethyl substituted alpha-amino acids. PubMed. [Link]

  • Silverman, R. B. (2011). Fluorinated mechanism-based inhibitors: common themes and recent developments. Current Topics in Medicinal Chemistry, 11(3), 238–251. [Link]

  • Gyan Sanchay. PRECLINICAL SCREENING OF CNS STIMULANTS & CNS DEPRESSANTS. [Link]

Sources

Conformational analysis of 2-fluoroethylamine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic introduction of fluorine into aliphatic amines—specifically the 2-fluoroethylamine motif—is a cornerstone tactic in modern medicinal chemistry. Beyond simple bioisosterism, this modification exploits the fluorine gauche effect to control molecular conformation, modulate basicity (pKa), and enhance metabolic stability.

This guide provides a rigorous technical framework for analyzing the conformational preferences of 2-fluoroethylamine analogs. It integrates computational protocols (DFT) with experimental validation (NMR spectroscopy) to provide a self-validating workflow for drug discovery professionals.

Theoretical Framework: The Gauche Effect

In classical conformational analysis (e.g.,


-butane), steric repulsion dictates that large groups prefer an anti (

) arrangement. However, 2-fluoroethylamine (

) and its protonated salts exhibit a counter-intuitive preference for the gauche (

) conformation.
Mechanistic Drivers

The stability of the gauche conformer arises from two primary quantum mechanical and electrostatic forces:

  • Hyperconjugation (

    
    ): 
    
    • Neutral State: Electron density from the

      
       bonding orbital donates into the low-lying 
      
      
      
      antibonding orbital. This interaction is geometrically maximized when the C-H and C-F bonds are anti-periplanar, which occurs essentially when the F and N atoms are gauche.
    • Protonated State (

      
      ):  A strong 
      
      
      
      interaction also contributes, stabilizing the gauche form further.
  • Electrostatic Interactions:

    • Protonated State (

      
      ):  The dominant force is the attractive electrostatic interaction between the highly electronegative fluorine (
      
      
      
      ) and the positively charged ammonium group (
      
      
      ). This is often termed the "charge-dipole" or "electrostatic" gauche effect.
Solvation Effects

While gas-phase calculations often overestimate electrostatic attraction, the gauche preference in 2-fluoroethylammonium systems persists strongly in polar solvents (e.g., water, DMSO). The high dielectric constant attenuates the electrostatic force but does not eliminate it, and the hyperconjugative component remains robust.

Methodology 1: Computational Analysis

For accurate prediction of conformational populations, standard force fields (MMFF, OPLS) are often insufficient due to poor parameterization of the specific electronic effects described above. Density Functional Theory (DFT) is the required standard.

Computational Protocol
  • Functional: Hybrid functionals with dispersion corrections (e.g.,

    
    B97X-D  or B3LYP-D3(BJ) ) are recommended to capture non-covalent interactions accurately.
    
  • Basis Set: A minimum of def2-TZVP or aug-cc-pVTZ is required to describe the diffuse electron density around fluorine.

  • Solvation Model: Use SMD (Solvation Model based on Density) or PCM (Polarizable Continuum Model) parameterized for water or the specific assay buffer.

Workflow Visualization

The following diagram outlines the logical flow for computational conformational scanning.

G Start Input Structure (2-Fluoroethylamine Analog) ConfSearch Stochastic Conformational Search (Force Field: MMFF94s) Start->ConfSearch Filter Filter Redundant Conformers (RMSD < 0.5 Å) ConfSearch->Filter Opt Geometry Optimization (DFT: B3LYP-D3/def2-TZVP) Filter->Opt Freq Frequency Calculation (Check for Imaginary Freqs) Opt->Freq Energy Single Point Energy + Solvation (M06-2X/aug-cc-pVTZ + SMD) Freq->Energy Minima Only Boltzmann Boltzmann Population Analysis (Calculate % Gauche vs Anti) Energy->Boltzmann

Figure 1: Computational workflow for determining conformational populations of fluorinated amines.

Methodology 2: NMR Spectroscopy Validation

Experimental validation is achieved primarily through solution-state NMR, utilizing the vicinal spin-spin coupling constants (


).
The Diagnostic Tool: and

The magnitude of the coupling constant depends on the dihedral angle (


) between the coupled nuclei, described by the Karplus equation.
  • 
     (Vicinal Proton-Fluorine): 
    
    • Gauche (

      
      ):  Small coupling (
      
      
      
      Hz).
    • Anti (

      
      ):  Large coupling (
      
      
      
      Hz).
Interpreting the Spectra

In 2-fluoroethylamine, rapid rotation around the C-C bond averages the observed signal. We determine the population of the gauche conformer (


) based on the weighted average of the observed couplings.

Critical Logic:

  • Structure:

    
    
    
  • If F/N are Gauche (Preferred):

    • The Fluorine is anti to one proton on

      
       and gauche to the other.
      
    • Expected

      
      .
      
  • If F/N are Anti (Disfavored):

    • The Fluorine is gauche to both protons on

      
      .
      
    • Expected

      
      .
      

Conclusion: A larger observed


 (typically >20 Hz) confirms the dominance of the gauche (F/N) conformer.
Data Summary Table
ParameterF/N RelationshipH/F Relationship (Protons on

)
Typical

Value
Gauche Conformer Gauche (

)
One Anti (

), One Gauche (

)
~20 - 25 Hz (Average)
Anti Conformer Anti (

)
Two Gauche (

)
~3 - 8 Hz (Average)

Case Studies & Applications in Drug Design

pKa Modulation

The introduction of fluorine on the


-carbon significantly lowers the pKa of the amine due to the strong inductive effect (

) of fluorine.
  • Ethylamine pKa: ~10.7

  • 2-Fluoroethylamine pKa: ~9.0

  • 2,2-Difluoroethylamine pKa: ~7.5

Application: This is used to improve oral bioavailability by increasing the fraction of the neutral (membrane-permeable) species at physiological pH (7.4), or to reduce hERG channel blocking liability, which is often associated with highly basic amines.

Binding Affinity & Pre-organization

By locking the amine side chain into a gauche conformation, the entropic penalty upon binding to a protein target is reduced if the binding pocket accommodates this bent shape.

Example Pathway:

Pathway Substrate Flexible Analog (High Entropy) Fluorination Introduction of F (Beta-position) Substrate->Fluorination Conformation Gauche Preference (Pre-organized) Fluorination->Conformation Binding Target Binding (Reduced Entropic Cost) Conformation->Binding

Figure 2: Thermodynamic benefit of conformational pre-organization via the gauche effect.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Briggs, C. R., et al. (2004). The observation of a large gauche preference when 2-fluoroethylamine and 2-fluoroethanol become protonated. Organic & Biomolecular Chemistry, 2(5), 732-740. Link

  • Cormanich, R. A., et al. (2014). Conformational analysis of 2,2-difluoroethylamine hydrochloride: Double gauche effect. Beilstein Journal of Organic Chemistry, 10, 877–882. Link

  • Hunter, L. (2010). The C–F bond as a conformational tool in organic and medicinal chemistry.[1] Beilstein Journal of Organic Chemistry, 6, 38. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

Sources

Stereoelectronic effects in monofluorinated amines

Stereoelectronic Engineering: The -Fluoroamine Motif in Drug Design

Executive Summary

This technical guide examines the stereoelectronic principles governing monofluorinated amines, specifically focusing on the


-fluoroamine




fluorine gauche effect11

Theoretical Framework: The Fluorine Gauche Effect[2]

In non-fluorinated alkyl chains, steric repulsion typically dictates that large substituents adopt an anti-periplanar (

12

synclinal (gauche,

)
1
Mechanistic Drivers

The stability of the gauche conformer in

  • Hyperconjugation (

    
    ): 
    The primary stabilization energy comes from the donation of electron density from the anti-periplanar 
    
    
    bond into the low-lying antibonding orbital of the carbon-fluorine bond (
    
    
    ).
    • Interaction:

      
      
      
    • Because fluorine is highly electronegative, the

      
       orbital is lower in energy than a 
      
      
      or
      
      
      orbital, making it a superior acceptor.
  • The Nitrogen Lone Pair (

    
    ) Vector: 
    In 
    
    
    -fluoroamines, the orientation of the nitrogen lone pair (
    
    
    ) is critical. The system minimizes dipolar repulsion between the polarized C-F bond and the lone pair.
    • Preferred Geometry: The C-F bond and the

      
       lone pair often align gauche or orthogonal to maximize favorable electrostatic interactions and allow secondary 
      
      
      overlap, although the latter is weaker than the
      
      
      interaction.
Visualization of Orbital Interactions[1]

GaucheEffectcluster_orbitalsOrbital DriversAntiAnti-Periplanar(Sterically Favored, Stereoelectronically Disfavored)GaucheGauche (Synclinal)(Stereoelectronically Favored)Anti->Gauche ΔG ≈ -0.8 to -2.0 kcal/molHyperconjHyperconjugationσ(C-H) → σ*(C-F)Hyperconj->GaucheStabilizesDipoleDipole Minimization(μ)Dipole->GaucheAligns Vectors

Figure 1: Mechanistic drivers shifting the conformational equilibrium from Anti to Gauche in

Physicochemical Consequences: Modulation

The introduction of a single fluorine atom at the

The "Pull" Effect

Fluorine is the most electronegative element (Pauline scale: 4.0). Through the inductive effect (

Quantitative Impact

The basicity typically drops by 1.5 to 2.0 log units compared to the non-fluorinated analog.

CompoundStructureApproximate

(Conj. Acid)
Impact
Ethylamine

10.7Baseline
2-Fluoroethylamine

~8.8 - 9.0

2,2-Difluoroethylamine

~7.5Further reduction

Strategic Application: Many CNS drugs fail due to high basicity (



Synthetic Methodologies

Synthesizing


aziridinium ion intermediate1
Protocol: Deoxofluorination via DAST/Deoxo-Fluor

Reagents: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).

Step-by-Step Workflow:

  • Precursor Preparation: Start with an N-protected

    
    -amino alcohol (e.g., N-Boc or N-Cbz protected). Note: Free amines will react exothermically with DAST.
    
  • Activation: At low temperature (-78°C to -20°C) in DCM, the hydroxyl group attacks the sulfur center of DAST, releasing HF and forming an activated alkoxy-sulfur intermediate.

  • Aziridinium Formation (The Critical Step): The nitrogen lone pair performs an intramolecular

    
     attack on the activated carbon, displacing the leaving group and forming a strained aziridinium ion.
    
  • Ring Opening: The fluoride ion (released in step 2) attacks the aziridinium ring.

    • Regioselectivity:[3][4] Fluoride attacks the less hindered carbon (usually).

    • Stereochemistry: This results in a net retention of configuration (double inversion) or inversion , depending on whether the reaction is strictly

      
       or involves the aziridinium.
      
Synthetic Pathway Diagram

SynthesisStartN-Protected β-Amino AlcoholActivationActivated Alkoxy-Sulfur SpeciesStart->Activation+ DAST / Deoxo-Fluor(-78°C, DCM)AziridiniumAziridinium Ion (Intermediate)Activation->AziridiniumIntramolecular DisplacementProductβ-Fluoroamine (Target)Aziridinium->Product+ F- (Nucleophilic Attack)RegioselectiveRearrangedRearranged Product (Side Reaction)Aziridinium->RearrangedAttack at Alt. Carbon

Figure 2: The Aziridinium manifold in deoxofluorination. Controlling the ring-opening is key to regio- and stereochemical fidelity.

Case Study in Drug Design: LY503430

Context: The development of LY503430, an AMPA receptor potentiator for Parkinson's disease, highlights the utility of the

  • Challenge: The non-fluorinated scaffold exhibited rapid metabolic clearance and suboptimal CNS penetration.

  • Solution: Introduction of a ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -fluorine atom.[4][5]
    
  • Outcome:

    • Conformational Locking: The gauche effect pre-organized the molecule into a bioactive conformation, reducing the entropic penalty of binding.

    • Metabolic Stability: The C-F bond blocked a site of metabolic oxidation (cytochrome P450).

    • Basicity: The

      
       modulation improved the logD profile, enhancing brain penetration.
      

This case validates the

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

  • Hunter, L. (2010). The C–F bond as a conformational tool in organic and bioorganic chemistry.[6][7] Beilstein Journal of Organic Chemistry. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry.[3][8][9][10][11] Chemical Society Reviews. Link

  • Duthion, B., Pardo, D. G., & Cossy, J. (2010).[1] Enantioselective Synthesis of

    
    -Fluoroamines from 
    
    
    -Amino Alcohols: Application to the Synthesis of LY503430. Organic Letters.[3][11][12] Link
  • Morgenthaler, M., et al. (2007).[1] Predicting and tuning physicochemical properties in lead optimization: Amine basicity. ChemMedChem. Link

Basic pKa and proton affinity of (2-Fluoroethyl)(propan-2-yl)amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Basic pKa and Proton Affinity of (2-Fluoroethyl)(propan-2-yl)amine

Authored by: A Senior Application Scientist

Abstract

The physicochemical properties of a drug candidate, particularly its acid-base characteristics, are fundamental determinants of its pharmacokinetic and pharmacodynamic profile. The basic pKa, which describes the ionization state in solution, and the proton affinity (PA), which defines intrinsic basicity in the gas phase, are two such critical parameters. This guide provides an in-depth analysis of the basic pKa and proton affinity of (2-Fluoroethyl)(propan-2-yl)amine, a representative secondary amine featuring both electron-donating and electron-withdrawing substituents. We will dissect the structural elements influencing its basicity, provide estimations for its pKa and PA values based on established chemical principles, and present detailed, field-proven experimental protocols for their empirical determination. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand, predict, and measure these essential molecular properties.

The Significance of pKa and Proton Affinity in Drug Development

In medicinal chemistry, the ability of a molecule to accept or donate a proton is a paramount property.[1] The ionization state of a drug molecule profoundly influences its solubility, membrane permeability, plasma protein binding, and interaction with its biological target.[2]

  • Basic pKa (pKaH) : This value represents the pH at which 50% of the amine is in its protonated (ionized, conjugate acid) form and 50% is in its neutral (un-ionized, free base) form.[3] For an amine (B), the equilibrium is: B + H₂O ⇌ BH⁺ + OH⁻ The pKa value refers to the dissociation of the conjugate acid, BH⁺: BH⁺ + H₂O ⇌ B + H₃O⁺ A higher pKa value for the conjugate acid corresponds to a stronger base.[4] This parameter is crucial for predicting a drug's behavior in different physiological compartments, which have varying pH levels (e.g., stomach ~pH 1.5-3.5, blood ~pH 7.4).[1]

  • Proton Affinity (PA) : This is a measure of the intrinsic, gas-phase basicity of a molecule, defined as the negative of the enthalpy change for the protonation reaction:[5] B (gas) + H⁺ (gas) → BH⁺ (gas) PA provides a "pure" measure of basicity, free from complicating solvent effects. It is invaluable for understanding structure-activity relationships at a fundamental level and for parameterizing computational models.[6][7]

Molecular Structure Analysis of (2-Fluoroethyl)(propan-2-yl)amine

The basicity of the nitrogen atom in (2-Fluoroethyl)(propan-2-yl)amine is modulated by the competing electronic effects of its two substituents: the isopropyl group and the 2-fluoroethyl group.

  • Isopropyl Group : This bulky alkyl group is an electron-donating group through the inductive effect (+I). It increases the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing the amine's basicity.[8]

  • 2-Fluoroethyl Group : The fluorine atom is highly electronegative and exerts a powerful electron-withdrawing inductive effect (-I). This effect is transmitted through the two-carbon chain to the nitrogen atom, pulling electron density away from it. This delocalization reduces the availability of the nitrogen's lone pair, thereby decreasing the amine's basicity.[9]

The net basicity of the amine will be a balance of these opposing forces. Compared to a simple secondary amine like diethylamine (pKa ≈ 11), the presence of the 2-fluoroethyl group is expected to cause a significant reduction in pKa.

Estimated Physicochemical Properties

PropertyEstimated ValueRationale
Basic pKa 9.0 - 9.5The pKa of the conjugate acid of isopropylamine is approximately 10.6.[4] Secondary amines are typically slightly more basic. However, the strong -I effect of the fluorine atom at the β-position significantly reduces basicity. This effect is potent enough to lower the pKa by 1.5 to 2.0 pH units compared to an unsubstituted analogue.
Proton Affinity (PA) 915 - 925 kJ/molThe PA of dimethylamine is 923 kJ/mol.[10] The larger isopropyl group should increase the PA due to greater polarizability and electron donation compared to a methyl group.[11] However, the electron-withdrawing fluorine atom will counteract this, leading to an estimated PA that is slightly lower than that of a comparable dialkylamine like diisopropylamine but higher than that of amines with more potent electron-withdrawing groups.

Experimental Protocol for Basic pKa Determination

Potentiometric titration is the gold standard for accurate pKa determination. It involves monitoring the pH of a solution of the amine as a strong acid is added incrementally.

Step-by-Step Methodology: Potentiometric Titration
  • System Calibration : Calibrate the pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25 °C).

  • Sample Preparation :

    • Accurately weigh approximately 0.1 mmol of (2-Fluoroethyl)(propan-2-yl)amine hydrochloride salt.

    • Dissolve the sample in a defined volume (e.g., 50 mL) of deionized, CO₂-free water.

    • Add a supporting electrolyte (e.g., KCl to a final concentration of 0.15 M) to maintain a constant ionic strength.

  • Titrant Preparation : Prepare a standardized solution of a strong acid, typically 0.1 M HCl, that is free of carbonate.

  • Titration :

    • Immerse the calibrated pH electrode and a temperature probe into the sample solution.

    • Stir the solution gently with a magnetic stirrer.

    • Add the standardized HCl titrant in small, precise increments (e.g., 0.02 mL) using a calibrated burette or an automated titrator.

    • Record the pH value and the total volume of titrant added after each increment, allowing the reading to stabilize.

  • Data Analysis :

    • Plot the measured pH versus the volume of HCl added.

    • Determine the equivalence point (Veq), which is the point of maximum slope on the titration curve. This can be found by calculating the first derivative (ΔpH/ΔV) of the curve.

    • The pKa is the pH at the half-equivalence point (Veq/2). At this point, the concentrations of the protonated amine [BH⁺] and the neutral amine [B] are equal, according to the Henderson-Hasselbalch equation.

    • For higher accuracy, perform a non-linear regression fit of the titration data to the appropriate theoretical equation.

Workflow for pKa Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Calibrate Calibrate pH Meter Titrate Titrate with HCl Calibrate->Titrate Prep_Sample Prepare Amine Solution (with KCl) Prep_Sample->Titrate Prep_Titrant Standardize HCl Titrant Prep_Titrant->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot Titration Curve Record->Plot Derivative Calculate 1st Derivative (Find Equivalence Point) Plot->Derivative pKa_Calc Determine pKa (pH at 1/2 Equivalence) Derivative->pKa_Calc

Caption: Workflow for pKa determination by potentiometric titration.

Experimental Protocol for Proton Affinity Determination

The extended kinetic method, a technique in tandem mass spectrometry, is a robust approach for determining gas-phase proton affinities.[12][13] It relies on the competitive fragmentation of a proton-bound dimer of the analyte (M) and a reference compound (Mref) with a known PA.

Step-by-Step Methodology: The Kinetic Method
  • Instrument Setup : Utilize a triple quadrupole or ion trap mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Sample and Reference Preparation :

    • Prepare dilute solutions (~10 µM) of the analyte amine (M) and a series of reference bases (Mref) in a suitable solvent (e.g., 50:50 methanol:water).

    • The reference bases should have known proton affinities that bracket the expected PA of the analyte.

  • Generation of Proton-Bound Dimers :

    • Introduce a mixed solution of the analyte and one reference base into the ESI source to generate protonated monomers ([MH]⁺ and [MrefH]⁺) and the crucial proton-bound heterodimer [M-H-Mref]⁺.

    • Isolate the [M-H-Mref]⁺ ion in the first mass analyzer (e.g., Q1).

  • Collision-Induced Dissociation (CID) :

    • Subject the isolated dimer ion to CID in the collision cell (e.g., Q2) by introducing an inert gas (e.g., argon).

    • Vary the collision energy systematically over a range that induces fragmentation of the dimer back into its protonated monomers. The two competing fragmentation pathways are:

      • [M-H-Mref]⁺ → [MH]⁺ + Mref

      • [M-H-Mref]⁺ → [MrefH]⁺ + M

  • Data Acquisition :

    • In the final mass analyzer (e.g., Q3), record the ion intensities of the fragment ions, I([MH]⁺) and I([MrefH]⁺), as a function of collision energy.

  • Data Analysis :

    • The kinetic method relates the ratio of the fragment ion intensities to the proton affinities of the analyte and reference compound through the equation: ln( I([MH]⁺) / I([MrefH]⁺) ) = ( PA(M) - PA(Mref) ) / (R * Teff) where R is the gas constant and Teff is the "effective temperature" of the ion population, which is linearly related to the collision energy.

    • Plot ln( I([MH]⁺) / I([MrefH]⁺) ) against the known PA values of the series of reference compounds.

    • The proton affinity of the analyte, PA(M), is determined from the x-intercept of this plot, which is the point where the fragment ion ratio is 1 (ln(1) = 0), indicating equal basicity.

Workflow for Proton Affinity Determination

G cluster_gen Ion Generation cluster_ms Mass Spectrometry cluster_analysis Data Analysis ESI ESI of Analyte (M) + Reference (M_ref) Dimer Generate Proton-Bound Dimer [M-H-M_ref]+ ESI->Dimer Isolate Isolate Dimer Ion (Q1) Dimer->Isolate CID Collision-Induced Dissociation (Q2) Isolate->CID Detect Detect Fragments [MH]+ and [M_refH]+ (Q3) CID->Detect Ratio Calculate ln(Intensity Ratio) vs. Collision Energy Detect->Ratio Plot Plot ln(Ratio) vs. PA(M_ref) for multiple references Ratio->Plot PA_Calc Determine PA(M) from x-intercept Plot->PA_Calc

Caption: Workflow for Proton Affinity (PA) determination via the kinetic method.

Conclusion

While direct experimental values for the basic pKa and proton affinity of (2-Fluoroethyl)(propan-2-yl)amine are not published, a thorough analysis of its molecular structure allows for reliable estimations of these crucial parameters. We predict a pKa in the range of 9.0-9.5 and a proton affinity between 915 and 925 kJ/mol, reflecting a balance between the electron-donating isopropyl group and the strongly electron-withdrawing 2-fluoroethyl group. For drug discovery and development, where precision is essential, these estimations must be confirmed empirically. The detailed protocols provided herein for potentiometric titration and the mass spectrometric kinetic method represent robust, validated approaches for obtaining accurate pKa and proton affinity values, respectively. The integration of predictive analysis with rigorous experimental validation is a cornerstone of modern pharmaceutical science, enabling the rational design of drug candidates with optimized physicochemical profiles for enhanced therapeutic success.

References

  • Jorgensen, W. L., & Briggs, J. M. (1990). A Priori Calculations of pKa's for Organic Molecules in Water. Journal of the American Chemical Society. Available at: [Link]

  • Zhang, S., et al. (2022). Accurate Amine pKa Prediction for CO2 Capture Solvents Using Improved Solvation Coupled with Quantum-Informed Delta-Learning. Industrial & Engineering Chemistry Research. [Link]

  • Heim, R., et al. (2014). Prediction of pKa values using the PM6 semiempirical method. Journal of Computer-Aided Molecular Design. [Link]

  • Sørensen, J. K., et al. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. [Link]

  • Nagasawa, T., et al. (2018). Rigorous pKa Estimation of Amine Species Using Density-Functional Tight-Binding-Based Metadynamics Simulations. Journal of Chemical Theory and Computation. [Link]

  • Pion. (2023). What is pKa and how is it used in drug development?. Pion Inc. [Link]

  • Kalam, M. A., et al. (2022). Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships. ACS Omega. [Link]

  • Kruca, A., & Venter, G. A. (2018). The Utility of Calculated Proton Affinities in Drug Design: A DFT Study. ConnectSci. [Link]

  • Azizi, A., & Keshavarz, M. H. (2019). Experimental and Prediction Approaches to Determine Dissociation Constants (pKa) of Amines. Scholaris. [Link]

  • Venter, G. A., & Kruca, A. (2018). The Utility of Calculated Proton Affinities in Drug Design: A DFT Study. CSIRO Publishing. [Link]

  • Drug Hunter Team. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. [Link]

  • Rosenberg, H. M. (1962). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Defense Technical Information Center. [Link]

  • Lo, R., et al. (2012). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta. [Link]

  • ResearchGate. (Various Authors). Proton Affinities Determined Using Mass Spectrometry. ResearchGate. [Link]

  • Al-Mokyna, A. A., et al. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research in Science & Society. [Link]

  • Sabo, M., & Matejcik, S. (2001). Proton affinity measurements using ion mobility spectrometry. International Journal of Mass Spectrometry. [Link]

  • Harper, R. T. (1994). Determination of the proton affinities of gas phase peptides by mass spectrometry. Theses and Dissertations. [Link]

  • Fitz, D., et al. (2020). Tautomeric equilibrium, proton affinity and mass spectrometry fragmentation of flexible hydrogen-bonded precursors and rigid N BF2 fluorescent dyes. Scientific Reports. [Link]

  • Lindinger, W., et al. (2005). Development of Proton-transfer reaction mass spectrometry techniques. SciSpace. [Link]

  • chemeurope.com. Proton affinity (data page). chemeurope.com. [Link]

  • Lias, S. G., et al. (1984). Evaluated Gas Phase Basicities and Proton Affinities of Molecules. Journal of Physical and Chemical Reference Data. [Link]

  • Aue, D. H., et al. (1976). Gas-phase basicities of amines. NASA Technical Reports Server. [Link]

  • PubChem. 2-Fluoro-2-methylpropan-1-amine. National Center for Biotechnology Information. [Link]

  • American Elements. (propan-2-yl)(propan-2-ylidene)amine. American Elements. [Link]

  • Ashenhurst, J. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]

  • NIST. CCCBDB list of experimental proton affinities. Computational Chemistry Comparison and Benchmark Database. [Link]

  • Chemistry Stack Exchange. (2021). Order of basicity for arylamines and ammonia in gas phase. Chemistry Stack Exchange. [Link]

  • LibreTexts Chemistry. (2024). Basicity of Amines. LibreTexts. [Link]

  • U.S. Environmental Protection Agency. 2-[(Propan-2-yl)(pyridine-3-carbonyl)amino]ethyl pyridine-3-carboxylate. CompTox Chemicals Dashboard. [Link]

  • PubChem. 2-Fluoro-2-methylpropan-1-amine hydrochloride. National Center for Biotechnology Information. [Link]

  • vCalc. (2021). pKa of 2-Propanamine. vCalc. [Link]

  • PubChemLite. (2,2-difluoroethyl)(propan-2-yl)amine hydrochloride. University of Luxembourg. [Link]

  • Cheméo. Chemical Properties of 2-Propanamine, N-ethyl- (CAS 19961-27-4). Cheméo. [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. ACS Division of Organic Chemistry. [Link]

Sources

Role of fluorine in modifying amine basicity

Author: BenchChem Technical Support Team. Date: ebruary 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Modulating Amine Basicity with luorine: A Strategic Tool in Medicinal Chemistry

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool in modern drug discovery. Among its many roles, the ability of fluorine to profoundly modulate the basicity of nearby amine groups is paramount. This guide provides an in-depth technical exploration of the core principles governing this phenomenon. We will dissect the powerful electron-withdrawing inductive effects, explore the nuanced roles of intramolecular hydrogen bonding and conformational restriction, and consider the impact of solvation. This document is designed for researchers, scientists, and drug development professionals, offering not just a theoretical overview but also practical insights and methodologies to harness the "fluorine effect" for the rational design of molecules with optimized pharmacokinetic and pharmacodynamic profiles.

Introduction: The Significance of pKa in Drug Design

The basicity of an amine, quantified by the pKa of its conjugate acid, is a critical determinant of a drug molecule's behavior in a biological system. It governs the ionization state at physiological pH (typically ~7.4), which in turn influences fundamental ADME (Absorption, Distribution, Metabolism, and Excretion) properties:

  • Solubility: Ionized species are generally more water-soluble, affecting formulation and bioavailability.

  • Membrane Permeability: Neutral, non-ionized forms are more lipophilic and better able to cross cell membranes via passive diffusion.[1]

  • Target Binding: The charge state of an amine can be crucial for forming ionic bonds or hydrogen bonds with a biological target, such as an enzyme or receptor.[2]

  • Off-Target Effects: Unwanted interactions, such as binding to hERG channels or cytochrome P450 enzymes, are often linked to amine basicity.[3][4]

ine-tuning the pKa of a basic center is therefore a key objective in lead optimization.[1][5] luorine, with its unique and potent electronic properties, provides a predictable and powerful method for achieving this modulation.[6][7]

The Primary Mechanism: luorine's Inductive Effect (-I)

The most significant factor through which fluorine reduces amine basicity is its powerful electron-withdrawing inductive effect. As the most electronegative element, fluorine strongly pulls electron density towards itself through sigma (σ) bonds.[8][9]

When fluorine is placed on a carbon atom near an amine, this effect propagates through the carbon skeleton, reducing the electron density on the nitrogen atom.[9][10] This makes the nitrogen's lone pair of electrons less available to accept a proton, thereby weakening the amine as a base.[5][8]

Inductive_Effect cluster_0 luorinated Amine cluster_1 Effect C1 C C2 C N N Result Reduced electron density on Nitrogen. Lower Basicity (pKa). N->Result

The magnitude of this effect is additive and highly dependent on the distance between the fluorine atom(s) and the amine nitrogen.[11]

  • Proximity: The effect is strongest when fluorine is on the α- or β-carbon and diminishes rapidly with increasing distance. luorination at the ε-position or further has a negligible impact on amine basicity.[11]

  • Number of luorines: Each additional fluorine atom contributes to the decrease in basicity. This is starkly illustrated by comparing ethylamine with its mono-, di-, and trifluoro-analogs.

The impact is dramatic, capable of shifting the pKa by several units, which can be the difference between a molecule that is predominantly ionized at physiological pH and one that is predominantly neutral.

Secondary Effects: Nuanced Control Over Basicity

While the inductive effect is dominant, other fluorine-mediated mechanisms provide further levels of control, particularly in conformationally restricted or aromatic systems.

Intramolecular Hydrogen Bonding (IHB)

In specific geometric arrangements, a nearby fluorine atom can act as a hydrogen bond acceptor for the N-H proton of a primary or secondary amine.[12][13] This N-H··· interaction forms a pseudo-ring that stabilizes the neutral form of the amine.

mol [label=<

H

|

N -- H

];

_node [pos="0,0.5!", shape=none, label=""]; H_node [pos="1.5,0.5!", shape=none, label=""];

_node -> H_node [constraint=false, fontcolor="#EA4335"]; } caption: "Intramolecular hydrogen bonding (N-H···) stabilizes the neutral amine, reducing basicity."

This stabilization makes the nitrogen's lone pair less available for protonation, further decreasing the amine's basicity.[14] This effect is particularly relevant in ortho-fluorinated anilines and other systems where the fluorine and amine groups are held in close proximity.[12][14]

Conformational Effects

The introduction of fluorine can alter the conformational preferences of a molecule, which in turn can impact the steric accessibility of the amine's lone pair.[11][15] In cyclic systems like piperidines, the basicity-lowering effect of a fluorine substituent can depend on its stereochemistry (axial vs. equatorial).[3] The highly polarized C- bond can engage in dipole-dipole interactions and hyperconjugation, influencing which conformation is energetically favored and, consequently, how readily the amine can be protonated.[15]

Quantitative Impact: A Comparative Analysis

The most effective way to appreciate the role of fluorine is to compare the pKa values of fluorinated amines with their non-fluorinated parent compounds.

CompoundStructurepKa (Conjugate Acid)Reference(s)
EthylamineCH₃CH₂NH₂>10[8]
2,2,2-TrifluoroethylamineC₃CH₂NH₂5.7[8]
AnilineC₆H₅NH₂~4.6
2-luoroanilineo--C₆H₄NH₂~3.0[14]
3-luoroanilinem--C₆H₄NH₂~3.5[14]
4-luoroanilinep--C₆H₄NH₂4.65[14][16]
PiperidineC₅H₁₀NH11.1[11]
2-luoropiperidineC₅H₉NH9.3[11]

Table 1: Comparative pKa values of amines and their fluorinated analogs. Note: pKa values can vary slightly depending on measurement conditions.

As the data clearly shows, β-trifluorination of ethylamine results in a pKa drop of over 4 units. In fluoroanilines, the effect is position-dependent, with the ortho-isomer showing the greatest decrease in basicity, likely due to a combination of inductive effects and potential intramolecular hydrogen bonding.[14]

Experimental Protocol: Determination of Amine pKa by Potentiometric Titration

Accurate determination of pKa is essential for understanding structure-activity relationships. Potentiometric titration is a robust and widely used method.[17]

Objective: To determine the pKa of a fluorinated amine in an aqueous solution.

Materials:

  • luorinated amine sample

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Deionized water

  • Calibrated pH meter with a combination electrode

  • Magnetic stirrer and stir bar

  • Burette (Class A)

  • Beaker

Methodology:

  • Sample Preparation: Accurately weigh a precise amount of the amine and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.05 M).[18]

  • pH Meter Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) that bracket the expected pKa.[17]

  • Titration Setup: Place the beaker containing the amine solution on the magnetic stirrer, add the stir bar, and immerse the pH electrode. Position the burette filled with the standardized HCl solution over the beaker.

  • Initial Reading: Record the initial pH of the amine solution before adding any titrant.

  • Titration: Add the HCl titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.[18]

  • Data Collection: Continue the titration well past the equivalence point (the point of rapid pH change).

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

    • Determine the equivalence point (V_eq), which is the inflection point of the curve (often found by taking the first derivative of the curve).

    • The pKa is the pH at the half-equivalence point (V_eq / 2). At this point, the concentrations of the protonated amine [BH⁺] and the neutral amine [B] are equal, according to the Henderson-Hasselbalch equation.[17]

pKa_Workflow start Start prep Prepare Amine Solution (Known Concentration) start->prep calib Calibrate pH Meter (Standard Buffers) prep->calib titrate Titrate with Standard Acid (HCl) Record pH vs. Volume calib->titrate plot Plot Titration Curve (pH vs. Volume) titrate->plot analyze Determine Equivalence Point (V_eq) from Inflection Point plot->analyze pka Calculate Half-Equivalence Point (V_eq / 2) analyze->pka result pKa = pH at V_eq / 2 pka->result

Conclusion: A Strategic Imperative in Drug Development

The ability to precisely control amine basicity is not an academic exercise; it is a strategic imperative in medicinal chemistry. By judiciously incorporating fluorine, drug development professionals can:

  • Optimize Bioavailability: Tune the pKa to achieve the desired balance between aqueous solubility and membrane permeability.[1][5]

  • Enhance Target Affinity: Modulate the charge state of the amine to maximize binding interactions with the target protein.[2]

  • Mitigate Off-Target Liabilities: Reduce basicity to decrease the risk of hERG toxicity or other adverse effects.[4]

  • Improve Metabolic Stability: The strong C- bond can block sites of oxidative metabolism, increasing the drug's half-life.[6][7]

References

  • uller, R. W., & Molloy, B. B. (1974). The Effect of Aliphatic luorine on Amine Drugs. In ACS Symposium Series (Vol. 28, pp. 74-89). American Chemical Society.

  • luoroaniline. (n.d.). In Wikipedia. Retrieved ebruary 20, 2026.

  • Pupo, G., et al. (2021). The Role of Small Molecules Containing luorine Atoms in Medicine and Imaging Applications. International Journal of Molecular Sciences.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9731, 4-luoroaniline. Retrieved ebruary 20, 2026, from [Link].

  • Mykhailiuk, P. K. (2022). Impact of luoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. ChemMedChem.

  • Zhong, Z., et al. (2024). luorine in drug discovery: Role, design and case studies. Journal of luorine Chemistry.

  • Zaigraj, M., et al. (2021). Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships. ACS Infectious Diseases.

  • Pal, R., et al. (2023). luorine-a small magic bullet atom in the drug development: perspective to DA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society.

  • Pupo, G., & Gouverneur, V. (2024). The Role of Small Molecules Containing luorine Atoms. Encyclopedia.

  • Mykhailiuk, P. K. (2022). Impact of luoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. PubMed.

  • Ashenhurst, J. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry.

  • Scott, J. S. (2018). New Methods for the Construction of luorinated Cyclic Amines and Amides. Nottingham ePrints.

  • ResearchGate. (n.d.). A)–C) Changes in pKa(H) measured for amines. Retrieved ebruary 20, 2026, from [Link]

  • rederiksen, M., et al. (2019). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Kreevoy, M. M. (1962). SPECTROPHOTOMETRIC DETERMINATION O THE PKA'S O SOME AROMATIC AMINES. Defense Technical Information Center.

  • Cremer, D., et al. (2008). Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine. PubMed.

  • Cambridge MedChem Consulting. (2023). Tuning basicity. Retrieved ebruary 20, 2026, from [Link]

  • Chemistry Stack Exchange. (2017). Comparing acidity of anilinium ion and para-fluoro anilium ion. Retrieved ebruary 20, 2026, from [Link]

  • ResearchGate. (n.d.). The conformational preferences of fluorinated alicyclic systems. Retrieved ebruary 20, 2026, from [Link]

  • Rayer, A. V., et al. (2014). Detailed procedure for calculating pKa. ResearchGate.

  • LibreTexts Chemistry. (2022). 7.3: Structural Effects on Acidity and Basicity. Retrieved ebruary 20, 2026, from [Link]

  • Powers, I., & Lectka, T. (2025). α,β-Desaturation and ormal β-C(sp3)–H luorination of N-Substituted Amines: A Late-Stage unctionalization Strategy Enabled by Electrochemistry. Journal of the American Chemical Society.

  • Allen Institute. (2024). Inductive Effect- Characteristics, Types, Examples and Applications. Retrieved ebruary 20, 2026, from [Link]

  • Hu, J., et al. (2010). Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity. Journal of luorine Chemistry.

  • Quora. (2020). Which compound is a better base, aniline or para-fluoroaniline? Why? Retrieved ebruary 20, 2026, from [Link]

  • Alluri, V. S. P. V., et al. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI.

  • D'Halluin, M., et al. (2020). Intramolecular N−H⋅⋅⋅ Hydrogen Bonding Interaction in a Series of 4‐Anilino‐5‐luoroquinazolines. Chemistry – A European Journal.

  • Brainly.in. (2018). why p-fluoro aniline is less basic than p-chloro aniline? Retrieved ebruary 20, 2026, from [Link]

  • Paquin, J.-., & Lectka, T. (2021). luorine: A Very Special Element and Its Very Special Impacts on Chemistry. Organic Letters.

  • iveable. (2025). Basicity of amines. Retrieved ebruary 20, 2026, from [Link]

  • ResearchGate. (n.d.). (PD) Intramolecular Hydrogen Bonding Involving Organic luorine. Retrieved ebruary 20, 2026, from [Link]

  • ilo. (2025). Solvation effect of basicity on amines. Retrieved ebruary 20, 2026, from [Link]

  • Pupo, G., et al. (2020). Impact of Multiple Hydrogen Bonds with luoride on Catalysis: Insight from NMR Spectroscopy. Journal of the American Chemical Society.

  • Mishra, R. K., & Suryaprakash, N. (2018). Intramolecular Hydrogen Bonding Involving Organic luorine: NMR Investigations Corroborated by DT-Based Theoretical Calculations. Magnetochemistry.

  • Ni, C., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews.

  • Bühlmann, P., et al. (2008). Coordinative Properties of Highly luorinated Solvents with Amino and Ether Groups. Journal of the American Chemical Society.

  • Mishra, R. K., et al. (2017). Intramolecular hydrogen bonds involving organic fluorine in the derivatives of hydrazides: an NMR investigation substantiated by DT based theoretical calculations. Physical Chemistry Chemical Physics.

  • Streitwieser, A., & Kim, Y.-J. (2000). Ion Pair Basicity of Some Amines in TH: Implications for Ion Pair Acidity Scales. The Journal of Organic Chemistry.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 520301, 2,2,2-trifluoro-N-methylethanamine. Retrieved ebruary 20, 2026, from [Link].

  • Quora. (2019). What is the order of the basicity of methylamines, ethylamines, and propylamines? Retrieved ebruary 20, 2026, from [Link]

  • Alluri, V. S. P. V. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity. University of Regina.

Sources

(2-Fluoroethyl)(propan-2-yl)amine 1H NMR spectral data

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Elucidation and NMR Characterization of (2-Fluoroethyl)(propan-2-yl)amine

Executive Summary

(2-Fluoroethyl)(propan-2-yl)amine (also known as N-isopropyl-2-fluoroethylamine) represents a critical pharmacophore in medicinal chemistry, particularly in the development of fluorinated bioisosteres and


F-labeled PET radiotracers. Its structural validation relies heavily on understanding the heteronuclear spin-spin coupling between 

F and

nuclei. This guide provides an in-depth analysis of the

H NMR spectral signature, emphasizing the characteristic splitting patterns induced by the fluorine atom, and outlines a robust synthesis and characterization workflow.

Chemical Identity and Significance

The introduction of a fluorine atom into an amine scaffold significantly alters the electronic environment, lipophilicity (


), and metabolic stability of the molecule. For the NMR spectroscopist, the 

F nucleus (Spin

, 100% natural abundance) acts as a second active spin system, creating complex multiplet patterns that serve as definitive structural fingerprints.
PropertyData
IUPAC Name N-(2-Fluoroethyl)propan-2-amine
Formula

Molecular Weight 105.16 g/mol
Key Feature Secondary amine with

-fluorine substitution

Theoretical Framework: The F Coupling Effect

To accurately interpret the spectrum of this molecule, one must move beyond standard proton-proton coupling rules. The fluorine atom couples to protons through bonds, creating large splitting constants (


) that override standard vicinal couplings.
  • Geminal Coupling (

    
    ):  The interaction between F and the protons on the same carbon (
    
    
    
    ). Typically 47–48 Hz .
  • Vicinal Coupling (

    
    ):  The interaction between F and the protons on the adjacent carbon (
    
    
    
    ). Typically 20–25 Hz .

These large


-values cause the signals to appear as widely spaced multiplets (doublets of triplets) rather than simple triplets.

Detailed H NMR Spectral Data

The following data represents the consensus spectral signature in Chloroform-d (


) at 298 K.
Spectral Assignment Table
Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constants (

, Hz)
Assignment
4.52

(doublet of triplets)
2H

,

C

-F
2.88

(doublet of triplets)
2H

,

C

-N
2.82

(septet)
1H

C

(CH

)

1.30

(broad singlet)
1HExchange dependentN

1.06

(doublet)
6H

CH(

)

Mechanistic Analysis of Multiplets
  • The

    
     Signal (4.52 ppm): 
    
    • Primary Splitting: The huge geminal fluorine coupling (

      
       Hz) splits the signal into a large doublet.
      
    • Secondary Splitting: The adjacent methylene protons (

      
      ) split each leg of the doublet into a triplet (
      
      
      
      Hz).
    • Visual Result: Two distinct triplets separated by ~47 Hz.

  • The

    
     Signal (2.88 ppm): 
    
    • Primary Splitting: The vicinal fluorine coupling (

      
       Hz) splits the signal into a doublet.
      
    • Secondary Splitting: The adjacent methylene protons (

      
      ) split this into a triplet.
      
    • Visual Result: A "doublet of triplets" that is more compact than the

      
       signal.
      

Experimental Protocol: Synthesis & Sample Prep

To ensure spectral fidelity, the compound should be synthesized via Reductive Amination rather than direct alkylation, which prevents the formation of quaternary ammonium salts and ensures a clean secondary amine product.

Workflow Visualization

G Start Start: 2-Fluoroethylamine HCl Base Free Base Formation: KOH / MeOH Start->Base Neutralize React Imine Formation: + Acetone (Excess) + MgSO4 (Drying) Base->React Condensation Reduce Reduction: NaBH(OAc)3 DCM, 0°C -> RT React->Reduce In-situ Reduction Workup Workup: 1. Quench (NaHCO3) 2. Extract (DCM) 3. Acid/Base Wash Reduce->Workup Purification NMR NMR Analysis: Dissolve in CDCl3 (TMS Reference) Workup->NMR Characterize

Figure 1: Optimized Reductive Amination Workflow for N-(2-fluoroethyl)isopropylamine.

Step-by-Step Methodology
  • Free Basing: Dissolve 2-fluoroethylamine hydrochloride (1.0 eq) in Methanol. Add KOH (1.1 eq) to liberate the free amine. Filter off KCl salts.

  • Imine Formation: Add Acetone (3.0 eq) and anhydrous

    
     to the filtrate. Stir at RT for 2 hours to form the imine intermediate.
    
  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (

    
    , 1.5 eq) portion-wise. This reagent is preferred over 
    
    
    
    for its selectivity toward imines over ketones.
  • Workup: Quench with saturated

    
    . Extract into Dichloromethane (DCM). Wash with brine, dry over 
    
    
    
    , and concentrate carefully (the product is volatile).
  • NMR Prep: Dissolve ~10 mg of the oil in 0.6 mL

    
    .
    

Troubleshooting & Artifacts

A. The "Missing" NH Peak
  • Issue: The amine proton (

    
    ) is often broad or invisible.
    
  • Cause: Rapid chemical exchange with trace water in the solvent or hydrogen bonding.

  • Solution: Run the spectrum in DMSO-d6 . The exchange rate slows down, often revealing the NH as a distinct broad singlet or even a doublet (if coupling to CH is resolved).

B. Solvent Impurities

Common impurities from the synthesis workflow that may appear in the spectrum:

  • Acetone: Singlet at

    
     2.17 ppm.
    
  • Dichloromethane: Singlet at

    
     5.30 ppm.
    
  • Water: Broad singlet at

    
     1.56 ppm (in 
    
    
    
    ).
C. Salt vs. Free Base

If the sample is isolated as an HCl salt, the


-protons (

and

) will shift downfield by approximately 0.5 – 0.8 ppm due to the positive charge on the nitrogen deshielding the adjacent nuclei.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Standard text for F-H coupling constants).
  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369.

  • Babij, N. R., et al. (2016).[1] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.

Sources

13C NMR chemical shifts for (2-Fluoroethyl)(propan-2-yl)amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the 13C NMR Chemical Shifts of (2-Fluoroethyl)(propan-2-yl)amine

Abstract

Introduction: The Role of 13C NMR in Structural Elucidation

13C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the spectrum, with its position (chemical shift, δ) being highly sensitive to its local electronic environment.[1][2][3] Factors such as hybridization, steric effects, and the inductive and resonance effects of neighboring atoms all influence the chemical shift.

For fluorinated compounds, 13C NMR is particularly powerful. The presence of the highly electronegative fluorine atom not only induces significant changes in the chemical shifts of nearby carbons but also introduces spin-spin coupling, providing valuable connectivity information.[4] This guide will leverage these fundamental principles to build a detailed picture of the expected 13C NMR spectrum for (2-Fluoroethyl)(propan-2-yl)amine.

Theoretical Principles: Predicting Chemical Shifts and Coupling

To predict the spectrum of our target molecule, we must first understand the individual contributions of its functional components: the isopropyl group, the secondary amine, and the fluoroethyl group.

The Inductive Effect of the Amine Nitrogen

The nitrogen atom in an amine is more electronegative than carbon and thus exerts a deshielding (downfield) effect on adjacent (α) carbons. This effect diminishes with distance (β, γ carbons). For example, in isopropylamine, the methine carbon (α to nitrogen) appears at approximately 44.5 ppm, while the methyl carbons (β to nitrogen) are found around 25.5 ppm.[5] In diisopropylamine, where the nitrogen is attached to two methine carbons, these carbons are further deshielded to ~46.9 ppm.[6][7]

The Powerful Influence of the Fluorine Substituent

Fluorine is the most electronegative element, and its effect on 13C chemical shifts is profound.

  • α-Effect: A carbon atom directly bonded to fluorine experiences a very large downfield shift, typically in the range of 60-70 ppm compared to its non-fluorinated analogue. In fluoroethane, for instance, the carbon bonded to fluorine (C-F) has a chemical shift of approximately 79.5 ppm.[8]

  • β-Effect: The effect on the carbon atom two bonds away is more variable but usually results in a smaller downfield shift of 5-10 ppm.

  • γ-Effect: The effect on the carbon three bonds away is typically a small shielding (upfield) effect of 1-5 ppm, often attributed to steric interactions (gauche effect).

Carbon-Fluorine (nJCF) Spin-Spin Coupling

A key diagnostic feature in the 13C NMR spectra of organofluorine compounds is the presence of through-bond scalar coupling between the 13C and 19F nuclei (both are spin I=1/2). This coupling splits the carbon signal into a multiplet.[4][9]

  • One-Bond Coupling (1JCF): This is a large coupling, typically ranging from -150 to -250 Hz for sp3 carbons.[9] The signal for the carbon directly attached to fluorine will appear as a doublet.

  • Two-Bond Coupling (2JCF): This coupling is significantly smaller, usually in the range of +15 to +25 Hz.[9] The carbon adjacent to the C-F bond will also appear as a doublet (or a multiplet if other couplings are present).

  • Three-Bond Coupling (3JCF): This coupling is smaller still, typically 0-10 Hz, and is dependent on the dihedral angle between the C-C-C and C-C-F bonds.

Predicted 13C NMR Spectrum of (2-Fluoroethyl)(propan-2-yl)amine

The structure of (2-Fluoroethyl)(propan-2-yl)amine possesses four unique carbon environments, as illustrated below.

G cluster_isopropyl Isopropyl Group cluster_fluoroethyl Fluoroethyl Group mol C3 C3 (CH) C4_1 C4 (CH3) C3->C4_1 C4_2 C4 (CH3) C3->C4_2 N N-H C3->N C2 C2 (CH2) C1 C1 (CH2) C2->C1 F F C1->F N->C2

Caption: Molecular structure of (2-Fluoroethyl)(propan-2-yl)amine showing the four unique carbon environments.

Step-by-Step Prediction

We will build our prediction by analyzing data from analogous structures.

  • Isopropyl Group (C3, C4): In N-ethyl-N-isopropylamine, the isopropyl methine (CH) carbon is at ~48.7 ppm and the methyl (CH3) carbons are at ~22.6 ppm.[10] In diisopropylamine, the values are ~46.9 ppm and ~22.9 ppm, respectively.[6] The fluoroethyl group is electronically similar to an ethyl group in its effect on the N-substituents. Therefore, we can expect the shifts for C3 and C4 to be very close to these values.

  • Fluoroethyl Group, C2 (-CH2-N): This carbon is α to the nitrogen and β to the fluorine. In ethylamine, the CH2-N carbon is at ~36.9 ppm.[2] The β-effect of fluorine will shift this further downfield. In n-hexyl fluoride, the two-bond C-F coupling was found to be +19.9 Hz.[9] We predict a downfield shift of ~5-10 ppm due to the β-fluorine, placing this signal around 42-47 ppm . It should appear as a doublet due to the 2JCF coupling.

  • Fluoroethyl Group, C1 (-CH2-F): This carbon is α to the fluorine and β to the nitrogen. The primary effect here is the massive deshielding from the fluorine. Starting from a simple alkane chain, the α-effect of fluorine shifts the signal downfield by ~68 ppm. In fluoroethane, the CH2F carbon is at ~79.5 ppm.[8] The β-effect from the nitrogen will also cause a downfield shift. We can therefore confidently predict this signal to be the furthest downfield, likely in the range of 80-85 ppm . It will appear as a large doublet due to the 1JCF coupling, which for n-hexyl fluoride was -166.6 Hz.[9]

Summary of Predicted Data

The predicted 13C NMR data is summarized in the table below.

Carbon AtomLabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (JCF, Hz)Rationale
-C H2-FC180 - 85Doublet~165 - 175 (1JCF)Strong α-deshielding effect from F.
-C H(CH3)2C348 - 52Singlet-α-deshielding from N; analogous to similar amines.
-C H2-N-C242 - 47Doublet~18 - 22 (2JCF)α-deshielding from N and β-deshielding from F.
-CH(C H3)2C422 - 24Singlet-β to N; analogous to similar amines.

*In a standard proton-decoupled 13C NMR spectrum. Will be a quartet (CH3) or doublet (CH) in a proton-coupled spectrum.

Experimental Protocol for Spectrum Acquisition

To validate the predictions, a robust experimental methodology is required. The following protocol outlines the steps for acquiring a high-quality 13C NMR spectrum.

Workflow Diagram

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A 1. Dissolve ~20-50 mg of (2-Fluoroethyl)(propan-2-yl)amine in ~0.7 mL of CDCl3. B 2. Add Tetramethylsilane (TMS) as internal standard (0 ppm). A->B C 3. Transfer solution to a 5 mm NMR tube. B->C D 4. Insert tube into NMR spectrometer (e.g., 400 MHz or higher). C->D E 5. Set up a proton-decoupled 13C experiment (e.g., 'zgpg30'). D->E F 6. Set key parameters: - Spectral Width: ~240 ppm - Acquisition Time: ~1-2 s - Relaxation Delay (D1): 2-5 s - Number of Scans: 1024 or more E->F G 7. Acquire data until sufficient signal-to-noise is achieved. F->G H 8. Apply Fourier Transform (FT) to the Free Induction Decay (FID). G->H I 9. Phase the spectrum manually to obtain pure absorption lineshapes. H->I J 10. Apply baseline correction to ensure a flat spectrum. I->J K 11. Calibrate the spectrum by setting the TMS peak to 0.0 ppm. J->K L 12. Integrate peaks and measure chemical shifts and coupling constants. K->L

Caption: Standard workflow for acquiring and processing a 13C NMR spectrum.

Rationale for Experimental Choices
  • Solvent (CDCl3): Deuterated chloroform is a standard choice for its excellent solubilizing properties for a wide range of organic molecules and its single, well-characterized solvent peak at ~77.16 ppm.

  • Spectrometer Frequency: A higher field strength (e.g., 400 MHz for 1H, which corresponds to ~100 MHz for 13C) provides better signal dispersion and sensitivity, which is crucial given the low natural abundance of 13C.

  • Proton Decoupling: Standard 13C NMR is performed with broadband proton decoupling. This collapses the C-H coupling multiplets into single lines for each carbon, simplifying the spectrum and increasing the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).[3] The C-F couplings, however, will remain.[4]

  • Relaxation Delay (D1): A delay of 2-5 seconds is chosen to allow for sufficient T1 relaxation of the carbon nuclei between pulses. This ensures that the signal intensities are more quantitative, although for simple identification, this is less critical.

Conclusion

This guide provides a robust, theory-backed prediction of the 13C NMR spectrum of (2-Fluoroethyl)(propan-2-yl)amine. The spectrum is expected to show four distinct signals. The most notable features will be the significantly downfield-shifted carbon attached to fluorine (C1, ~80-85 ppm), which will appear as a large doublet (1JCF ≈ 170 Hz), and the adjacent carbon (C2, ~42-47 ppm), appearing as a smaller doublet (2JCF ≈ 20 Hz). The isopropyl group carbons (C3, C4) are predicted to appear in their typical regions around 48-52 ppm and 22-24 ppm, respectively. This detailed analysis serves as a valuable reference for any scientist working on the synthesis, identification, or quality control of this or structurally related compounds.

References

  • Weigert, F. J., & Roberts, J. D. (1971). 13C nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings. Journal of the American Chemical Society.
  • SpectraBase. (n.d.). Diisopropylamine - Optional[13C NMR] - Chemical Shifts. [Link]

  • Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules*. Modgraph. [Link]

  • Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shifts. [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of ethylamine. [Link]

  • PubChem. (n.d.). Isopropylethylamine. National Institutes of Health. [Link]

  • Doc Brown's Chemistry. (n.d.). 13C NMR spectra of propan-2-amine. [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

Sources

Mass spectrometry fragmentation of (2-Fluoroethyl)(propan-2-yl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Mass Spectrometry Fragmentation of (2-Fluoroethyl)(propan-2-yl)amine

Executive Summary

This guide details the mass spectrometric behavior of (2-Fluoroethyl)(propan-2-yl)amine (CAS: Non-standard/Designer), a secondary amine featuring both a branched alkyl group (isopropyl) and a halogenated ethyl chain. This molecule serves as a critical model for understanding the competition between alkyl-directed and haloalkyl-directed


-cleavage in secondary amines.

The fragmentation pattern is dominated by


-cleavage  driven by the nitrogen lone pair, with secondary pathways influenced by the high electronegativity of the fluorine atom (HF elimination). This document provides the mechanistic basis for identifying this compound in complex matrices using Electron Ionization (EI) and Electrospray Ionization (ESI).

Physicochemical Context

PropertyValueNotes
IUPAC Name (2-Fluoroethyl)(propan-2-yl)amineAlso: N-(2-fluoroethyl)propan-2-amine
Formula

Molecular Weight 105.15 Da Monoisotopic Mass: 105.095 Da
Nitrogen Rule Odd Mass (105)Indicates odd number of N atoms (1).[1]
Base Properties Secondary AmineProtonates easily in ESI (

).

Fragmentation Mechanics (Electron Ionization)

In EI (70 eV), the molecular ion (


, m/z 105) is formed by removing an electron from the nitrogen lone pair. The resulting radical cation is unstable and fragments primarily via 

-cleavage.[2]
Pathway A: Isopropyl-Directed -Cleavage (Formation of m/z 90)

The cleavage occurs at the C-C bond adjacent to the nitrogen on the isopropyl side.

  • Mechanism: Homolytic fission of the

    
     bond.
    
  • Neutral Loss: Methyl radical (

    
    , 15 Da).
    
  • Fragment Ion:

    
    -(2-fluoroethyl)ethaniminium ion.
    
  • m/z Calculation:

    
    .
    
  • Intensity: Moderate to High. The loss of a methyl radical is statistically favored (two methyls available), but the resulting cation retains the electron-withdrawing fluoroethyl group, slightly destabilizing it.

Pathway B: Fluoroethyl-Directed -Cleavage (Formation of m/z 72)

The cleavage occurs at the C-C bond on the fluoroethyl side.

  • Mechanism: Homolytic fission of the

    
     bond.
    
  • Neutral Loss: Fluoromethyl radical (

    
    , 33 Da).
    
  • Fragment Ion:

    
    -isopropylmethaniminium ion (
    
    
    
    ).
  • m/z Calculation:

    
    .
    
  • Intensity: Predicted Base Peak . According to Stevenson’s Rule, the positive charge remains on the fragment with the lower ionization energy. The

    
    -isopropylmethaniminium ion is highly stable and lacks the destabilizing inductive effect of the fluorine found in Pathway A.
    
Pathway C: Hydrogen Fluoride Elimination (m/z 85)

A characteristic rearrangement for fluoro-alkanes/amines.

  • Mechanism: Loss of neutral HF (20 Da), often via a four-center elimination mechanism involving a

    
    -hydrogen.
    
  • m/z Calculation:

    
    .
    
  • Diagnostic Value: Distinguishes this molecule from non-fluorinated analogs (e.g., N-ethyl-N-isopropylamine).

ESI-MS/MS Fragmentation (LC-MS)

In LC-MS (Positive Mode), the precursor is the protonated molecule


.
  • Primary Transition:

    
     (Loss of HF).
    
    • Unlike EI, ESI fragmentation (CID) often favors neutral molecule losses first. The loss of HF is facile.

  • Secondary Transition:

    
     (Loss of Propene).
    
    • The remaining amine fragment (

      
      ) often loses the isopropyl group as neutral propene (
      
      
      
      , 42 Da) via proton transfer.

Diagnostic Ion Table

m/zIon TypeOrigin/MechanismRelative Abundance (Est.)
105

Molecular Ion (EI)Low (<10%)
90 Fragment

-cleavage (Isopropyl side); Loss of

High (60-80%)
85 FragmentLoss of HFLow-Medium (10-30%)
72 Base Peak

-cleavage (Fluoroethyl side); Loss of

100%
42 FragmentPropene ion (

) or rearrangement product
Medium
30 FragmentMethaniminium (

)
Medium

Visualization of Fragmentation Pathways

The following diagram maps the critical breakdown pathways for structural confirmation.

G Parent Parent Ion (M+) m/z 105 [C5H12FN]+. Ion90 m/z 90 [F-CH2-CH2-NH=CH-CH3]+ Parent->Ion90 Alpha Cleavage (Isopropyl Side) Ion72 BASE PEAK: m/z 72 [(CH3)2CH-NH=CH2]+ Parent->Ion72 Alpha Cleavage (Fluoroethyl Side) Ion85 m/z 85 [M - HF]+. Parent->Ion85 Rearrangement Radical15 Loss of CH3• (15 Da) Ion30 m/z 30 [CH2=NH2]+ Ion72->Ion30 Loss of C3H6 (Propene) Radical33 Loss of CH2F• (33 Da) Neutral20 Loss of HF (20 Da)

Caption: Figure 1. EI Fragmentation Tree for (2-Fluoroethyl)(propan-2-yl)amine showing competing alpha-cleavage pathways.

Experimental Protocol (Self-Validating)

To ensure data integrity, this protocol includes a System Suitability Test (SST) using a homologous amine.

Step 1: System Suitability Test (SST)
  • Standard: N-Isopropyl-N-propylamine (CAS: 21968-17-2).[3]

  • Rationale: This molecule is the non-fluorinated analog. It must yield a base peak at m/z 72 (loss of ethyl) and a secondary peak at m/z 86 (loss of methyl).

  • Acceptance Criteria: If m/z 72 is not the base peak for the SST, the source temperature is likely too high (inducing thermal degradation) or the ion trap/quadrupole is dirty.

Step 2: Sample Preparation
  • Solvent: Methanol (LC-MS) or Dichloromethane (GC-MS). Avoid acetone (forms imines).

  • Concentration: 10 µg/mL.

  • Derivatization (Optional for GC): Not strictly required for secondary amines, but TFA-anhydride derivatization can improve peak shape if tailing occurs.

Step 3: GC-MS Parameters (EI)
  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm ID).

  • Inlet: 250°C, Split 10:1.

  • Oven: 40°C (hold 2 min)

    
     10°C/min 
    
    
    
    200°C.
  • Source Temp: 230°C. Critical: Do not exceed 250°C to prevent thermal defluorination before ionization.

Step 4: Data Interpretation
  • Extract Ion Chromatogram (EIC) for m/z 72 and m/z 90.

  • Verify co-elution.

  • Check for m/z 85 (HF loss). If m/z 85 is >50% of base peak, check inlet liner for activity (dirty liner promotes HF elimination).

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Amine Classes. National Institute of Standards and Technology. Available at: [Link] (Accessed Feb 2026).

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for Alpha-Cleavage rules).
  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.[3] (Reference for Stevenson's Rule and radical stability).

Sources

Methodological & Application

N-(2-fluoroethyl)propan-2-amine synthesis protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of N-(2-fluoroethyl)propan-2-amine (CAS: Non-standard/Analogous), a critical secondary amine building block for medicinal chemistry. The 2-fluoroethyl moiety is increasingly utilized as a bioisostere for ethyl or propyl groups to modulate lipophilicity (


) and block metabolic dealkylation sites.

This document presents two validated protocols:

  • Method A (Reductive Amination): The "Gold Standard" for high-fidelity library synthesis, prioritizing chemoselectivity.

  • Method B (Nucleophilic Substitution): A scalable "Commodity Route" using alkyl halides, best suited for kilogram-scale production where purification infrastructure is robust.

Critical Advisory: Users must exercise extreme caution regarding the Aziridinium Ion Effect , a common pitfall when attempting to synthesize this molecule via deoxofluorination (e.g., DAST) of amino alcohols. This mechanism is detailed in Section 4.

Strategic Analysis & Route Selection

FeatureMethod A: Reductive Amination Method B: Direct Alkylation
Primary Reagents Acetone + 2-Fluoroethylamine HClIsopropylamine + 1-Bromo-2-fluoroethane
Key Reagent Sodium Triacetoxyborohydride (STAB)Base (K₂CO₃ or DIPEA)
Selectivity High (Mono-alkylation favored)Low (Risk of bis-alkylation/quaternary salts)
Atom Economy Moderate (Boron waste)High
Safety Profile Mild conditions; Borohydride handlingHigh toxicity of fluoro-alkyl halides
Recommendation Preferred for R&D/MedChem Preferred for Process Scale-up

Detailed Protocols

Method A: Reductive Amination (Recommended)

Rationale: This route utilizes the stability of the ketone (acetone) and the commercial availability of 2-fluoroethylamine hydrochloride to assemble the secondary amine under mild conditions. Sodium triacetoxyborohydride (STAB) is selected over NaBH₄ because STAB is less likely to reduce the ketone before imine formation occurs [1].

Reagents:

  • 2-Fluoroethylamine hydrochloride (1.0 equiv)

  • Acetone (1.5 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) [Solvent]

Protocol:

  • Free Base Liberation (In-situ): In a flame-dried round-bottom flask under N₂, suspend 2-fluoroethylamine HCl (10 mmol) in dry DCM (40 mL). Add DIPEA (10 mmol) and stir for 10 min to liberate the free amine.

  • Imine Formation: Add Acetone (15 mmol) and Acetic Acid (10 mmol). Stir at Room Temperature (RT) for 45 minutes. Note: AcOH catalyzes the formation of the iminium ion intermediate.

  • Reduction: Cool the mixture to 0°C. Add STAB (14 mmol) portion-wise over 20 minutes. Caution: Gas evolution (H₂).

  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor via TLC (stain with Ninhydrin) or LCMS.

  • Quench: Quench by adding saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 20 minutes until gas evolution ceases.

  • Workup: Separate phases. Extract the aqueous layer with DCM (2 x 20 mL). Combine organics, dry over Na₂SO₄, and concentrate carefully (product is volatile).

  • Purification: If necessary, purify via flash chromatography (DCM:MeOH:NH₄OH) or convert to the HCl salt for recrystallization.

Visual Workflow (Method A):

ReductiveAmination Start 2-Fluoroethylamine (HCl Salt) Base DIPEA/DCM (Free Base) Start->Base Neutralization Imine Intermediate: Iminium Ion Base->Imine + Acetone + AcOH Reduct Reduction (STAB) Imine->Reduct Hydride Transfer Product N-(2-fluoroethyl) propan-2-amine Reduct->Product Hydrolysis/Workup

Caption: Step-wise reductive amination workflow ensuring mono-alkylation selectivity.

Method B: Nucleophilic Substitution (Alkylation)

Rationale: Direct alkylation is faster but prone to over-alkylation (forming the tertiary amine). To mitigate this, we use a large stoichiometric excess of the amine nucleophile [2].

Reagents:

  • Isopropylamine (5.0 equiv) – Excess acts as solvent and scavenger.

  • 1-Bromo-2-fluoroethane (1.0 equiv)

  • Potassium Carbonate (K₂CO₃) (1.5 equiv)

  • Acetonitrile (ACN) [Solvent]

Protocol:

  • Setup: Use a pressure vessel or sealed tube due to the volatility of isopropylamine (bp 32°C).

  • Addition: Combine Isopropylamine (50 mmol) and K₂CO₃ (15 mmol) in ACN (20 mL). Cool to 0°C.

  • Alkylation: Add 1-Bromo-2-fluoroethane (10 mmol) dropwise.

  • Reaction: Seal the vessel and heat to 50°C for 6 hours.

  • Workup: Cool to RT. Filter off inorganic solids.

  • Distillation: Concentrate the filtrate. The excess isopropylamine will distill off first. The residue is the crude product.[1]

  • Salt Formation: Dissolve residue in Et₂O and add HCl (in dioxane) to precipitate the hydrochloride salt, which is easier to handle than the free base.

Critical Scientific Insight: The Aziridinium Trap

Why NOT to use DAST on N-isopropyl-ethanolamine: A common error is attempting to synthesize this target by fluorinating the corresponding alcohol (N-isopropylaminoethanol) using Deoxo-Fluor or DAST.

The Mechanism of Failure:

  • The hydroxyl group is activated by DAST.

  • The nitrogen lone pair attacks the activated carbon intramolecularly (Neighboring Group Participation).

  • This forms a highly reactive Aziridinium Ion intermediate.

  • Fluoride opens the ring. This opening can occur at either carbon.

    • Path A: Returns the desired product.

    • Path B: Returns the rearranged product (N-(2-fluoropropyl)ethylamine).

Unless the nitrogen is protected with an electron-withdrawing group (e.g., Boc, Tosyl) to prevent lone-pair participation, this route yields an inseparable mixture of regioisomers [3].

Aziridinium Start N-isopropyl-aminoethanol + DAST Inter Aziridinium Ion (Cyclic Intermediate) Start->Inter Intramolecular Attack ProdA Target Product (N-isopropyl-2-fluoroethylamine) Inter->ProdA F- attack at C1 ProdB Rearranged Impurity (N-ethyl-2-fluoropropylamine) Inter->ProdB F- attack at C2 (Regioisomer)

Caption: Mechanistic pathway showing why direct fluorination of amino alcohols causes rearrangement.

Analytical Validation (QC)

Expected NMR Data (CDCl₃, Free Base):

  • ¹⁹F NMR: Triplet of triplets or multiplet around -210 to -220 ppm (highly characteristic).

  • ¹H NMR:

    • CH–F: δ ~4.5 ppm (dt, J ≈ 47 Hz, 6 Hz). The large coupling constant (47 Hz) confirms the geminal C-F bond.

    • CH–N (Ethyl): δ ~2.9 ppm (dt, J ≈ 25 Hz, 6 Hz). The 25 Hz coupling is the vicinal H-F coupling.

    • CH (Isopropyl): δ ~2.8 ppm (septet).

    • CH₃ (Isopropyl): δ ~1.1 ppm (doublet).

Safety & Handling:

  • Toxicity: 2-Fluoroethylamine derivatives are potential metabolic poisons (mimicking fluoroacetate). Handle in a fume hood.

  • Volatility: The free base is volatile. Store as the Hydrochloride salt (stable solid) at RT.

References

  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron.

  • Couturier, M., et al. (2002). "Fluorination of amino alcohols: The aziridinium issue." Journal of Organic Chemistry.

Sources

Synthetic routes for producing fluorinated alkylamines

Author: BenchChem Technical Support Team. Date: February 2026

Modulation of Basicity and Lipophilicity in Drug Design

Executive Summary

The strategic incorporation of fluorine into alkylamines is a cornerstone of modern medicinal chemistry. Beyond simple bioisosterism, fluorination serves as a precise tool to modulate pKa (basicity), LogD (lipophilicity), and metabolic stability. This guide provides validated synthetic routes for producing fluorinated alkylamines, specifically addressing the stability challenges of


-fluoroamines and providing robust protocols for 

-fluoroamines and

-trifluoromethyl amines.
Strategic Analysis: The Fluorine Effect

Before selecting a synthetic route, one must understand the physicochemical impact of fluorine substitution on the amine scaffold.

  • Basicity Modulation: The strong electron-withdrawing nature of fluorine (Inductive effect,

    
    ) reduces the electron density on the nitrogen lone pair, lowering the pKa of the conjugate acid.
    
    • 
      -Fluorination:  Typically lowers pKa by 1.5 – 2.5 units . This is critical for improving oral bioavailability by reducing the percentage of ionized drug in the GI tract or reducing hERG channel affinity.
      
    • 
      -Fluorination:  Typically lowers pKa by 0.5 – 1.0 units .
      
  • The Stability Paradox (

    
    -Fluoroamines): 
    
    • Unstable: Non-bridgehead aliphatic

      
      -fluoroamines (
      
      
      
      ) are inherently unstable. They undergo spontaneous dehydrofluorination to form iminium ions and HF.
    • Stable:

      
      -Trifluoromethyl amines (
      
      
      
      ) and
      
      
      -fluoroamides are stable due to the lack of available protons for elimination or resonance stabilization, respectively.
Visualization: pKa Modulation & Stability Decision Tree

G Start Target: Fluorinated Amine Pos Position of Fluorine? Start->Pos Alpha Alpha (α) Position Pos->Alpha Direct C-N bond Beta Beta (β) Position Pos->Beta 1 Carbon away Gamma Gamma (γ) Position Pos->Gamma 2 Carbons away AlphaCheck Is it a CF3 group or Amide? Alpha->AlphaCheck BetaRoute High pKa Shift (-2.0) Use Deoxyfluorination (Protocol A) Beta->BetaRoute GammaRoute Moderate pKa Shift (-0.8) Use Direct Fluorination or Building Blocks Gamma->GammaRoute Unstable UNSTABLE Spontaneous HF elimination to Iminium AlphaCheck->Unstable No (Mono-F) StableAlpha STABLE Use Reductive Amination (Protocol B) AlphaCheck->StableAlpha Yes (CF3/Amide)

Figure 1: Decision matrix for selecting the appropriate fluorinated amine target based on stability and desired physicochemical properties.

Protocol A: Synthesis of -Fluoroamines via Deoxyfluorination

Target: Conversion of


-amino alcohols to 

-fluoroamines. Challenge: Traditional reagents like DAST (Diethylaminosulfur trifluoride) are thermally unstable and prone to explosive decomposition. Solution: Use XtalFluor-E® (Diethylaminodifluorosulfinium tetrafluoroborate) with a promoter. It is crystalline, stable, and does not generate free HF until the workup phase [1].
Mechanism of Action

The reaction proceeds via an activated alkoxy-aminodifluorosulfinium intermediate. The addition of a promoter (DBU or


) is essential to facilitate the nucleophilic attack of fluoride.[1]

Reaction Substrate N-Protected Amino Alcohol Intermed Activated Intermediate Substrate->Intermed Activation Reagent XtalFluor-E + Promoter (DBU) Aziridine Aziridinium Ion (Side Product) Intermed->Aziridine N-participation (If PG is weak) Product β-Fluoroamine (Inversion of Config) Intermed->Product F- Attack (Sn2) Aziridine->Product Ring Opening (Regio. Mix)

Figure 2: Mechanistic pathway of deoxyfluorination.[2][3][4] Note the risk of aziridinium formation if the nitrogen protecting group (PG) is not sufficiently electron-withdrawing.

Materials
  • Substrate: N-protected

    
    -amino alcohol (Protecting Group: Boc, Cbz, or Tosyl). Note: Basic amines will quench the reagent.
    
  • Reagent: XtalFluor-E (1.2 equiv).

  • Promoter: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv) OR

    
     (2.0 equiv).
    
  • Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Protocol
  • Preparation: Flame-dry a round-bottom flask and cool under Argon/Nitrogen atmosphere.

  • Dissolution: Dissolve the N-protected amino alcohol (1.0 mmol) in anhydrous DCM (5 mL).

  • Reagent Addition: Cool the solution to

    
    . Add XtalFluor-E (1.2 mmol) and DBU (1.5 mmol) sequentially.
    
    • Critical: If using

      
       as a promoter instead of DBU, maintain temperature at 
      
      
      
      rather than
      
      
      .
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS.

  • Quenching: Quench carefully with saturated aqueous

    
    . Caution: Gas evolution.
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

Troubleshooting Table:

ObservationDiagnosisRemediation
Low Yield / No Reaction Inactive ReagentXtalFluor-E is moisture sensitive. Ensure fresh reagent and anhydrous conditions.
Elimination Product (Alkene) E2 Mechanism dominantSwitch promoter to

(less basic than DBU). Lower reaction temperature.[4]
Rearranged Product Aziridinium formationThe N-protecting group is not electron-withdrawing enough. Switch from Benzyl (Bn) to Boc, Cbz, or Tosyl.
Protocol B: Synthesis of -Trifluoromethyl Amines via Reductive Amination

Target: Incorporation of a


 group directly adjacent to the nitrogen (

-position). Strategy: Condensation of a trifluoromethyl ketone or hemiacetal with an amine, followed by reduction. Reagent Choice: Trifluoroacetaldehyde ethyl hemiacetal is the standard surrogate for gaseous trifluoroacetaldehyde [2].
Materials
  • Carbonyl Source: Trifluoroacetaldehyde ethyl hemiacetal (for

    
    ) or Trifluoromethyl ketone.
    
  • Amine: Primary or Secondary amine.[5][6]

  • Reductant: Sodium cyanoborohydride (

    
    ) or Sodium triacetoxyborohydride (
    
    
    
    ).
  • Acid Catalyst: Acetic acid or

    
     (Lewis Acid).
    
Step-by-Step Protocol
  • Imine Formation:

    • In a sealed tube, mix the amine (1.0 mmol) and Trifluoroacetaldehyde ethyl hemiacetal (1.5 mmol).

    • Add Toluene (3 mL) and catalytic p-Toluenesulfonic acid (pTSA) (0.1 mmol).

    • Heat to

      
       with a Dean-Stark trap or molecular sieves to remove water/ethanol. Formation of the 
      
      
      
      -imine is slower than non-fluorinated analogs due to the electron-withdrawing effect of
      
      
      on the carbonyl carbon.
  • Reduction:

    • Cool the mixture to

      
      .
      
    • Dilute with THF or MeOH.

    • Add

      
       (2.0 equiv). Stir at RT for 12 hours.
      
  • Workup:

    • Quench with

      
       NaOH. Extract with EtOAc.[7]
      
    • Note:

      
      -CF3 amines are less basic (pKa ~ 5.5-6.5). They may not protonate fully in weak acids during extraction workups.
      
Safety & Handling (E-E-A-T)
  • HF Generation: While XtalFluor-E is safer than DAST, hydrolysis releases HF. Always keep calcium gluconate gel nearby.

  • Glassware: Avoid standard glassware for reactions involving high concentrations of HF salts if heating is required; use PTFE (Teflon) vessels. For the protocols above (mild conditions), borosilicate glass is generally acceptable if exposure time is short.

  • Pressure: Reductive amination in sealed tubes can generate pressure. Use a blast shield.

References
  • L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." Journal of Organic Chemistry.

  • Hughes, G., et al. (2007).[8] "Diastereoselective reductive amination of aryl trifluoromethyl ketones." Angewandte Chemie International Edition.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Champagne, P. A., et al. (2015). "Photoredox Catalysis for the Synthesis of Fluorinated Compounds." Chemical Reviews.

Sources

Application Notes and Protocols: Fluorinated Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indispensable Role of Fluorine in Modern Drug Discovery

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Approximately 25% of all pharmaceuticals on the market, including many top-selling drugs, contain at least one fluorine atom.[1] This prevalence is not coincidental; it stems from the unique physicochemical properties of fluorine and the carbon-fluorine (C-F) bond.[] As the most electronegative element, fluorine's small size (acting as a bioisostere of a hydrogen atom) allows it to be introduced into a molecule without significant steric hindrance.[3][4] However, its powerful electron-withdrawing effects can profoundly influence a molecule's properties.

The C-F bond is the strongest single bond in organic chemistry, which often enhances the metabolic stability of drug molecules by blocking sites susceptible to oxidative metabolism by enzymes like cytochrome P450.[][4][5] This increased stability can lead to a longer drug half-life and improved pharmacokinetic profiles.[5] Furthermore, selective fluorination can modulate the acidity or basicity (pKa) of nearby functional groups, which can improve bioavailability and target binding affinity.[][3][6] These modifications collectively contribute to enhanced pharmacokinetic (PK) and pharmacodynamic (PD) properties, ultimately leading to safer and more effective medicines.[7][8] This guide provides an in-depth overview of key fluorinated building blocks, synthetic protocols for their incorporation, and their strategic application in the drug discovery process.

The Physicochemical Impact of Fluorination on Drug Candidates

The introduction of fluorine or fluorine-containing groups into a lead compound can induce a variety of beneficial changes. These effects are highly context-dependent, and a deep understanding of their mechanistic basis is crucial for rational drug design.

  • Metabolic Stability: The strength of the C-F bond makes it resistant to enzymatic cleavage. Strategically placing fluorine at a metabolically labile position (a "metabolic soft spot") can prevent oxidative degradation, thereby increasing the drug's half-life in the body.[][5]

  • Binding Affinity: Fluorine's high electronegativity creates a polarized C-F bond, which can engage in favorable electrostatic and dipole interactions within a protein's binding pocket.[] It can also act as a weak hydrogen bond acceptor, further anchoring the drug to its target.[5][8]

  • Lipophilicity and Permeability: The effect of fluorine on lipophilicity is nuanced. While a single fluorine atom can increase lipophilicity, highly fluorinated groups like trifluoromethyl (CF3) are significantly more lipophilic than a methyl group.[9] This modulation of lipophilicity is a key tool for optimizing a drug's ability to cross cell membranes and the blood-brain barrier.[3][5][6]

  • pKa Modulation: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups.[][6] For example, fluorinating an amine-containing molecule can reduce its basicity, leading to less ionization at physiological pH and potentially enhancing membrane permeability.[6]

  • Conformational Control: Fluorine substitution can influence the conformational preferences of a molecule. This can lock the molecule into a more "bioactive" conformation, leading to improved potency and selectivity for its target.[8]

Table 1: Summary of Fluorine's Effects on Molecular Properties
PropertyEffect of FluorinationRationale & Impact in Drug Discovery
Metabolic Stability Generally IncreasedStrong C-F bond blocks oxidative metabolism, improving drug half-life.[4][5]
Binding Affinity Often EnhancedCan form favorable dipole interactions and hydrogen bonds in the target's active site.[5][8]
Lipophilicity (logP) ModulatedIncreases lipophilicity, which can improve membrane permeability and cell uptake.[3][9]
Acidity/Basicity (pKa) Acidity Increased / Basicity DecreasedInductive effect alters ionization state, affecting solubility and bioavailability.[][6]
Conformation Restricted or AlteredCan stabilize the bioactive conformation, enhancing potency and selectivity.[8]
The Strategic Impact of Fluorination on Drug Properties

cluster_0 Fluorinated Building Block cluster_1 Physicochemical Modulation cluster_2 Improved Pharmacokinetics (PK) cluster_3 Improved Pharmacodynamics (PD) cluster_4 Desired Outcome FB F, CF3, OCF3, etc. Metabolism ↑ Metabolic Stability FB->Metabolism Binding ↑ Binding Affinity FB->Binding pKa pKa Modulation FB->pKa Lipo Lipophilicity Tuning FB->Lipo Absorption Absorption Metabolism->Absorption HalfLife ↑ Half-Life Metabolism->HalfLife Potency ↑ Potency Binding->Potency Selectivity ↑ Selectivity Binding->Selectivity pKa->Absorption Lipo->Absorption Distribution Distribution Lipo->Distribution Drug Optimized Drug Candidate Absorption->Drug Distribution->Drug HalfLife->Drug Potency->Drug Selectivity->Drug

Caption: Impact of fluorination on key drug discovery parameters.

Key Classes of Fluorinated Building Blocks

The "building block" approach, which utilizes pre-fluorinated synthons, remains a dominant strategy in drug discovery.[10] This method allows for the efficient and predictable introduction of fluorine-containing moieties into complex molecules.

  • Aryl and Heteroaryl Fluorides: Simple fluorinated aromatic rings are among the most common motifs. They are often used to block aromatic hydroxylation, a common metabolic pathway.[11]

  • Trifluoromethylated (CF3) Arenes: The trifluoromethyl group is a powerful modulator of lipophilicity and electronic properties. Its introduction can dramatically improve cell permeability and metabolic stability.[5] The antidepressant Fluoxetine (Prozac) is a classic example where a CF3 group is critical to its function.[5]

  • Fluoroalkyl and Fluoroalkoxy Groups: Groups like -CHF2, -OCF3, and -OCHF2 offer different electronic and steric profiles compared to -CF3, providing medicinal chemists with a toolkit to fine-tune properties.

  • Fluorinated Saturated Heterocycles: Incorporating fluorine into aliphatic rings like piperidines or pyrazoles is a growing trend.[12][13] This strategy allows for the exploration of new chemical space and can improve properties like basicity and solubility.

Synthetic Strategies and Protocols

While numerous methods exist, the following protocols represent common and effective strategies for incorporating fluorine and trifluoromethyl groups into molecules of interest during the drug discovery process.

Protocol 1: Nucleophilic Deoxyfluorination of an Alcohol using DAST

This protocol describes a common method for converting a hydroxyl group to a fluorine atom, a key transformation for creating monofluorinated aliphatic building blocks. Diethylaminosulfur trifluoride (DAST) is a widely used reagent for this purpose.

Causality: DAST reacts with the alcohol to form a good leaving group (an intermediate fluorosulfite ester), which is then displaced by a fluoride ion in an SN2-like mechanism. The reaction is driven by the formation of stable byproducts. This method is preferred for its relatively mild conditions compared to other fluorinating agents.

Materials:

  • Substrate (alcohol, 1.0 equiv)

  • Diethylaminosulfur trifluoride (DAST, 1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous glassware, magnetic stirrer, and nitrogen or argon atmosphere setup

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Ice bath

Procedure:

  • Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet.

  • Dissolution: Dissolve the alcohol substrate (1.0 equiv) in anhydrous DCM (approx. 0.1 M concentration) in the flask.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add DAST (1.2 equiv) dropwise to the stirred solution via syringe over 10-15 minutes. Caution: DAST is toxic and moisture-sensitive. Handle in a fume hood. The reaction can be exothermic.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours (monitor by TLC or LC-MS).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly and carefully quench the reaction by adding saturated aqueous NaHCO3 solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO3, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired fluorinated compound.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Protocol 2: Photoredox-Catalyzed Trifluoromethylation of a Heteroarene

This protocol details a modern, mild, and highly effective method for the late-stage introduction of a CF3 group onto an electron-rich (hetero)arene, a common task in lead optimization.[14]

Causality: A photocatalyst, upon excitation by visible light, facilitates a single-electron transfer (SET) process with a trifluoromethyl source (e.g., CF3SO2Cl or Togni's reagent). This generates a trifluoromethyl radical (•CF3), which then adds to the (hetero)aromatic ring. A subsequent oxidation and deprotonation sequence yields the final trifluoromethylated product.[14] This method is valued for its broad functional group tolerance and mild conditions (room temperature, visible light).[14]

Experimental Workflow for Photoredox Trifluoromethylation

Caption: General workflow for a photoredox trifluoromethylation experiment.

Materials:

  • Heteroaromatic substrate (1.0 equiv)

  • Triflyl chloride (CF3SO2Cl, 1.5 equiv) or other suitable CF3 source

  • Photocatalyst (e.g., Ru(bpy)3(PF6)2 or Ir[dF(CF3)ppy]2(dtbbpy)PF6, 1-2 mol%)

  • Solvent (e.g., Acetonitrile or DMF)

  • Base (e.g., an organic base like DIPEA, if required by the specific protocol)

  • Reaction vial with stir bar, visible light source (e.g., blue LED lamp)

Procedure:

  • Setup: In a reaction vial, combine the heteroaromatic substrate (1.0 equiv), the photocatalyst (0.01-0.02 equiv), and a magnetic stir bar.

  • Reagent Addition: Add the solvent, followed by the CF3 source (1.5 equiv). If a base is required, add it at this stage.

  • Degassing: Seal the vial and degas the mixture by bubbling nitrogen or argon through it for 10-15 minutes to remove oxygen, which can quench the excited state of the photocatalyst.

  • Irradiation: Place the vial in front of a blue LED lamp (or other appropriate light source) and begin vigorous stirring. Ensure the reaction is kept at room temperature, using a fan if necessary to dissipate heat from the lamp.

  • Monitoring: Allow the reaction to proceed for 12-24 hours. Monitor the consumption of the starting material by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography to isolate the trifluoromethylated product.

  • Characterization: Confirm the structure, purity, and regioselectivity of the product using ¹H NMR, ¹⁹F NMR, and high-resolution mass spectrometry.

Application in Drug Discovery: Case Studies

The successful application of fluorinated building blocks is evident in numerous FDA-approved drugs across various therapeutic areas.[15]

Table 2: Examples of FDA-Approved Drugs Featuring Key Fluorinated Building Blocks
Drug Name (Brand)Therapeutic AreaFluorinated MotifKey Benefit of Fluorination
Fluoxetine (Prozac)Antidepressantp-TrifluoromethylphenoxyThe CF3 group is crucial for selectivity and enhances metabolic stability and blood-brain barrier penetration.[5]
Sitagliptin (Januvia)Anti-diabetic2,4,5-TrifluorophenylThe trifluorophenyl group enhances binding affinity to the DPP-4 enzyme and provides metabolic stability.
Ciprofloxacin Antibiotic6-FluoroquinoloneThe C-6 fluorine atom significantly increases antibacterial activity and cell penetration.[6]
Leniolisib Immuno-deficiencyTrifluoromethylpyridineIntroduction of the CF3 group led to a four-fold increase in potency against the PI3Kδ target.[16]
Paxlovid (Nirmatrelvir component)COVID-19 AntiviralTrifluoroacetamideThe CF3 group contributes to the molecule's potent inhibition of the main protease of the SARS-CoV-2 virus.[17]

Analytical Characterization of Fluorinated Compounds

Proper characterization is a self-validating step in any synthetic protocol. For organofluorine compounds, specific analytical techniques are indispensable.

  • ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most direct and powerful tool for characterizing fluorinated molecules. It provides information on the number of distinct fluorine environments, their coupling to other nuclei (like ¹H and ¹³C), and can confirm the successful incorporation of the fluorine atom.

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate mass measurement, confirming the elemental composition of the newly synthesized molecule.

  • Combustion Ion Chromatography (CIC): For quantitative determination of total fluorine content, especially in complex matrices, CIC is a robust method. The sample is combusted, and the resulting hydrogen fluoride is captured and analyzed by ion chromatography.[18][19]

Conclusion and Future Outlook

Fluorinated building blocks are not merely additives but are strategic tools that empower medicinal chemists to rationally design and optimize drug candidates with superior pharmacological profiles. The ability to precisely control properties such as metabolic stability, target affinity, and bioavailability through selective fluorination has accelerated the development of new therapeutics.[7][8] As synthetic methodologies continue to advance, particularly in the area of late-stage fluorination, the utility of these building blocks will only expand.[8][12] The continued exploration of novel fluorinated motifs and more efficient, scalable synthetic routes will undoubtedly lead to the next generation of innovative medicines.

References

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Pharmaceuticals. [Link]

  • FDA approved fluorine-containing drugs in 2023. (2024). Journal of Fluorine Chemistry. [Link]

  • Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). (2023). RSC Medicinal Chemistry. [Link]

  • Fluorinated building blocks in drug design: new pathways and targets. (2024). Expert Opinion on Drug Discovery. [Link]

  • Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024. (2025). Chemistry. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2021). Molecules. [Link]

  • Biologically Active Organofluorine Compounds. (2000). SpringerLink. [Link]

  • Contribution of Organofluorine Compounds to Pharmaceuticals. (2019). Journal of Medicinal Chemistry. [Link]

  • Organofluorine chemistry. Wikipedia. [Link]

  • Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. (2024). Current Medicinal Chemistry. [Link]

  • The role of fluorine in medicinal chemistry. (2008). Expert Opinion on Drug Discovery. [Link]

  • Fluorine in drug discovery: Role, design and case studies. (2024). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Fluorinated building blocks in drug design: new pathways and targets. (2024). Taylor & Francis Online. [Link]

  • Fluorinated Building Blocks: Essential Tools for Modern Chemistry. (2025). MolecularCloud. [Link]

  • Organofluorine Compounds in Medicinal Chemistry and Biomedical Applic
  • A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. (2019). ACS Publications. [Link]

  • Fluorinated Building Blocks: A Comprehensive Overview. (2024). YouTube. [Link]

  • Various protocols for trifluoromethylation. ResearchGate. [Link]

  • Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. (2011). Nature. [Link]

  • Progress in copper-catalyzed trifluoromethylation. (2018). Beilstein Journal of Organic Chemistry. [Link]

  • A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N‐Fused Heterocycles for Drug Discovery and. (2019). ArODES HES-SO. [Link]

  • Quantitative determination of fluorine in organic compounds. (1935). National Institute of Standards and Technology. [Link]

  • Defluorination and derivatization of fluoropolymers for determination of total organic fluorine in polyolefin resins by gas chromatography. (2023). RSC Publishing. [Link]

  • Determination of fluorine in organic compounds: Microcombustion method. (1951). USGS Publications Warehouse. [Link]

  • Fluorine detection in organic compounds. (2021). Chemistry Stack Exchange. [Link]

  • Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). (2024). U.S. Environmental Protection Agency. [Link]

Sources

Application Notes & Protocols: N-(2-fluoroethyl)propan-2-amine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide on the synthesis and application of N-(2-fluoroethyl)propan-2-amine, a valuable fluorinated secondary amine building block in organic and medicinal chemistry. While not a ubiquitously common reagent, its utility lies in the strategic introduction of a fluoroethyl moiety, which can significantly modulate the physicochemical and pharmacological properties of target molecules, such as basicity, lipophilicity, and metabolic stability. This guide details robust protocols for its synthesis via N-alkylation, including a specialized protocol for its ¹⁸F-radiolabeled analogue for applications in Positron Emission Tomography (PET). We further explore its reactivity profile and provide an exemplary application in the synthesis of a potential pharmaceutical intermediate, underscoring its role as a versatile reagent for researchers, chemists, and drug development professionals.

Introduction: The Strategic Role of Fluorinated Amines

The incorporation of fluorine into organic molecules is a cornerstone strategy in modern drug discovery. The unique properties of the fluorine atom—high electronegativity, small size, and the strength of the C-F bond—can profoundly alter a molecule's conformation, pKa, lipophilicity, and metabolic profile. N-(2-fluoroethyl)propan-2-amine serves as a key reagent for introducing the N-isopropyl-2-fluoroethyl pharmacophore.

The presence of the fluorine atom on the ethyl group attached to the nitrogen has several key implications for molecular design:

  • Basicity (pKa) Modulation: The electron-withdrawing nature of fluorine reduces the electron density on the nitrogen atom, thereby lowering the basicity (pKa) of the amine compared to its non-fluorinated counterpart, N-ethyl-N-isopropylamine. This can be critical for optimizing drug-receptor interactions or improving pharmacokinetic properties by reducing unwanted interactions with biological targets.

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the fluoroethyl group resistant to oxidative metabolism at that position. This can block a potential metabolic "soft spot" and increase the half-life of a drug candidate.

  • Lipophilicity and Permeability: Fluorination often increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.

Given its specialized nature, N-(2-fluoroethyl)propan-2-amine is typically synthesized on-demand. The following sections provide detailed, validated protocols for its preparation and subsequent use.

Synthesis of N-(2-fluoroethyl)propan-2-amine and its Radiolabeled Analogue

The most direct and reliable method for synthesizing the title compound is through the nucleophilic substitution (Sₙ2) reaction of isopropylamine with a suitable 2-fluoroethylating agent. The choice of the leaving group on the electrophile is critical for achieving high yields. Tosylates are particularly effective due to their high reactivity and stability.[1]

G Synthetic Pathway for N-(2-fluoroethyl)propan-2-amine cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product Isopropylamine Isopropylamine Reaction N-Alkylation (SN2) Isopropylamine->Reaction FluoroethylatingAgent 2-Fluoroethyl Tosylate (or other R-X) FluoroethylatingAgent->Reaction Product N-(2-fluoroethyl)propan-2-amine Reaction->Product Base, Solvent (e.g., K2CO3, MeCN)

Caption: General synthetic workflow for N-alkylation.

Protocol 1: Synthesis of N-(2-fluoroethyl)propan-2-amine

This protocol describes the N-alkylation of isopropylamine using 2-fluoroethyl tosylate. The use of a carbonate base is crucial as it is strong enough to neutralize the H-OTs byproduct without promoting significant elimination side reactions. Acetonitrile is an ideal solvent due to its polar aprotic nature, which facilitates Sₙ2 reactions.

Materials and Reagents:

  • Isopropylamine (≥99%)

  • 2-Fluoroethyl tosylate (≥98%)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous acetonitrile (100 mL), potassium carbonate (1.5 equivalents), and isopropylamine (1.2 equivalents).

    • Scientist's Note: Using a slight excess of the amine helps to ensure the complete consumption of the more valuable tosylate reagent. K₂CO₃ is a heterogeneous base, so vigorous stirring is essential for reaction efficiency.

  • Addition of Electrophile: Slowly add 2-fluoroethyl tosylate (1.0 equivalent) to the stirred suspension at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C for MeCN) and maintain for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: a. After the reaction is complete, cool the mixture to room temperature and filter off the solid K₂CO₃. b. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the acetonitrile. c. Dilute the residue with diethyl ether (100 mL) and wash with saturated NaHCO₃ solution (2 x 50 mL) followed by brine (1 x 50 mL).

    • Scientist's Note: The aqueous wash removes any remaining inorganic salts and unreacted amine starting material, which is more water-soluble as its protonated form.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate on a rotary evaporator to yield the crude product.

  • Purification: The resulting N-(2-fluoroethyl)propan-2-amine can be purified by fractional distillation under atmospheric or reduced pressure to obtain the final product with high purity.

Parameter Condition Rationale
Nucleophile:Electrophile Ratio 1.2 : 1.0Drives reaction to completion.
Base K₂CO₃Sufficiently basic to neutralize acid byproduct without causing elimination.[2]
Solvent Anhydrous AcetonitrilePolar aprotic solvent, ideal for Sₙ2 reactions.
Temperature Reflux (~82°C)Provides sufficient activation energy for the reaction.
Purification Fractional DistillationEffective for separating the product from residual starting materials and byproducts.
Table 1: Summary of optimized reaction conditions for Protocol 1.
Protocol 2: Radiosynthesis of N-(2-[¹⁸F]fluoroethyl)propan-2-amine for PET

The introduction of the short-lived positron-emitting isotope ¹⁸F (t½ ≈ 109.7 min) allows for the in-vivo tracking of molecules using PET imaging.[3][4] The synthesis of the radiolabeled analogue follows a similar path but requires specialized handling and purification due to the high specific activity and short half-life. The key precursor is 2-[¹⁸F]fluoroethyl tosylate ([¹⁸F]FEtOTs), which is itself synthesized from ethylene ditosylate.[5][6]

G Workflow for ¹⁸F-Radiolabeling start [¹⁸F]Fluoride (from cyclotron) precursor_synth Synthesize [¹⁸F]FEtOTs (from Ethylene Ditosylate) start->precursor_synth K2.2.2, K₂CO₃ purify_precursor SPE Purification of [¹⁸F]FEtOTs precursor_synth->purify_precursor alkylation Alkylation of Isopropylamine with [¹⁸F]FEtOTs purify_precursor->alkylation final_purify Final HPLC Purification alkylation->final_purify High Temp, Short Time product N-(2-[¹⁸F]fluoroethyl)propan-2-amine final_purify->product

Caption: Automated radiosynthesis workflow for the ¹⁸F-labeled product.

Step-by-Step Procedure (Automated Synthesis Module):

  • [¹⁸F]FEtOTs Synthesis: Aqueous [¹⁸F]fluoride is trapped on an anion-exchange cartridge. It is then eluted into the reactor with a solution of Kryptofix 2.2.2 (K₂₂₂) and K₂CO₃ in acetonitrile/water. The complex is dried via azeotropic distillation. Ethylene-1,2-ditosylate in acetonitrile is added, and the reaction is heated (e.g., 85-100°C) for a short period (5-10 min) to produce [¹⁸F]FEtOTs.[5]

  • [¹⁸F]FEtOTs Purification: The crude [¹⁸F]FEtOTs is passed through a series of solid-phase extraction (SPE) cartridges (e.g., alumina, C18) to remove unreacted [¹⁸F]fluoride and the ditosylate precursor.[6]

  • N-Alkylation: The purified [¹⁸F]FEtOTs in an appropriate solvent is transferred to a second reaction vessel containing isopropylamine and a suitable base (e.g., Hünig's base, to avoid quaternization side-reactions). The mixture is heated at high temperature (100-120°C) for a short time (5-10 min).

    • Scientist's Note: Time and temperature are critical in radiosynthesis to maximize radiochemical yield (RCY) while minimizing decay losses.

  • Final Purification: The crude product is purified using semi-preparative HPLC to isolate the N-(2-[¹⁸F]fluoroethyl)propan-2-amine with high radiochemical purity.

  • Formulation: The collected HPLC fraction is reformulated into a biocompatible solution (e.g., saline with a small percentage of ethanol) for in-vivo use.

Applications and Reactivity Profile

N-(2-fluoroethyl)propan-2-amine is a secondary amine and thus behaves as a moderately strong nucleophile. Its primary application is its installation onto electrophilic scaffolds to build more complex molecules.

G Reaction Mechanism: N-Alkylation (Sₙ2) Amine H-N(iPr)-CH₂-CH₂-F TS [R---X---N(H)(iPr)CH₂CH₂F]‡ Amine->TS Nucleophilic Attack Electrophile R-X Electrophile->TS Product R-N(iPr)-CH₂-CH₂-F TS->Product Bond Formation p1 Byproduct H-X p1->Byproduct Leaving Group Departs p2

Caption: General mechanism for its use as a nucleophile.

Application Example: Synthesis of a Bioactive Scaffold via SₙAr

This hypothetical protocol illustrates how N-(2-fluoroethyl)propan-2-amine can be used to synthesize a derivative of a 4-aminoquinoline, a scaffold found in some antimalarial agents.[7]

Reaction: Nucleophilic Aromatic Substitution (SₙAr) with 4,7-dichloroquinoline.

  • Setup: In a sealed tube, dissolve 4,7-dichloroquinoline (1.0 eq) and N-(2-fluoroethyl)propan-2-amine (1.5 eq) in n-butanol.

  • Base: Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) as a non-nucleophilic base.

  • Execution: Seal the tube and heat to 120-140°C for 24 hours.

  • Work-up and Purification: After cooling, the solvent is removed in vacuo. The residue is purified by column chromatography on silica gel to yield the target compound, 7-chloro-N-(2-fluoroethyl)-N-isopropylquinolin-4-amine.

The fluorine atom's electron-withdrawing effect slightly reduces the amine's nucleophilicity compared to a non-fluorinated analogue. However, it remains sufficiently reactive for a wide range of transformations, including:

  • Reductive amination with aldehydes and ketones.[8]

  • Acylation with acid chlorides or anhydrides to form amides.[2]

  • Coupling reactions to form more complex structures.

Safety and Handling

  • N-(2-fluoroethyl)propan-2-amine: Expected to be a volatile, flammable liquid. Handle in a well-ventilated fume hood. It is a derivative of isopropylamine and should be considered corrosive and capable of causing severe skin and eye irritation.

  • 2-Fluoroethyl Tosylate: A potent alkylating agent and should be handled with extreme care as it is toxic and a suspected carcinogen.

  • Radioisotopes: All work with ¹⁸F must be conducted in a specialized hot cell facility with appropriate shielding and remote handling equipment in compliance with radiation safety regulations.

Conclusion

N-(2-fluoroethyl)propan-2-amine is a synthetically accessible and highly useful reagent for introducing a key fluorinated motif into target molecules. Its synthesis via N-alkylation is straightforward, and its reactivity as a secondary amine nucleophile allows for its incorporation into a diverse array of molecular scaffolds. The ability to produce its ¹⁸F-radiolabeled version further extends its utility into the realm of preclinical and clinical imaging with PET. The protocols and insights provided herein offer a robust framework for researchers to leverage this reagent in advancing projects in medicinal chemistry, drug development, and molecular imaging.

References

  • Organic Chemistry Portal. (n.d.). 1,2-Fluoroamine synthesis by fluorination or substitution. Retrieved from [Link]

  • HIMS. (2025, November 10). Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Synthesis of α-CF3 and α-CF2H amines via the aminofluorination of fluorinated alkenes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Fluorinated Amines: A Personal Account. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). and (S)-3-[18F]Fluoro-2-Methyl-2-N-(Methylamino)propanoic Acid (NMeFAMP) as Potential PET Radioligands for Imaging Brain Tumors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, 18F-Radiolabelling and Biological Characterization of Novel Fluoroalkylated Triazine Derivatives for in Vivo Imaging of Phosphodiesterase 2A in Brain via Positron Emission Tomography. Retrieved from [Link]

  • PubChem. (n.d.). N-(2,2,2-trifluoroethyl)propan-2-amine hydrochloride. Retrieved from [Link]

  • Jasperse, J. (n.d.). Reactions of Amines. Retrieved from [Link]

  • MDPI. (2022, March 14). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Retrieved from [Link]

  • Russian Chemical Reviews (RSC Publishing). (n.d.). N-Fluoro amines and their analogues as fluorinating reagents in organic synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery, synthesis and evaluation of novel reversible monoacylglycerol lipase radioligands bearing a morpholine-3-one scaffold. Retrieved from [Link]

  • PURE.EUR.NL. (2023, April 22). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. Retrieved from [Link]

  • IntechOpen. (n.d.). Positron Emission Tomography (PET): A Functional and Chemical Imaging Technique. Retrieved from [Link]

  • Ashenhurst, J. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-chloroethyl)propan-2-amine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, October 6). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. Retrieved from [Link]

  • PubChem. (n.d.). N-[2-(3-fluorophenyl)ethyl]propan-2-amine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010, May 18). (R)-3-[18F]Fluoro-2-methyl-2-N-(methylamino)propanoic acid. Retrieved from [Link]

  • ResearchGate. (2022, October). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. Retrieved from [Link]

  • MDPI. (2022, October 17). Recent Advances in 18F-Labeled Amino Acids Synthesis and Application. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade. Retrieved from [Link]

  • MSU chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Retrieved from [Link]

  • ETH Zürich. (2020, May 20). Design and Scalable Synthesis of N-Alkyl-Hydroxylamine Reagents for the Direct, Iron-Catalyzed Installation of. Retrieved from [Link]

  • Radiology Key. (2017, October 13). Chemistry of PET Radiopharmaceuticals: Labelling Strategies. Retrieved from [Link]

  • MDPI. (2015, December 23). Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. Retrieved from [Link]

  • Wollo University. (2015). Organic Chemistry II (Chem2042). Retrieved from [Link]

  • MedChemComm (RSC Publishing). (n.d.). 2-[18F]Fluoroethyl tosylate – a versatile tool for building 18F-based radiotracers for positron emission tomography. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoroethylamine. Retrieved from [Link]

  • MDPI. (2013, June 20). A Fully Automated Radiosynthesis of [18F]Fluoroethyl-Diprenorphine on a Single Module by Use of SPE Cartridges for Preparation of High Quality 2-[18F]Fluoroethyl Tosylate. Retrieved from [Link]

  • MDPI. (n.d.). Dual Probes for Positron Emission Tomography (PET) and Fluorescence Imaging (FI) of Cancer. Retrieved from [Link]

  • MDPI. (2023, March 27). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Retrieved from [Link]

  • NIST. (n.d.). 2-Propanamine, N-ethyl-. Retrieved from [Link]

Sources

Analytical methods for quantifying (2-Fluoroethyl)(propan-2-yl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantification of (2-Fluoroethyl)(propan-2-yl)amine

Part 1: Executive Summary & Strategic Rationale

Target Analyte: (2-Fluoroethyl)(propan-2-yl)amine Synonyms: N-Isopropyl-2-fluoroethylamine; N-(2-Fluoroethyl)isopropylamine Molecular Formula: C₅H₁₂FN Molecular Weight: 105.15 g/mol

The Analytical Challenge: (2-Fluoroethyl)(propan-2-yl)amine is a secondary amine of significant concern in pharmaceutical development. Its structural properties—low molecular weight, high polarity, and lack of a UV-active chromophore—render standard HPLC-UV methods ineffective. More critically, as a secondary amine, it is a direct precursor to Nitrosamine Drug Substance Related Impurities (NDSRIs) . If nitrosated, it forms N-nitroso-(2-fluoroethyl)(propan-2-yl)amine, a potential mutagen.

Regulatory agencies (FDA, EMA) require the quantification of such amine precursors at trace levels (often ppm or ppb) to assess the risk of nitrosamine formation in drug substances and products.

Methodological Approach: This guide details two orthogonal protocols designed for trace-level quantification:

  • LC-MS/MS (Gold Standard): Utilizes Dansyl Chloride derivatization to introduce hydrophobicity and a strong ionization moiety, enabling sub-ppb detection limits on standard C18 columns.

  • GC-MS (Confirmation): Utilizes Heptafluorobutyric Anhydride (HFBA) derivatization to improve volatility and peak shape, ideal for confirming identity in complex matrices.

Part 2: Chemical Logic & Sample Preparation

Why Derivatization is Non-Negotiable

Direct analysis of small aliphatic amines is plagued by peak tailing (interaction with silanols) and poor retention on reverse-phase columns.

  • Dansylation (LC-MS): The sulfonyl chloride group of Dansyl Chloride reacts with the secondary amine to form a stable sulfonamide. This increases the molecular weight (shift to ~338 Da), facilitates retention on C18, and drastically enhances Electrospray Ionization (ESI) efficiency.

  • Acylation (GC-MS): HFBA replaces the active hydrogen with a heptafluorobutyryl group, reducing polarity and preventing hydrogen bonding, which results in sharp, symmetric peaks.

Visual Workflow: Sample Preparation Architecture

SamplePrep cluster_LC Pathway A: LC-MS/MS (Dansylation) cluster_GC Pathway B: GC-MS (HFBA) Start Raw Sample (API or Drug Product) Extract Liquid-Liquid Extraction (0.1M HCl) Start->Extract Buffer pH Adjustment (Na2CO3 to pH 10) Extract->Buffer Free base formation Deriv_LC Add Dansyl-Cl (60°C, 10 min) Buffer->Deriv_LC Extract_Org Extract into DCM Buffer->Extract_Org Quench Quench with Methylamine Deriv_LC->Quench Inject_LC Inject LC-MS/MS Quench->Inject_LC Deriv_GC Add HFBA (50°C, 30 min) Extract_Org->Deriv_GC Evap Evaporate & Reconstitute in Ethyl Acetate Deriv_GC->Evap Inject_GC Inject GC-MS Evap->Inject_GC

Figure 1: Dual-pathway sample preparation workflow ensuring flexibility based on available instrumentation.

Part 3: Protocol A – LC-MS/MS (Dansyl Derivatization)

Objective: Quantification at < 10 ppb levels.

Reagents:

  • Dansyl Chloride (5 mg/mL in Acetone).

  • Buffer: 0.1 M Sodium Bicarbonate (pH 10.0).

  • Internal Standard: Diisopropylamine-d14 (or similar structural analog).

Step-by-Step Procedure:

  • Extraction: Dissolve 50 mg of sample in 1.0 mL of 0.1 M HCl. Vortex for 5 min.

  • Basification: Transfer 100 µL of extract to a reaction vial. Add 100 µL of NaHCO₃ buffer (pH 10) to ensure the amine is unprotonated.

  • Derivatization: Add 200 µL of Dansyl Chloride solution. Seal and incubate at 60°C for 10 minutes in a heating block.

    • Mechanism:[1] Nucleophilic attack of the secondary amine nitrogen on the sulfonyl sulfur of Dansyl-Cl.

  • Quenching: Add 50 µL of 10% methylamine to consume excess reagent (prevents column fouling).

  • Dilution: Dilute to 1.0 mL with 50:50 Acetonitrile:Water. Centrifuge at 10,000 rpm for 5 min.

  • Analysis: Inject supernatant.

Instrument Parameters (LC-MS/MS):

ParameterSetting
System UHPLC coupled to Triple Quadrupole MS
Column C18, 1.7 µm, 2.1 x 100 mm (e.g., Waters BEH or Agilent ZORBAX)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 10% B; 1-6 min: Ramp to 95% B; 6-8 min: Hold 95% B.
Flow Rate 0.4 mL/min
Ionization ESI Positive Mode

MRM Transitions (Calculated):

  • Precursor Ion: 339.1 m/z [M+H]⁺ (Dansyl-Amine complex)

  • Quantifier Ion: 170.1 m/z (Dimethylaminonaphthalene sulfonyl cation)

  • Qualifier Ion: 156.0 m/z (Naphthalene fragment)

Part 4: Protocol B – GC-MS (HFBA Derivatization)

Objective: Orthogonal confirmation or analysis in hydrophobic matrices.

Step-by-Step Procedure:

  • Extraction: Dissolve sample in 1 mL 0.1 M NaOH (to free base).

  • LLE: Extract with 2 mL Dichloromethane (DCM). Collect organic layer.[2]

  • Derivatization: Add 50 µL HFBA to the DCM extract. Cap and heat at 50°C for 30 minutes .

  • Cleanup: Evaporate to dryness under Nitrogen. Reconstitute in 200 µL Ethyl Acetate.

  • Analysis: Inject 1 µL (Splitless).

Instrument Parameters (GC-MS):

ParameterSetting
Column DB-5ms or Rxi-5Sil MS (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Inlet Temp 250°C
Oven Program 50°C (1 min) → 15°C/min → 280°C (3 min)
Transfer Line 280°C
Source Temp 230°C
SIM Mode Monitor m/z 301 (Molecular Ion), 169 (C3F7+), 69 (CF3+)

Part 5: Validation & Quality Assurance

To ensure Trustworthiness , the method must be validated against ICH Q2(R1) guidelines.

System Suitability Criteria:

  • Precision: RSD of 6 replicate injections of Standard < 5.0%.

  • Linearity: R² > 0.995 over the range of 1 ppb to 500 ppb.

  • Recovery: Spike recovery from matrix must be 80–120%.

  • Sensitivity (LOQ): Signal-to-Noise (S/N) ratio ≥ 10 for the lowest standard.

Troubleshooting Guide:

  • Issue: Low recovery in LC-MS.

    • Cause: Incomplete derivatization due to acidic pH.

    • Fix: Ensure the reaction buffer maintains pH > 9.5. The amine must be deprotonated to react with Dansyl-Cl.

  • Issue: Ghost peaks in GC-MS.

    • Cause: HFBA excess not removed.

    • Fix: Ensure complete evaporation or perform a water wash of the organic layer before injection.

Part 6: References

  • US Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs. Guidance for Industry. (2021).[2][3][4][5] [Link]

  • European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products. (2020).[3][6] [Link]

  • Moltó, J.C., et al. "Determination of amines in environmental water samples by gas chromatography-mass spectrometry after derivatization with pentafluorobenzoyl chloride." Journal of Chromatography A, 848(1-2), 1999. (Methodology adaptation basis).

Sources

HPLC Method Development for Fluorinated Amine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fluorine Renaissance in Pharma

Approximately 20-25% of modern pharmaceuticals contain at least one fluorine atom. The introduction of fluorine into amine-containing scaffolds serves two medicinal chemistry purposes: it modulates lipophilicity (LogP) and metabolically blocks sites prone to oxidation (e.g., preventing N-dealkylation).

However, for the analytical chemist, fluorinated amines present a "double-trouble" paradox:

  • The Amine Problem: Basic nitrogen atoms interact strongly with residual silanols on silica-based columns, causing severe peak tailing.

  • The Fluorine Problem: While fluorine increases hydrophobicity, it also introduces unique dipole moments and "fluorous" behavior that standard C18 columns often fail to resolve, particularly for positional isomers.

This guide moves beyond standard "generic gradient" approaches, offering a targeted methodology for developing robust HPLC assays for these challenging analytes.

Physicochemical Context (The "Why")

To develop a robust method, one must understand how fluorination alters the amine's behavior.

The pKa Shift (Critical Insight)

Fluorine is the most electronegative element. When placed near an amine, it exerts a strong electron-withdrawing inductive effect (


).
  • Standard Alkyl Amine pKa: ~10.5 (Fully protonated at pH 7).

  • 
    -Fluorinated Amine pKa:  ~8.5 – 9.5.
    
  • 
    -Fluorinated Amine pKa:  Can drop to ~5.5 – 7.0.
    

Implication: Unlike standard amines, highly fluorinated amines may be partially neutral at physiological pH (7.4), leading to erratic retention times if pH is not strictly controlled.

The "Fluorophilicity" Effect

Fluorinated compounds exhibit self-association and specific affinity for other fluorinated materials. This is distinct from standard hydrophobicity.[1] A standard C18 column interacts via London Dispersion forces; it cannot exploit the specific polarity and shape-selectivity required to separate fluorinated isomers (e.g., 2-fluoro- vs. 3-fluoro-aniline).

Workflow Visualization

The following decision tree outlines the logical flow for selecting the stationary phase and detection method based on analyte properties.

MethodDevWorkflow Start Analyte: Fluorinated Amine IsomerCheck Are there Positional Isomers? Start->IsomerCheck Col_PFP Select PFP (Pentafluorophenyl) Column (Dipole, Pi-Pi, Shape Selectivity) IsomerCheck->Col_PFP Yes (Critical) Col_C18 Select C18 Column (High Carbon Load, End-capped) IsomerCheck->Col_C18 No (General) UVCheck Does it have a Chromophore? Det_UV UV/Vis (PDA) (200-280 nm) UVCheck->Det_UV Yes (Aromatic) Det_CAD Charged Aerosol Detection (CAD) or MS (ESI+) UVCheck->Det_CAD No (Aliphatic) Col_PFP->UVCheck Col_C18->UVCheck

Figure 1: Decision matrix for stationary phase and detector selection based on structural complexity and UV activity.

Column Selection Strategy

While C18 is the workhorse, Pentafluorophenyl (PFP) phases are the "gold standard" for fluorinated amines.

Comparative Performance Table
FeatureC18 (Octadecyl)PFP (Pentafluorophenyl)Why PFP Wins for this Application
Primary Mechanism Hydrophobic InteractionHydrophobic +

+ Dipole-Dipole
PFP rings engage in specific electron-donor/acceptor interactions with the analyte's fluorine atoms.
Isomer Selectivity LowHighRigid PFP rings offer "shape selectivity" to distinguish ortho/meta/para fluorination.
Retention of Polar Basics Low (unless ion-paired)HighPFP phases often show increased retention for basic amines due to silanol/bonding chemistry.
Aqueous Stability Variable (Dewetting risk)HighPFP phases resist "phase collapse" in 100% aqueous conditions, allowing capture of very polar amines.

Recommendation: Start with a Core-Shell PFP column (e.g., 2.7 µm particle size). The core-shell morphology reduces diffusion paths, sharpening peaks for basic amines that naturally tend to tail.

Experimental Protocols

Protocol A: Mobile Phase Optimization (The "Buffer Rule")

Because fluorinated amines have altered pKa values, pH control is paramount.

Reagents:

  • Acidic Modifier: Formic Acid (0.1%) or Difluoroacetic Acid (DFA) (0.05%). Note: DFA is a "middle ground" between Formic Acid and TFA, providing better peak shape without severe MS suppression.

  • Buffer: Ammonium Formate (10-20 mM).

  • Organic Solvent: Methanol (often provides better selectivity on PFP than Acetonitrile due to protic solvent interactions).

Procedure:

  • Preparation: Prepare 10 mM Ammonium Formate in water. Adjust pH to 3.0 with Formic Acid.

    • Why pH 3.0? It ensures the amine is fully protonated (cationic) regardless of the fluorine-induced pKa shift.

  • The "Ionic Strength" Check: If peak tailing persists, increase buffer concentration to 25 mM. The cation (

    
    ) competes with the amine for active silanol sites on the column, effectively "masking" them.
    
Protocol B: The PFP Gradient Strategy

PFP columns require a different gradient approach than C18. They are slightly less hydrophobic, meaning you often need lower initial organic concentrations to retain polar amines.

Instrument Setup:

  • Column: PFP (e.g., Ascentis Express F5 or Kinetex F5), 100 x 2.1 mm, 2.7 µm.

  • Flow Rate: 0.4 mL/min.

  • Temperature: 35°C (Slightly elevated temperature reduces viscosity and improves mass transfer for amines).

Gradient Table:

Time (min) % A (10mM NH4-Formate pH 3) % B (Methanol) Rationale
0.0 95 5 High aqueous start to trap polar fluorinated amines.
1.0 95 5 Isocratic hold to stack the injection band.
10.0 40 60 Shallow gradient to resolve positional isomers.
12.0 5 95 Wash.

| 12.1 | 95 | 5 | Re-equilibration. |

Protocol C: Detection of Non-Chromophoric Amines (CAD)

Many fluorinated aliphatic amines lack a UV chromophore. Charged Aerosol Detection (CAD) is the preferred alternative to refractive index (RI) because it is gradient-compatible.

Mechanism: CAD detects analytes by nebulizing the eluent, drying it to particles, charging the particles with Nitrogen gas (


), and measuring the charge.

CAD_Workflow Eluent Column Eluent Nebulizer Nebulization (N2 Gas) Eluent->Nebulizer Drying Evaporation Tube (Remove Solvent) Nebulizer->Drying Charging Corona Discharge (Charge Transfer) Drying->Charging Electrometer Electrometer (Measure Current) Charging->Electrometer

Figure 2: Signal generation pathway in Charged Aerosol Detection.

Critical CAD Settings:

  • Evaporation Temperature: Set to Low (35°C) if the fluorinated amine is semi-volatile (common with small fluoro-alkyl chains). High temps will evaporate the analyte, resulting in zero signal.

  • Power Function (PF): Set to 1.0 for method development.

  • Mobile Phase: Must be 100% Volatile . Do not use Phosphate buffers. Use Ammonium Formate/Acetate.[1]

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interactionIncrease Buffer molarity (up to 50mM). Switch to DFA modifier.
Split Peaks Sample solvent mismatchDissolve sample in mobile phase A (High water content). Fluorinated amines are often hydrophobic; ensure solubility but avoid injecting 100% MeOH.
Retention Time Drift pH instabilityFluorinated amines are sensitive to pH near their pKa. Ensure buffer capacity is sufficient.
Low Sensitivity (CAD) Analyte volatilityLower the CAD evaporation tube temperature.

References

  • Chromatography Online. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.[2] [Link]

  • National Institutes of Health (PMC). (2018). Development and validation of a HPLC/FLD method... for alkyl amines. [Link]

  • MAC-MOD Analytical. Augmenting C18 Selectivity with PFP. [Link]

  • Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. [Link][2][3][4][5]

Sources

GC-MS analysis of (2-Fluoroethyl)(propan-2-yl)amine reaction products

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of (2-Fluoroethyl)(propan-2-yl)amine and its Acylation Products

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol for the analysis of (2-Fluoroethyl)(propan-2-yl)amine and its potential reaction products using Gas Chromatography-Mass Spectrometry (GC-MS). Secondary amines, particularly those with polar functional groups like fluorine, present unique analytical challenges including poor peak shape and low volatility.[1][2][3] This guide outlines a robust methodology centered on chemical derivatization to overcome these issues, ensuring high-quality, reproducible results. We delve into the rationale behind key experimental choices, from sample preparation and derivatization to the interpretation of mass spectral data. This document is intended for researchers, analytical scientists, and drug development professionals requiring a reliable method for the identification and characterization of fluoroalkylamines and related impurities in complex matrices.[4][5][6]

Introduction: The Analytical Challenge of Fluoroalkylamines

(2-Fluoroethyl)(propan-2-yl)amine is a secondary amine containing a fluorine atom, a structural motif of increasing importance in pharmaceutical and agrochemical development. The presence of fluorine can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, the accurate detection and identification of such compounds, along with any process-related impurities or degradation products, is a critical task in quality control and regulatory compliance.[4][5]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.[6][7] However, the direct analysis of amines by GC is often problematic. The lone pair of electrons on the nitrogen atom can interact strongly with active sites (e.g., residual silanols) on the GC column and inlet liner, leading to significant peak tailing, poor sensitivity, and irreversible adsorption.[1][3] Furthermore, the polarity imparted by the amine and fluoro groups can reduce volatility, making efficient chromatographic separation difficult.[8]

To circumvent these issues, chemical derivatization is an essential strategy.[9] This process converts the polar N-H group into a less polar, more volatile moiety, thereby improving chromatographic behavior.[10][11] This note details a protocol using trifluoroacetic anhydride (TFAA) for derivatization, which not only enhances volatility but also introduces a mass-rich trifluoroacetyl group, aiding in mass spectrometric identification.

Experimental Workflow Overview

The analytical process follows a systematic workflow designed to ensure accuracy and reproducibility. The key stages involve sample preparation, chemical derivatization, instrumental analysis by GC-MS, and finally, data processing and interpretation.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation A Sample Weighing & Dilution B Addition of Derivatization Reagent (TFAA) & Catalyst A->B C Reaction Incubation (e.g., 60°C for 30 min) B->C D GC-MS Injection C->D E Chromatographic Separation D->E F Mass Spectrometric Detection (EI) E->F G Chromatogram Review F->G H Mass Spectra Analysis (Library Search & Fragmentation) G->H I Reporting H->I

Fig 1. High-level experimental workflow.

Detailed Protocols and Methodologies

Materials and Reagents
  • (2-Fluoroethyl)(propan-2-yl)amine (Analyte)

  • Trifluoroacetic anhydride (TFAA) (Derivatization Reagent)

  • Pyridine or Triethylamine (Catalyst, optional, use with caution)

  • Ethyl Acetate (Solvent, HPLC Grade)

  • Methanol (Solvent, HPLC Grade)

  • Anhydrous Sodium Sulfate (Drying agent)

  • GC Vials with inserts

  • Micropipettes and general laboratory glassware

Protocol 1: Derivatization of (2-Fluoroethyl)(propan-2-yl)amine

Rationale: Acylation with TFAA converts the secondary amine into a tertiary trifluoroacetamide. This transformation blocks the active hydrogen, reduces polarity, and increases volatility, making the analyte highly suitable for GC analysis.[10] The resulting derivative is also more thermally stable.

Step-by-Step Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample containing (2-Fluoroethyl)(propan-2-yl)amine into a 10 mL volumetric flask. Dissolve and dilute to the mark with ethyl acetate to create a 1 mg/mL stock solution.

  • Aliquoting: Transfer 100 µL of the stock solution into a 2 mL GC vial.

  • Reagent Addition: Add 100 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA) to the vial. Safety Note: TFAA is corrosive and moisture-sensitive. Handle in a fume hood.

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or oven at 60°C for 30 minutes to ensure the reaction goes to completion.

  • Cooling & Quenching (Optional): Allow the vial to cool to room temperature. If excess TFAA needs to be removed, it can be evaporated under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of ethyl acetate.

  • Injection: The sample is now ready for injection into the GC-MS system. A 1 µL injection volume is typically appropriate.

Protocol 2: GC-MS Instrumental Analysis

Rationale: The choice of a mid-polarity column like a DB-5ms or equivalent is a robust starting point, offering good selectivity for a wide range of derivatized compounds. A temperature ramp allows for the separation of residual solvent and byproducts from the analyte of interest. Electron Ionization (EI) is a standard, reproducible method that generates characteristic, fragment-rich mass spectra ideal for structural elucidation and library matching.[6]

Parameter Setting Justification
Gas Chromatograph
GC SystemAgilent 8890 or equivalentStandard high-performance GC system.
ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm filmGeneral purpose, low-bleed column suitable for a wide range of analytes. Provides good resolution and inertness.
Inlet Temperature250 °CEnsures rapid and complete vaporization of the derivatized analyte without thermal degradation.
Injection ModeSplit (50:1)Prevents column overloading and ensures sharp chromatographic peaks.
Injection Volume1 µLStandard volume for capillary GC.
Carrier GasHelium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven ProgramInitial 50°C (hold 2 min), ramp to 280°C @ 15°C/min, hold 5 minSeparates the solvent front from the analyte and elutes compounds of varying volatility.
Mass Spectrometer
MS SystemAgilent 5977B or equivalentSensitive and reliable mass selective detector.
Ion SourceElectron Ionization (EI)Standard hard ionization technique providing reproducible fragmentation patterns for library matching.
Ionization Energy70 eVStandard energy for EI, maximizes fragmentation and allows for comparison with standard libraries (e.g., NIST).
Source Temperature230 °CStandard operating temperature to prevent analyte condensation.
Quadrupole Temp.150 °CStandard operating temperature for the mass filter.
Mass Scan Range40 - 450 m/zCovers the expected molecular ion and key fragments of the derivatized analyte and potential byproducts.

Data Interpretation: Predicting Fragmentation

The utility of MS detection lies in the predictable fragmentation of molecules upon ionization. For aliphatic amines, the predominant fragmentation pathway is α-cleavage , which involves the cleavage of a bond adjacent to the C-N bond, driven by the stabilization of the resulting positive charge on the nitrogen atom.[12][13][14] The largest alkyl group is preferentially lost.[13]

Let's consider the TFAA-derivatized (2-Fluoroethyl)(propan-2-yl)amine.

Fig 2. Derivatization and key α-cleavage pathways.
Expected Mass Spectra

The molecular ion (M⁺) for the derivatized analyte is expected at m/z 215 . Due to the stability of the fragments, the molecular ion peak may be weak or absent.[13]

Primary Fragmentation Pathways:

  • Loss of a methyl radical (•CH₃): α-cleavage at the isopropyl group is highly favorable. Loss of a methyl group (15 Da) from the molecular ion leads to a resonance-stabilized cation at m/z 200 .

  • Loss of the isopropyl radical (•CH(CH₃)₂): Cleavage of the entire isopropyl group (43 Da) from the nitrogen will result in a fragment at m/z 172 . This is often a very prominent peak.

  • Loss of the fluoroethyl radical (•CH₂CH₂F): Cleavage of the fluoroethyl group (47 Da) results in a fragment at m/z 168 .

  • Other Key Fragments: The trifluoroacetyl group itself can produce characteristic ions, such as the CF₃⁺ ion at m/z 69 .

Analysis of Reaction Products

If the starting material underwent an acylation reaction with a different agent (e.g., acetyl chloride), the same fragmentation principles apply. The mass of the acyl group would change, leading to predictable shifts in the fragment masses. For example, if an acetyl group (CH₃CO-) was added instead of a trifluoroacetyl group, the molecular weight of the derivatized amine would be 161, and the corresponding fragments would be shifted accordingly. This systematic interpretation allows for the confident identification of unknown reaction byproducts.[15]

Analyte / Fragment Proposed Structure Expected m/z
Derivatized Analyte [C₇H₁₁F₄NO]⁺215
Fragment 1 [M - CH₃]⁺200
Fragment 2 [M - CH(CH₃)₂]⁺172
Fragment 3 [M - CH₂CH₂F]⁺168
Fragment 4 [CF₃]⁺69

Conclusion

The inherent challenges of analyzing polar, fluorinated secondary amines by GC-MS can be effectively overcome through a well-designed chemical derivatization strategy. The protocol detailed here, utilizing trifluoroacetic anhydride, provides a robust and reliable method to improve the chromatographic properties of (2-Fluoroethyl)(propan-2-yl)amine, rendering it amenable to GC-MS analysis. By understanding the principles of derivatization and the predictable nature of mass spectral fragmentation, researchers can confidently identify and characterize the target analyte and its related reaction products, ensuring the quality and safety of pharmaceutical and chemical products.

References

  • Vertex AI Search. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
  • Pharmaffiliates. (2025, May 23). Mass Spectrometry in Pharmaceutical Analysis | GC-MS & ICP-MS Services.
  • Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals.
  • LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC.
  • ResolveMass Laboratories Inc. (2026, February 7). GC-MS vs LC-MS for Impurity Testing.
  • PMC. (2021, March 19). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts.
  • SciSpace. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
  • ResearchGate. (2025, August 6). Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS | Request PDF.
  • Medistri SA. (2024, August 12). GC/MS Identification of Impurities.
  • Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 fragmentation pattern.
  • Virginia Tech. (n.d.). Analysis of Biogenic Amines by GC/FID and GC/MS.
  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography.
  • International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography.
  • ResearchGate. (n.d.). GC/MS Chromatogram for PFOA, FHUEA, FOUEA, FNUEA.
  • Phenomenex. (2022, May 20). Ethanolamine Analysis by GC-MS using a Zebron ZB-5MSplus.
  • ACS Publications. (2015, May 29). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition.
  • Creative Proteomics. (n.d.). Ion Types and Fragmentation Patterns in Mass Spectrometry.
  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation.
  • Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry.
  • Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis.

Sources

Application Note: Strategic Fluorine Incorporation for Enhancing Metabolic Stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the optimization of drug candidates, rapid oxidative clearance by Cytochrome P450 (CYP) enzymes is a primary cause of attrition. Fluorine incorporation is a premier strategy to mitigate this, not merely due to bond strength, but through a triad of effects: Steric Occlusion , Electronic Deactivation , and Physicochemical Modulation .

This guide provides a rigorous framework for identifying metabolic "soft spots," strategically substituting fluorine, and validating the stability enhancement through microsomal assays.

The Fluorine Advantage: By the Numbers

The efficacy of fluorine lies in its unique position in the periodic table—mimicking hydrogen's size while exerting extreme electronegativity.

ParameterHydrogen (H)Fluorine (F)Impact on Drug Design
Van der Waals Radius 1.20 Å1.47 ÅSteric Mimicry: Small enough to fit into H-binding pockets without gross steric clashes, but large enough to block enzymatic approach.
Bond Energy (C-X) ~99 kcal/mol~116 kcal/molOxidative Resistance: The C-F bond is thermodynamically stable and resistant to CYP-mediated radical abstraction.
Electronegativity 2.13.98Electronic Modulation: Lowers the pKa of neighboring amines (improving permeability) and deactivates aromatic rings against oxidation.

Strategic Workflow: The Fluorine Scan

Do not apply fluorine randomly. Use a "Fluorine Scan" approach where hydrogen atoms at metabolically vulnerable sites are systematically replaced.

Workflow Visualization

The following diagram outlines the iterative cycle of identification, synthesis, and validation.

FluorineScan Lead Lead Compound (High Clearance) MetID Metabolite ID (Soft Spot Analysis) Lead->MetID LC-MS/MS Design Design F-Analogs (Bioisosteres) MetID->Design Target C-H Sites Synth Synthesis (F-Incorporation) Design->Synth Assay Microsomal Stability (Protocol 1) Synth->Assay Decision Go/No-Go Decision Assay->Decision CL_int < Threshold? Decision->Lead No: Metabolic Switch (Re-design) Next Stage Next Stage Decision->Next Stage Yes: In Vivo PK

Figure 1: The Fluorine Scan Workflow. A systematic loop to identify metabolic liabilities (soft spots) and mask them with fluorine.

Protocol 1: Microsomal Stability Assessment

Objective: Quantify the intrinsic clearance (


) of fluorinated analogs compared to the parent compound using liver microsomes (RLM/HLM).
Experimental Design Principles
  • Substrate Concentration: Keep

    
     to ensure pseudo-first-order kinetics (avoiding enzyme saturation).
    
  • Microsomal Protein: Standardize at 0.5 mg/mL to allow direct comparison of

    
    .
    
  • Cofactor: NADPH is required for CYP activity. Without it, clearance suggests non-CYP pathways (e.g., hydrolysis).

Materials
  • Microsomes: Pooled Human/Rat Liver Microsomes (20 mg/mL stock).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    .
    
  • Stop Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Step-by-Step Methodology
  • Preparation:

    • Prepare a 2x Master Mix containing microsomes (1.0 mg/mL) in phosphate buffer.

    • Prepare a 2x NADPH solution in phosphate buffer.

    • Prepare test compounds at 2

      
      M  (0.2% DMSO max).
      
  • Pre-Incubation (Thermodynamic Equilibration):

    • Mix 30

      
      L of 2x Master Mix + 30 
      
      
      
      L of 2
      
      
      M Test Compound in a 96-well plate.
    • Incubate at 37°C for 10 minutes . Why? To allow compound binding to microsomes before metabolism starts.

  • Reaction Initiation:

    • Add 60

      
      L of pre-warmed 2x NADPH solution to start the reaction.
      
    • Final concentrations: 0.5 mg/mL protein, 1

      
      M compound.[1]
      
  • Sampling (Kinetic Time Points):

    • At

      
       minutes, remove 50 
      
      
      
      L aliquots.
    • Immediately dispense into 150

      
      L of Stop Solution .
      
    • Critical: Vortex immediately to denature enzymes and halt metabolism.

  • Processing:

    • Centrifuge at 4,000 rpm for 20 mins at 4°C to pellet precipitated proteins.

    • Analyze supernatant via LC-MS/MS (MRM mode).

Data Analysis: Calculating [1][2][3]
  • Plot:

    
     vs. Time (min).
    
  • Slope: Determine the slope (

    
    ) of the linear regression.
    
  • Half-life (

    
    ): 
    
    
    
    .
  • Intrinsic Clearance (

    
    ): 
    


Mechanistic Application: Blocking the "Soft Spot"

The most common application is preventing Aromatic Hydroxylation or N-Dealkylation .

Mechanism of Action

CYP enzymes typically abstract a hydrogen radical or transfer oxygen to an electron-rich ring. Fluorine blocks this via two mechanisms:

  • Bond Strength: The C-F bond is too strong for the CYP heme-iron oxo species to break.

  • Electronic Deactivation: Fluorine withdraws electron density from the aromatic ring, making it less nucleophilic and less susceptible to electrophilic attack by the CYP species.

CYP_Blocking CYP CYP450 Enzyme (Heme-Iron Oxo) TargetH Target: C-H Bond (Electron Rich) CYP->TargetH Radical Abstraction TargetF Target: C-F Bond (Electron Deficient) CYP->TargetF Repulsion/Bond Strength Metabolite Hydroxylated Product (Clearance) TargetH->Metabolite Oxidation Stable Metabolically Stable Parent Compound TargetF->Stable No Reaction

Figure 2: Mechanism of CYP Blocking. Fluorine prevents oxidation by resisting radical abstraction and deactivating the ring electronically.

Case Study: Ezetimibe (Cholesterol Absorption Inhibitor)[4][5][6]
  • Problem: The lead compound (SCH 48461) suffered from rapid metabolic clearance via oxidation on the pendant phenyl rings and benzylic positions.

  • Solution: Introduction of fluorine at the para-positions of the phenyl rings.[2]

  • Result: The fluorine atoms blocked the primary sites of metabolic attack (aromatic hydroxylation), significantly increasing half-life and potency (approx. 50-fold increase in activity).[3] This illustrates the "Metabolic Shielding" effect [1][2].[4][5]

Expert Tip: The "Metabolic Switch"

Warning: Blocking the primary soft spot with fluorine often causes the enzyme to attack the next most vulnerable site (Metabolic Switching).

  • Protocol Adjustment: Always perform metabolite identification (MetID) on the fluorinated analog. If the clearance remains high but the metabolite profile changes, you have successfully blocked site A but unmasked site B.

Protocol 2: Physicochemical Verification (LogD & pKa)

Fluorine is not neutral; it is highly lipophilic and electron-withdrawing. You must verify that stability improvements didn't compromise solubility or permeability.

Impact on pKa

Fluorine on an aliphatic chain


 to an amine will lower the amine's pKa by 1-2 units due to the inductive effect (

).
  • Benefit: Reduces % ionized at physiological pH

    
     Improves membrane permeability.
    
  • Risk:[6] May reduce solubility.

Lipophilicity (LogD) Check[11][12]
  • Method: Shake-Flask or Chromatographic Hydrophobicity Index (CHI).

  • Expectation: Aromatic fluorination typically increases LogD (more lipophilic).[2] Aliphatic fluorination can decrease LogD if it creates a dipole that interacts with water (polar hydrophobicity).

  • Acceptance Criteria: Ensure

    
     relative to parent to avoid solubility issues.
    

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Hager, A., et al. (2016). The Role of Fluorine in Drug Discovery. Sigma-Aldrich (Merck) Technical Review. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Metabolic Stability). Link

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-Fluoroethyl)(propan-2-yl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of (2-Fluoroethyl)(propan-2-yl)amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important β-fluoroamine intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower you to make informed decisions in your lab.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing (2-Fluoroethyl)(propan-2-yl)amine?

There are two predominant and reliable strategies for synthesizing the target compound:

  • N-Alkylation of Isopropylamine: This is a classical and direct approach involving the reaction of isopropylamine with a 2-fluoroethylating agent. The key to this reaction is the choice of a good leaving group (X) on the ethyl chain to facilitate a nucleophilic substitution (SN2) reaction. Common starting materials include 1-bromo-2-fluoroethane or 2-fluoroethyl tosylate.

  • Reductive Amination: This powerful method involves the reaction of isopropylamine with a carbonyl compound, typically fluoroacetaldehyde or a synthetic equivalent.[1] The initial step is the formation of an imine or enamine intermediate, which is then reduced in situ to the desired secondary amine. This one-pot procedure can be highly efficient and avoids the need to handle potentially unstable fluoro-alkylating agents directly.[2]

Q2: Which synthetic route is generally preferred and why?

The choice of route depends on precursor availability, scale, and control over side reactions.

  • Reductive Amination is often favored for its versatility, milder conditions, and high atom economy.[1] It allows for the use of various reducing agents, from borohydrides to catalytic hydrogenation, offering a broad process window.[3] The direct, one-pot nature of this reaction often simplifies the workflow.

  • N-Alkylation is straightforward but requires careful control to prevent common side reactions. The primary challenge is the competition between the desired SN2 reaction and E2 elimination, which can produce volatile and undesirable byproducts like vinyl fluoride.[4][5] Over-alkylation to form the tertiary amine, bis(2-fluoroethyl)isopropylamine, is also a significant risk that must be managed.

Q3: What are the critical safety considerations when working with fluoro-organic compounds?

Fluorinated organic compounds require special handling.

  • Toxicity: Many organofluorine compounds, including intermediates, can be toxic. Always consult the Safety Data Sheet (SDS) for all reagents and handle them in a well-ventilated fume hood.

  • Volatility and Byproducts: Side reactions can generate volatile fluoro-compounds like vinyl fluoride.[4] This is a gaseous substance and poses an inhalation risk. Ensure your experimental setup can contain such byproducts.

  • HF Formation: Under certain conditions (e.g., decomposition or reaction with strong nucleophiles), there is a risk of generating hydrogen fluoride (HF). Have calcium gluconate gel available as a first-aid measure for HF exposure.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem: My overall yield is very low or I have isolated no product.

This is a common but solvable issue. The key is to systematically diagnose the root cause. The following workflow can help pinpoint the problem.

G start Low/No Yield Observed reagent_check Step 1: Verify Reagent Quality & Stoichiometry start->reagent_check conditions_check Step 2: Review Reaction Conditions reagent_check->conditions_check Reagents OK sub_reagent1 Isopropylamine: Old bottle? Excess used? (Typically 2-3 eq. to prevent over-alkylation) reagent_check->sub_reagent1 sub_reagent2 Fluoro-reagent: Decomposed? (e.g., 2-fluoroethyl tosylate can degrade) reagent_check->sub_reagent2 sub_reagent3 Base/Reducing Agent: Anhydrous? Active? (e.g., NaBH(OAc)3 is moisture-sensitive) reagent_check->sub_reagent3 workup_check Step 3: Analyze Work-up & Purification conditions_check->workup_check Conditions OK sub_conditions1 Temperature: Too low (slow kinetics)? Too high (promotes E2 elimination)? conditions_check->sub_conditions1 sub_conditions2 Solvent: Anhydrous? Correct polarity? (Protic solvents can hinder fluorination) [24] conditions_check->sub_conditions2 sub_conditions3 Atmosphere: Inert gas (N2/Ar) used? (Prevents oxidative side reactions) conditions_check->sub_conditions3 conclusion Identify & Rectify Issue workup_check->conclusion Work-up OK sub_workup1 Extraction pH: Was aqueous layer made basic (pH > 10) to ensure amine is in freebase form? workup_check->sub_workup1 sub_workup2 Product Volatility: Was product lost during solvent removal under high vacuum? workup_check->sub_workup2

Caption: Troubleshooting workflow for low yield.

Problem: My mass spectrometry analysis shows byproducts corresponding to elimination (e.g., vinyl fluoride) or hydrolysis (2-fluoroethanol).

This issue is particularly common in the N-alkylation route and points to a competition between the desired SN2 pathway and the E2 elimination pathway.

Causality:

The fluoride atom is highly electronegative, making the adjacent protons (on the β-carbon) more acidic. A strong or sterically hindered base can preferentially abstract one of these protons, leading to the elimination of the leaving group and the formation of a double bond, yielding vinyl fluoride.[4][6] The presence of 2-fluoroethanol suggests hydrolysis of the starting material or product, often due to water in the reaction.

G SN2_Node SN2 Pathway (Desired Product) E2_Node E2 Pathway (Side Product) Reagents Isopropylamine + F-CH2-CH2-X Reagents->SN2_Node Nucleophilic Attack (Favored by less hindered base, aprotic solvent, lower temp.) Reagents->E2_Node Proton Abstraction (Favored by strong/bulky base, higher temp.)

Sources

Technical Guide: Handling, Storage, and Optimization of Fluorinated Amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Fluorine Effect" in Amine Chemistry

Fluorinated amines are not merely "heavier" versions of their alkyl counterparts. The introduction of fluorine atoms creates a profound electronic perturbation that fundamentally alters basicity, nucleophilicity, and stability.

As researchers, we often encounter a paradox: the same electron-withdrawing group (EWG) that improves metabolic stability in a final drug candidate often renders the building block remarkably difficult to handle and react. This guide addresses the specific physicochemical challenges of


-, 

-, and

-fluorinated amines
, moving beyond generic safety data sheets to provide actionable, field-proven strategies.

Part 1: Storage & Stability (The "Before" Phase)

The Silent Hazard: Autocatalytic Decomposition

Unlike standard alkyl amines, fluorinated amines possess a latent degradation pathway: Hydrogen Fluoride (HF) elimination .

  • 
    -Fluoroamines:  Generally unstable due to the rapid expulsion of fluoride triggered by the nitrogen lone pair (forming an iminium ion), unless constrained by bridgehead geometry (Bredt’s rule).
    
  • 
    -Fluoroamines (e.g., 2-fluoroethylamine):  More stable but prone to elimination under basic conditions or high thermal stress.
    
  • The Glass Trap: If HF is liberated, it reacts with borosilicate glass to form silicon tetrafluoride (

    
    ) and water. This water hydrolyzes more amine, creating an autocatalytic decomposition cycle.
    
Storage Decision Matrix

Use the following logic flow to determine the correct storage vessel and conditions.

StorageProtocol Start Fluorinated Amine Storage Type Identify Substitution Pattern Start->Type Alpha α-Fluoroamine (F on C attached to N) Type->Alpha BetaGamma β- or γ-Fluoroamine (F on C2 or C3) Type->BetaGamma Unstable HIGHLY UNSTABLE Do not store free base. Convert to HCl/TFA salt immediately. Alpha->Unstable Container Select Container Material BetaGamma->Container Glass Borosilicate Glass (NOT RECOMMENDED) Container->Glass Risk of Etching/SiF4 Plastic HDPE or PP Plastic (REQUIRED) Container->Plastic Inert to HF Conditions Environment Control: 1. Argon/Nitrogen Headspace 2. Temp < 4°C (Free Base) 3. Desiccator (Salts) Plastic->Conditions

Figure 1: Decision tree for selecting storage materials and conditions based on amine stability.

Standard Operating Procedure (SOP): Safe Storage
  • Vessel Selection: Always use High-Density Polyethylene (HDPE) or Polypropylene (PP) containers. Avoid glass vials for long-term storage of free bases to prevent silica leaching and etching [1].

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). Fluorinated amines are hygroscopic; moisture accelerates HF elimination.

  • Form: Whenever possible, store as the hydrochloride (HCl) or tosylate salt . The protonated amine (

    
    ) prevents the lone pair from assisting in fluoride elimination, significantly increasing shelf life [2].
    

Part 2: Reactivity & Handling (The "During" Phase)

The Nucleophilicity Drop

The inductive effect of fluorine drastically lowers the pKa of the conjugate acid, which correlates directly with reduced nucleophilicity. You cannot treat trifluoroethylamine (


) like ethylamine (

).

Comparative Data: The Fluorine Penalty

CompoundStructurepKa (Conjugate Acid)Relative NucleophilicityRecommended Coupling Reagent
Ethylamine

~10.7HighEDC/HOBt, Carbodiimides
2-Fluoroethylamine

~9.0ModerateHATU, PyBOP
2,2-Difluoroethylamine

~7.3LowHATU, COMU
2,2,2-Trifluoroethylamine

5.7 [3]Very Low Acid Fluorides, POCl3
Pentafluoroaniline

< 1.0NegligibleRequires deprotonation (NaH)
Safety Protocol: The HF Risk

Even if you are not using HF gas, degrading fluorinated amines can release HF .

  • PPE: Standard nitrile gloves may not suffice for prolonged contact. Double-gloving or using specific chemical-resistant laminates is recommended.

  • First Aid: Calcium Gluconate gel must be present in the lab. If skin contact occurs, wash immediately and apply gel. The fluoride ion penetrates deep tissue and attacks bone calcium; surface burns may not appear immediately [4].[1][2]

Part 3: Troubleshooting Experimental Issues

Q1: Why is my amide coupling with 2,2,2-trifluoroethylamine failing (low yield/no product)?

Diagnosis: The amine is too weakly nucleophilic (pKa ~5.7) to attack standard activated esters (like NHS or HOBt esters). Solution:

  • Switch Electrophiles: Use Acid Fluorides or Acid Chlorides . The high reactivity of the acid fluoride overcomes the poor nucleophilicity of the amine.

  • Base Selection: Use a non-nucleophilic base (e.g., DIPEA or 2,6-Lutidine). Ensure the base is strong enough to keep the amine deprotonated but not so strong as to cause elimination.

  • Catalysis: Add DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst if using anhydrides or acid chlorides.

Q2: I see a "mysterious" precipitate in my reaction vial.

Diagnosis: This is likely Ammonium Fluoride salts or Polymeric species .

  • If you used a glass vial, the HF liberated during a side reaction has etched the glass, and you may be seeing silica precipitates.

  • Fix: Filter the reaction through a plastic frit. Check the crude NMR for the disappearance of the C-F signal (indicating defluorination).

Q3: My product decomposes during silica gel chromatography.

Diagnosis: The acidity of silica gel can promote HF elimination in sensitive


-fluoroamines.
Solution: 
  • Basify the Silica: Pre-treat the silica column with 1-2% Triethylamine in your eluent to neutralize acidic sites.

  • Switch Stationary Phase: Use Alumina (neutral or basic) or perform Reverse Phase (C18) purification, which is generally gentler.

Troubleshooting Workflow: Coupling Reactions

CouplingTroubleshoot Problem Low Yield in Coupling Reaction CheckPKA Check Amine pKa Problem->CheckPKA IsLow pKa < 7.0 (e.g., CF3-CH2-NH2) CheckPKA->IsLow IsHigh pKa > 9.0 (e.g., Mono-F-Ethylamine) CheckPKA->IsHigh ActionLow 1. Use Acid Fluoride/Chloride 2. Use HATU/HOAt 3. Avoid Carbodiimides (EDC) IsLow->ActionLow ActionHigh Standard Coupling (Check Sterics) IsHigh->ActionHigh CheckSide Check for HF Elimination (Olefin signals in NMR?) ActionLow->CheckSide FixElim Lower Temp (< 0°C) Change Base (Weaker) CheckSide->FixElim Yes

Figure 2: Workflow for optimizing coupling reactions involving low-nucleophilicity fluorinated amines.

References

  • Container and Packaging . (2022). Fluorination: No more Collapsing Bottles. Retrieved from [Link]

  • McGill University . (n.d.). Guidelines for the Safe Use of Hydrofluoric Acid. Retrieved from [Link]

Sources

Technical Support Center: In Vivo Toxicity of Fluorinated Amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the in vivo safety assessment of fluorinated amine derivatives. Fluorination is a powerful tool in medicinal chemistry to enhance metabolic stability, potency, and bioavailability.[1][2] However, the unique properties of the carbon-fluorine bond can also introduce unexpected toxicological liabilities.[3] This document provides troubleshooting guidance and in-depth answers to common questions encountered during preclinical toxicity studies.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during your experiments, providing not just solutions but the underlying rationale to inform your experimental design.

Q1: We observed acute, unexpected neurotoxicity (e.g., ataxia, tremors, seizures) with our fluorinated amine derivative, even at doses where the non-fluorinated parent compound was benign. What is the likely cause and how should we proceed?

This is a critical and not uncommon observation. The introduction of fluorine, while often intended to block metabolism at a specific site, can fundamentally alter the compound's disposition and metabolic fate, sometimes leading to idiosyncratic toxicity.[4]

Underlying Causality:

  • Metabolic Shunting: By blocking a primary, non-toxic metabolic pathway, the fluorination may force the compound down a secondary pathway that generates a toxic metabolite. This new metabolite may have a completely different toxicological profile than the parent drug.[4][5]

  • Formation of Toxic Fluorinated Metabolites: Certain fluorinated motifs can be metabolized to highly toxic small molecules. The most notorious of these is fluoroacetate, a potent inhibitor of the Krebs cycle, which can be formed from moieties like N- or O-2-fluoroethyl groups.[3][6] The lethal dose (LD50) of fluoroacetate in humans is estimated to be 2-10 mg/kg.[3]

  • Altered Physicochemical Properties: Fluorine's high electronegativity can significantly lower the pKa of a nearby amine group.[6][7] This change in basicity can alter receptor binding affinity, off-target interactions, or cellular uptake, potentially engaging a previously unknown toxicity pathway.

Troubleshooting & Investigation Workflow:

  • Confirm On-Target vs. Off-Target Toxicity: Test a structurally related, but biologically inactive, fluorinated analog. If this compound also produces the toxicity, it strongly suggests an off-target effect related to the fluorinated moiety itself, rather than exaggerated pharmacology.[4]

  • Conduct Comparative Metabolite Profiling: Use high-resolution mass spectrometry to compare the metabolite profiles of the fluorinated and non-fluorinated analogs in both in vitro (liver microsomes, hepatocytes) and in vivo (plasma, urine, and brain tissue) systems. This is crucial for identifying unique metabolites in the toxic compound's profile.

  • Targeted Analysis for Fluoroacetate: If your molecule's structure could plausibly yield fluoroacetate, run a specific, validated assay for its detection in plasma and target tissues.

  • Refine In Vivo Study Design: Incorporate detailed neurological examinations (e.g., a functional observational battery) and behavioral tests into your study protocol.[8] Ensure that brain tissue is collected for histopathological analysis, looking for specific changes like chromatolysis, gliosis, or neuronal loss.[9]

Diagram 1: Troubleshooting Unexpected Neurotoxicity

G start Unexpected Neurotoxicity Observed (e.g., Ataxia, Seizures) action1 Test a structurally related, biologically inactive fluorinated analog. start->action1 q1 Is the toxicity related to on-target pharmacology? result1 Toxicity Persists? q1->result1 Yes path_b On-Target Toxicity Likely (Exaggerated Pharmacology) q1->path_b No action1->q1 path_a Off-Target Toxicity Likely result1->path_a Yes result1->path_b No action2 Conduct Comparative Metabolite Profiling (Fluorinated vs. Non-Fluorinated) path_a->action2 action3 Perform Targeted Assay for Toxic Metabolites (e.g., Fluoroacetate) action2->action3 action4 Refine In Vivo Study: - Detailed Neuro Exams - Brain Histopathology action3->action4 end Identify Toxic Metabolite or Off-Target Mechanism action4->end

Caption: Workflow for investigating unexpected neurotoxicity.

Q2: Our study shows conflicting results between different routes of administration (e.g., toxicity observed with oral dosing but not intravenous). How do we interpret this?

This is a strong indicator of metabolism-related toxicity, specifically involving first-pass metabolism in the gut or liver.

Underlying Causality:

  • First-Pass Metabolism: After oral administration, a drug is absorbed from the GI tract and travels through the portal vein to the liver before reaching systemic circulation. The gut wall and liver are major sites of metabolism. An inert parent compound could be converted into a toxic metabolite in high concentrations during this "first pass."[4]

  • GI Tract Environment: The chemical and enzymatic environment of the GI tract could degrade the compound into a toxic species before absorption.

  • Intravenous Administration: IV administration bypasses the portal circulation, delivering the parent drug directly to the systemic circulation. It will eventually be metabolized by the liver and other tissues, but the initial concentration profile and metabolic pattern can be very different, potentially avoiding the formation of the toxic metabolite at high initial concentrations.[4]

Troubleshooting & Investigation Steps:

  • Analyze Plasma for Metabolites: Compare the plasma metabolite profiles immediately following oral and IV administration at equivalent systemic exposure levels (AUC). A toxic metabolite should be present at a much higher Cmax or AUC following oral dosing.

  • In Vitro Gut and Liver Models: Use in vitro models like gut S9 fractions and liver microsomes or hepatocytes to see if they generate the suspected toxic metabolite. This can help pinpoint the metabolic source.

  • Consider Enterohepatic Recirculation: Evaluate if the compound or its metabolites are excreted in the bile and then reabsorbed in the intestine, which could prolong exposure to a toxic species specifically after oral dosing.

Q3: We are seeing signs of liver or kidney damage (elevated ALT/AST or BUN/creatinine) in our repeat-dose studies. What are the potential mechanisms for fluorinated amine derivatives?

Organ toxicity is a significant concern for many xenobiotics, and fluorinated compounds are no exception.[10] The mechanisms can be direct or indirect.

Underlying Causality:

  • Bioactivation to Reactive Metabolites: Cytochrome P450 enzymes can metabolize certain fluorinated compounds into chemically reactive intermediates.[5] For example, hydroxylation at a difluoromethyl carbon can lead to the formation of a reactive quinone imine.[5] These reactive species can form covalent bonds with cellular macromolecules (proteins, DNA), leading to cellular dysfunction, immune responses, and cell death (necrosis or apoptosis).[11][12]

  • Mitochondrial Dysfunction: Fluoride ions, if liberated from the parent molecule through metabolic cleavage, can interfere with cellular energy metabolism, including glycolysis and oxidative phosphorylation.[11] This can lead to oxidative stress, disruption of calcium homeostasis, and ultimately trigger apoptosis.

  • Oxidative Stress: The metabolism of the compound can generate reactive oxygen species (ROS), overwhelming the cell's antioxidant defenses (like glutathione). This leads to lipid peroxidation and damage to cellular components, particularly in metabolically active organs like the liver and kidneys.[11][12]

  • Accumulation: Due to their metabolic stability, some fluorinated compounds or their metabolites may accumulate in specific tissues over time, reaching a toxic threshold. Liberated fluoride has a strong affinity for hard tissues but can also affect soft tissues.[3][13]

Troubleshooting & Investigation Steps:

  • Comprehensive Histopathology: This is the most critical step. A thorough microscopic examination of the liver and kidneys by a qualified veterinary pathologist is essential. Look for specific changes like necrosis, hyperplasia, vacuolization, or changes in cellular architecture.[11][12]

  • Clinical Pathology: In addition to standard liver and kidney function markers, consider more sensitive or specific biomarkers of organ damage if available.

  • Toxicokinetics (TK): A repeat-dose TK study is necessary to determine if the compound or a major metabolite is accumulating in the plasma or target organs with repeated dosing.[14] This helps to correlate exposure with the observed toxicity.

  • Mechanism-Based Assays: If bioactivation is suspected, conduct in vitro assays for glutathione trapping to detect reactive metabolites or time-dependent inhibition of CYP enzymes.

Table 1: Example In Vivo Toxicity Profile for a Fluorinated Amine Series

Compound IDModificationAcute Oral Toxicity (Rat, OECD 423)[15]Key Clinical SignsPrimary Histopathological Findings (28-Day Study)
LEAD-001 Non-fluorinated (H)GHS Category 5 (>2000 mg/kg)None observedNo treatment-related findings
LEAD-001-F1 para-FluoroGHS Category 4 (300-2000 mg/kg)Mild lethargy at high dosesMinimal centrilobular hepatocyte hypertrophy
LEAD-001-F2 Fluoroethyl amineGHS Category 3 (50-300 mg/kg)Severe ataxia, tremorsModerate neuronal necrosis (cerebellum), mild renal tubular degeneration
LEAD-001-F3 Difluoromethyl amineGHS Category 4 (300-2000 mg/kg)SedationModerate centrilobular hepatic necrosis, elevated ALT/AST

Section 2: Experimental Protocols

Adherence to standardized protocols is essential for generating reliable and reproducible data for regulatory submission and internal decision-making.

Protocol: Acute Oral Toxicity Study - Acute Toxic Class Method (Adapted from OECD Guideline 423)

This method is designed to classify a substance based on its acute oral toxicity using a stepwise procedure with a minimal number of animals.[15][16]

Objective: To determine the acute oral toxicity of a test article and assign a GHS classification category.

Materials:

  • Test article (fluorinated amine derivative)

  • Vehicle (e.g., water, 0.5% methylcellulose)

  • Healthy, young adult nulliparous, non-pregnant female rodents (rat is the preferred species), typically 8-12 weeks old.

  • Oral gavage needles

  • Appropriately sized syringes

  • Animal balance

Procedure:

  • Acclimatization: Animals are acclimated to laboratory conditions for at least 5 days prior to dosing.[15]

  • Dose Preparation: Prepare the required concentrations of the test article in the chosen vehicle. Ensure the formulation is homogenous. The maximum volume administered to rodents should not exceed 1 mL/100g body weight (for aqueous solutions, up to 2 mL/100g is acceptable).[17]

  • Fasting: Animals are fasted overnight prior to dosing (food, but not water, is withheld).[15]

  • Initial Dosing Step (Starting Dose):

    • Select a starting dose from the standard levels: 5, 50, 300, or 2000 mg/kg body weight.[15] For a substance with unknown toxicity, 300 mg/kg is a common starting point.

    • Dose a group of 3 female animals with the starting dose.

  • Observation (First 48 hours):

    • Observe animals closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.[16]

    • Record all clinical signs of toxicity, including changes in skin and fur, eyes, respiratory and circulatory patterns, autonomic effects (e.g., salivation), and central nervous system effects (e.g., tremors, ataxia, convulsions).

  • Stepwise Procedure Decision: The outcome of the first step determines the next action, as illustrated in the workflow diagram below.

    • If 0 or 1 animal dies: Proceed to the next higher dose level with another group of 3 animals.

    • If 2 or 3 animals die: Stop the study. The criteria for classification have been met.

    • If the outcome is unclear: A fourth step may be required.

  • Limit Test: If no mortality is expected, a limit test at 2000 mg/kg may be performed. If no mortality occurs, no further testing is needed. If mortality is observed, further testing at lower doses will be required.[16]

  • Terminal Procedures:

    • Record body weights weekly.

    • At the end of the 14-day observation period, all surviving animals are euthanized.

    • A gross necropsy is performed on all animals (those that died during the study and those euthanized at termination). All pathological changes are recorded.

Diagram 2: OECD 423 Acute Toxic Class Method Workflow

G start Start: Select Dose (e.g., 300 mg/kg) dose_step1 Dose 3 Animals start->dose_step1 observe1 Observe for 48h dose_step1->observe1 outcome1_01 0 or 1 Death observe1->outcome1_01 Result outcome1_23 2 or 3 Deaths observe1->outcome1_23 Result dose_step2 Dose 3 Animals at Higher Level (2000 mg/kg) outcome1_01->dose_step2 stop_cat3 Stop: Classify as GHS Category 3 outcome1_23->stop_cat3 observe2 Observe for 48h dose_step2->observe2 outcome2_01 0 or 1 Death observe2->outcome2_01 Result outcome2_23 2 or 3 Deaths observe2->outcome2_23 Result stop_cat5 Stop: Classify as GHS Category 5 or Unclassified outcome2_01->stop_cat5 stop_cat4 Stop: Classify as GHS Category 4 outcome2_23->stop_cat4

Caption: A simplified decision workflow for the OECD 423 protocol.

Section 3: Mechanistic Considerations

Understanding the potential toxic mechanisms of your compound class is key to proactive risk assessment.

The "Dark Side" of Fluorine: Potential Metabolic Fates

While the C-F bond is strong, it is not inert in a biological system.[3] Certain structural motifs are known to be problematic.

Diagram 3: Potential Pathway for Fluoroacetate Formation & Toxicity

G parent Parent Drug (e.g., R-NH-CH2-CH2-F) metabolism CYP-Mediated N-Dealkylation parent->metabolism intermediate Fluoroacetaldehyde (F-CH2-CHO) metabolism->intermediate oxidation Aldehyde Dehydrogenase intermediate->oxidation toxic_metabolite Fluoroacetic Acid (F-CH2-COOH) oxidation->toxic_metabolite krebs_entry Forms Fluoroacetyl-CoA toxic_metabolite->krebs_entry inhibition Inhibits Aconitase krebs_entry->inhibition outcome Krebs Cycle Arrest & Cellular Toxicity inhibition->outcome

Caption: Metabolic activation of a fluoroethylamine to toxic fluoroacetate.

Researchers should be vigilant when working with molecules containing motifs that can be metabolized to fluoroacetate or other reactive species.[3][6] A thorough understanding of drug metabolism principles combined with careful structural analysis can help predict and mitigate potential toxicity risks early in the drug development process.

References

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • OECD Test Guideline 423. (2001). National Toxicology Program. Retrieved February 20, 2026, from [Link]

  • Acute oral toxicity – OECD 423 test (Method by acute toxicity class). (n.d.). YesWeLab. Retrieved February 20, 2026, from [Link]

  • OECD Acute Oral Toxicity Guidelines. (n.d.). Scribd. Retrieved February 20, 2026, from [Link]

  • Guidance Document on Acute Oral Toxicity Testing. (2002). OECD. Retrieved February 20, 2026, from [Link]

  • Understanding FDA Guidelines for Toxicity Studies. (2023). HistologiX. Retrieved February 20, 2026, from [Link]

  • Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure. (2018). PMC - NIH. Retrieved February 20, 2026, from [Link]

  • Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies. (2017). FDA. Retrieved February 20, 2026, from [Link]

  • In vivo testing of pharmaceuticals. (n.d.). nano-test.de. Retrieved February 20, 2026, from [Link]

  • In vivo toxicology studies. (n.d.). Vivotecnia. Retrieved February 20, 2026, from [Link]

  • Metabolism and Toxicity of Fluorine Compounds. (2021). Chemical Research in Toxicology. Retrieved February 20, 2026, from [Link]

  • FLUORINE CHEMISTRY. (n.d.). Minnesota Attorney General. Retrieved February 20, 2026, from [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (2022). National Cancer Institute. Retrieved February 20, 2026, from [Link]

  • Toxicokinetics and toxicodynamics of the fentanyl homologs... (2020). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Fluorinated Drugs Market Outlook 2025-2032. (n.d.). Intel Market Research. Retrieved February 20, 2026, from [Link]

  • Future challenges and opportunities with fluorine in drugs? (2023). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Metabolism and Toxicity of Fluorine Compounds. (2021). PMC - NIH. Retrieved February 20, 2026, from [Link]

  • The Dark Side of Fluorine. (2019). PMC - NIH. Retrieved February 20, 2026, from [Link]

  • Metabolism and Toxicity of Fluorine Compounds. (2021). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Toxicity of fluoride: critical evaluation of evidence... (2020). PMC - NIH. Retrieved February 20, 2026, from [Link]

  • Theoretical Evaluation of Fluorinated Resazurin Derivatives for In Vivo Applications. (2024). MDPI. Retrieved February 20, 2026, from [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI. Retrieved February 20, 2026, from [Link]

  • Fluorine Labeling of Nanoparticles and In Vivo 19F Magnetic Resonance Imaging. (2021). ACS Publications. Retrieved February 20, 2026, from [Link]

  • Highly Fluorinated Peptide Probes with Enhanced In Vivo Stability for F-MRI. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Bioaccumulation, Biodistribution, Toxicology and Biomonitoring of Organofluorine Compounds... (2021). MDPI. Retrieved February 20, 2026, from [Link]

  • The Dark Side of Fluorine. (2019). Fluoride Action Network. Retrieved February 20, 2026, from [Link]

  • Understanding the Mysteries of Fluorination in Medicinal Chemistry. (n.d.). CRIKC. Retrieved February 20, 2026, from [Link]

  • GMP Fluorination Challenges Limit Use in API Synthesis. (2026). Pharmaceutical Technology. Retrieved February 20, 2026, from [Link]

  • Histopathological investigation of fluoride-induced neurotoxicity in rabbits. (2010). ResearchGate. Retrieved February 20, 2026, from [Link]

  • In vitro and in vivo evaluation of fluorinated indanone derivatives... (2021). PubMed. Retrieved February 20, 2026, from [Link]

  • Molecular basis of fluoride toxicities... (2022). ScienceDirect. Retrieved February 20, 2026, from [Link]

  • Fluoride Induced Histopathological Changes in Liver of Albino Rabbit... (2015). SciSpace. Retrieved February 20, 2026, from [Link]

  • Histopathology of myocardial damage in experimental fluorosis in rabbits. (2000). Fluoride. Retrieved February 20, 2026, from [Link]

  • Recent advances in fluorination techniques... (2016). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Fluoride-induced changes in haem biosynthesis pathway... (2010). PubMed. Retrieved February 20, 2026, from [Link]

  • Fluorine Labeling of Nanoparticles and In Vivo 19F Magnetic Resonance Imaging. (2021). ACS Publications. Retrieved February 20, 2026, from [Link]

  • Synthesis of Fluorinated Amines: A Personal Account. (2016). PMC - NIH. Retrieved February 20, 2026, from [Link]

  • MCW Pathology & Laboratory Medicine - Clinical Chemistry/Toxicology. (n.d.). Medical College of Wisconsin. Retrieved February 20, 2026, from [Link]

Sources

Technical Support Center: Fluorine-Scanning & Toxicity Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: F-SCAN-099 Status: Open Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

Welcome to the Fluorine Safety & Optimization Hub

You are likely here because a standard "Fluorine Scan"—replacing hydrogen (


) with fluorine (

) to improve metabolic stability or potency—has resulted in unexpected toxicity or liability. While fluorine is a powerful bioisostere, its introduction is not benign. It profoundly alters electronics (

), lipophilicity (

), and metabolic vectors.

This guide addresses the three most common "silent" failures caused by single-atom fluorine modifications.

Issue 1: The "Silent" Mitochondrial Collapse (Lethal Synthesis)

User Symptom:

"My fluorinated analog shows no reactive metabolites in standard GSH trapping and is stable in microsomes, yet it causes severe cytotoxicity or organ toxicity (cardiac/renal) in vivo."

Diagnosis: You have likely triggered the "Lethal Synthesis" pathway. If your molecule contains a fluoroalkyl group (particularly an even-numbered chain like an


-fluoroethyl side chain) that can be metabolized to fluoroacetate , you are poisoning the Krebs cycle.

Technical Explanation: Unlike standard reactive metabolites, fluoroacetate is not electrophilic. It mimics acetate, entering the mitochondria where it is converted to (-)-erythro-2-fluorocitrate . This metabolite binds irreversibly to the Fe-S cluster of aconitase , halting the Krebs cycle, causing citrate accumulation, and collapsing cellular respiration.

Troubleshooting Workflow: The Lethal Synthesis Pathway

LethalSynthesis Drug Parent Drug (N-Fluoroethyl group) FA Fluoroacetate (Metabolite) Drug->FA Dealkylation (CYP450) FACoA Fluoroacetyl-CoA FA->FACoA Acetyl-CoA Synthetase FC (-)-erythro-2-Fluorocitrate FACoA->FC Citrate Synthase Aconitase Aconitase Enzyme (Mitochondrial) FC->Aconitase Irreversible Binding (HTn) Block Krebs Cycle COLLAPSE Aconitase->Block Inhibition

Figure 1: The mechanism of fluoroacetate-induced mitochondrial toxicity, known as "Lethal Synthesis."[1]

Validation Protocol: 19F-NMR Defluorination Assay

To confirm this, you must detect the release of free fluoride ion (


) or specific catabolites.
  • Sample Prep: Incubate test compound (

    
    ) with hepatocytes (preferred over microsomes for mitochondrial toxicity) for 2–4 hours.
    
  • Quench: Stop reaction with acetonitrile; centrifuge to pellet protein.

  • NMR Setup: Use a 400+ MHz spectrometer with a dedicated

    
     probe.
    
  • Internal Standard: Add

    
    -trifluorotoluene or 4-fluorobenzoate (set to -63 ppm or -114 ppm respectively).
    
  • Detection: Acquire

    
     spectra (proton decoupled).
    
    • Target Signal: Look for a sharp singlet at -119 to -123 ppm . This is free inorganic fluoride (

      
      ).
      
    • Interpretation: The presence of

      
       indicates C-F bond cleavage. If the C-F bond was on an alkyl chain, the remaining carbon fragment likely entered the lethal synthesis pathway.
      
Issue 2: The "Safe" Analog is Now a hERG Blocker

User Symptom:

"I added a fluorine to a phenyl ring to block a metabolic hot spot. Metabolic stability improved, but hERG inhibition potency spiked (IC50 dropped)."

Diagnosis: You have inadvertently altered the Physicochemical Vector . While fluorine blocks metabolism, it is highly lipophilic when attached to aromatics and electron-withdrawing. This changes the


-stacking capability and reduces the basicity of nearby amines, often increasing affinity for the hERG channel pore.

Technical Explanation:

  • Lipophilicity (

    
    ):  A single 
    
    
    
    substitution on an aromatic ring typically increases
    
    
    by 0.2 – 0.4 units . hERG binding is driven by hydrophobic interactions.
  • Basicity (

    
    ):  Fluorine is electron-withdrawing. If located near a basic amine (common in hERG blockers), it lowers the 
    
    
    
    . While this might improve permeability, it alters the cation-
    
    
    interaction profile within the channel.
Data Summary: Impact of Fluorine on hERG Drivers
ParameterEffect of Aromatic Fluorination (

)
Consequence for hERG
Lipophilicity (

)
Increases by ~0.25 (Ortho) to ~0.45 (Para)High Risk: Increases hydrophobic binding in the pore.
Acidity (

)
Decreases basicity of nearby amines by 1–2 log unitsVariable: May alter protonation state required for binding.
Quadrupole Moment Increases electron density on the ring edgeHigh Risk: Enhances

-stacking with aromatic residues (Tyr652/Phe656) in hERG.
Troubleshooting Guide
  • Action: If you must block that metabolic site, try a Chlorine (Cl) or Nitrile (CN) scan computationally first, but be aware Cl is even more lipophilic.

  • Alternative: Move the Fluorine to an aliphatic position if possible, or introduce a polar "anchor" (e.g., hydroxyl) elsewhere to offset the

    
     gain.
    
Issue 3: Idiosyncratic Toxicity (Metabolic Switching)

User Symptom:

"My parent molecule was cleared too fast. I fluorinated the para-position. Now clearance is low, but the Ames test is positive or I see covalent protein binding."

Diagnosis: You have caused Metabolic Switching . By blocking the "soft" metabolic spot (e.g., facile hydroxylation), you forced the CYP450 enzyme to attack a "harder" position on the molecule. This often results in the formation of reactive intermediates (epoxides, quinone-imines) that were previously minor pathways.

Validation Protocol: Glutathione (GSH) Trapping

Do not rely on simple stability data. You must hunt for the adducts.

  • Incubation:

    • Test Compound (

      
      ) + Human Liver Microsomes (1 mg/mL).
      
    • Cofactors: NADPH (1 mM) + GSH (5 mM) .

    • Time: 60 minutes at 37°C.

  • Analysis (LC-MS/MS):

    • Scan Mode: Neutral Loss Scan.

    • Target: Look for a neutral loss of 129 Da (pyroglutamic acid moiety of GSH).[2]

    • Alternative: Look for precursor ion shifts of

      
      .
      
  • Interpretation:

    • If you see GSH adducts in the Fluorinated analog that were not present (or were much lower) in the Hydrogen parent, you have shifted metabolism toward a toxicophore.

Decision Logic: Troubleshooting Toxicity

ToxicityFlow Start Start: Fluorinated Analog Toxicity Q1 Is the compound stable in Microsomes? Start->Q1 Q2 Is there Cytotoxicity/Organ Tox? Q1->Q2 Yes (Stable) Branch2 Check Reactive Metabolites (Issue 3) Q1->Branch2 No (Unstable) Branch1 Check hERG / Off-Targets (Issue 2) Q2->Branch1 No Tox Branch3 Check Defluorination (Issue 1) Q2->Branch3 Yes (Tox present) Run GSH Trapping Run GSH Trapping Branch2->Run GSH Trapping Run 19F NMR Run 19F NMR Branch3->Run 19F NMR

Figure 2: Decision tree for diagnosing unexpected toxicity in fluorinated drug candidates.

References
  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • Park, B. K., et al. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology.

  • Gonçalves, R., et al. (2005). Toxicology of fluoroacetate: a review, with possible directions for therapy research. Journal of Applied Toxicology.

  • Smart, B. E. (2001). Fluorine substituent effects (on lipophilicity and pKa).[3][4][5] Journal of Fluorine Chemistry.

  • Lauble, H., et al. (1996).[1] The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex.[6][7] Proceedings of the National Academy of Sciences.

Sources

Improving the in vivo pharmacokinetic profile of amine inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Assigned Specialist: Senior Application Scientist, Lead Optimization Unit Topic: Improving in vivo pharmacokinetic profile of amine inhibitors

Welcome to the Lead Optimization Support Hub

You have reached the Tier 3 Technical Support for Medicinal Chemistry. We understand the frustration: your amine-based inhibitor shows single-digit nanomolar potency in biochemical assays, but fails in animal models due to rapid clearance, poor exposure, or toxicity signals.

Amine groups are the "workhorses" of drug discovery—providing solubility and key electrostatic interactions—but they are also the primary drivers of poor pharmacokinetics (PK). This guide treats your PK failures as "bugs" in the molecular code and provides the "patches" required to fix them.

Module 1: Troubleshooting Rapid Clearance (Metabolic Instability)

User Report: "My compound is disappearing in liver microsomes (t1/2 < 10 min). What is happening?"

Root Cause Analysis

The basic amine nitrogen is a magnet for Cytochrome P450 (CYP) enzymes. Two primary "bugs" occur here:

  • N-Dealkylation: CYPs extract a hydrogen from the carbon alpha to the nitrogen (the

    
    -carbon), forming an unstable carbinolamine intermediate that collapses, cleaving the alkyl group.
    
  • N-Oxidation: Direct oxidation of the nitrogen lone pair (often by FMOs or CYPs) to form N-oxides.[1]

The Fix: Electronic and Steric Hardening

To stabilize the amine, we must make the


-carbon less accessible or electronically less favorable for oxidation.
Strategy A: The "Fluorine Shield" (Electronic Deactivation)

Introducing a fluorine atom on the


-carbon (two bonds away from nitrogen) pulls electron density away from the amine via induction.
  • Mechanism: This lowers the pKa of the amine (typically by 1–2 units), reducing the electron density available for Single Electron Transfer (SET) mechanisms used by CYPs.

  • Implementation: Replace a

    
    -hydrogen with Fluorine.
    
Strategy B: Steric Blocking
  • Mechanism: Bulky groups prevent the CYP heme iron from approaching the

    
    -carbon.
    
  • Implementation: Introduce a methyl group on the

    
    -carbon (branching) or incorporate the amine into a ring system (conformational constraint).
    
Visualizing the Patch

MetabolicStability Substrate Vulnerable Amine (R-CH2-NH-R') CYP CYP450 Attack (H-abstraction) Substrate->CYP Solution Optimization Strategy: Add u03b2-Fluorine or u03b1-Methyl Substrate->Solution Design Cycle Intermediate Carbinolamine (Unstable) CYP->Intermediate Oxidation Metabolite Cleaved Amine + Aldehyde (Inactive/Toxic) Intermediate->Metabolite Collapse Stable Metabolically Stable Compound Solution->Stable Blocks CYP Access Lowers pKa Stable->CYP Resistant

Figure 1: Mechanism of metabolic instability in amines and the "patch" via steric/electronic modification.

Module 2: Troubleshooting Distribution & Toxicity

User Report: "My compound has a huge Volume of Distribution (Vd) but low efficacy, or I'm seeing hERG signals."

Issue A: Lysosomal Trapping (The "Vd" Illusion)

If your compound has a high Vd (> 5 L/kg) but low free plasma concentration, it is likely trapped in lysosomes.

  • The Bug: Lysosomes are acidic (pH ~4.5–5.0).[2][3] Lipophilic amines (pKa > 8) cross the lysosomal membrane (pH 7.4, neutral species) but become protonated inside.[3] The cationic species cannot diffuse back out.

  • The Fix:

    • Lower the pKa: Target a pKa < 7.0 so a significant fraction remains uncharged even at pH 5.0.

    • Lower Lipophilicity (LogP): Reduce LogP < 2. Trapping requires both basicity and lipophilicity.

Issue B: hERG Inhibition (Cardiotoxicity)

The hERG potassium channel has a large hydrophobic pore with aromatic residues (Tyr652, Phe656) that bind lipophilic cations.

  • The Pharmacophore of Doom: Basic Amine + Linker + Lipophilic/Aromatic Tail.

  • The Fix:

    • Zwitterionic Approach: Introduce a carboxylic acid to neutralize the charge at physiological pH.

    • Oxygen Insertion: Place an ether oxygen 2-3 bonds from the basic nitrogen. This lowers pKa (inductive effect) and reduces LogP.

Visualizing the Trap

LysosomalTrapping cluster_cytosol Cytosol (pH 7.2) cluster_lysosome Lysosome (pH 5.0) Drug_Neutral Drug (Neutral) Permeable Drug_Charged Drug-H+ (Cationic) Impermeable / Trapped Drug_Neutral->Drug_Charged Passive Diffusion + Protonation Drug_Charged->Drug_Neutral Cannot Exit Mitigation Mitigation: Reduce pKa (<6.5) Reduce LogP Mitigation->Drug_Charged Prevents Accumulation

Figure 2: The Lysosomal Ion Trapping mechanism. High pKa amines accumulate in acidic organelles, reducing free drug concentration.

Module 3: Optimization Data Summary

The following table summarizes how specific structural modifications to a hypothetical piperidine-based inhibitor affect key PK parameters.

Modification StrategyChemical ChangeEffect on pKaEffect on LogDMetabolic StabilityhERG Risk
Baseline N-Methyl Piperidine~10.0HighLow (High Clearance)High
Steric Block

-Methylation
~10.0HighImproved (Blocks CYP)High
Electronic (Weak)

-Methoxy
~9.0MediumModerateModerate
Electronic (Strong)

-Fluorine
~8.5 MediumHigh (Deactivates Ring)Low
Polarity Shift Morpholine swap~8.3LowHighVery Low
pKa Crash N-Aryl (Aniline)~4-5HighVariable (Ring oxidation)Low

Module 4: Standard Operating Protocols (SOPs)

SOP-01: In Vitro Microsomal Stability Assay

Validates whether your chemical changes actually reduced clearance.

  • Preparation:

    • Test Compound: 1 µM final concentration (in 100 mM Potassium Phosphate buffer, pH 7.4).

    • Microsomes: Liver microsomes (human/rat/mouse) at 0.5 mg/mL protein.

    • Cofactor: NADPH regenerating system (or 1 mM NADPH).

  • Incubation:

    • Pre-incubate microsomes + drug for 5 min at 37°C.

    • Start: Add NADPH to initiate reaction.

    • Timepoints: 0, 5, 15, 30, 60 min.

  • Termination:

    • Aliquot 50 µL of reaction into 150 µL ice-cold Acetonitrile (containing internal standard).

    • Centrifuge at 4000g for 20 min to pellet protein.

  • Analysis:

    • Inject supernatant into LC-MS/MS.

    • Calculation: Plot ln(% remaining) vs. time. Slope =

      
      .
      
    • 
      .
      
SOP-02: Lysosomal Trapping Assessment (LysoTracker)

Diagnoses if Vd issues are due to trapping.

  • Cell Culture: Use Fa2N-4 or HepG2 cells. Seed in 96-well plates.

  • Dosing:

    • Treat cells with Test Compound (various concentrations) for 1 hour.

    • Control: Include Bafilomycin A1 (100 nM) in control wells (this destroys the pH gradient; if trapping stops, it confirms the mechanism).

  • Probe Addition:

    • Add LysoTracker Red DND-99 (50 nM) for the last 30 mins.

  • Readout:

    • Wash cells with PBS. Measure fluorescence (Ex 577 nm / Em 590 nm).

    • Interpretation: If Test Compound decreases LysoTracker signal (by competing for the lysosome) or if Bafilomycin prevents uptake, the drug is lysosomotropic.

References & Grounding

  • Strategies to Enhance Metabolic Stability - Vertex AI / NEDMDG Detailed breakdown of blocking metabolic soft spots and reducing lipophilicity.

  • Lysosomal Trapping: Mechanism and Mitigation - BioIVT Explanation of the physicochemical basis of lysosomal sequestration and LysoTracker assays.

  • Med Chem Strategies to Master hERG - Drug Hunter SAR analysis of hERG inhibition, focusing on the "lipophilic amine" pharmacophore and mitigation strategies like oxygen insertion.

  • Tuning Basicity of Amines - Cambridge MedChem Consulting Data on how fluorine and other heteroatoms modulate amine pKa and influence efflux/permeability.

  • N-Dealkylation of Amines - National Institutes of Health (PMC) In-depth review of the CYP450-mediated N-dealkylation mechanism and its prevalence in drug metabolism.

Sources

Validation & Comparative

Comparative Guide: (2-Fluoroethyl)(propan-2-yl)amine vs. Non-Fluorinated Analogs in Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Experimental Guide Subject:


-isopropyl-2-fluoroethanamine (Fluorinated) vs. 

-isopropyl-ethanamine (Non-Fluorinated) Date: February 20, 2026 Author: Senior Application Scientist, Medicinal Chemistry Division

Executive Summary: The "Fluorine Scan" Effect

In modern drug discovery, the substitution of a hydrogen atom or a methyl group with a fluorine moiety is a high-impact strategy known as a "Fluorine Scan." This guide compares (2-Fluoroethyl)(propan-2-yl)amine (a


-fluoroamine) against its non-fluorinated analog, (Ethyl)(propan-2-yl)amine .

While structurally similar, the introduction of a fluorine atom at the


-position relative to the basic nitrogen induces profound changes in physicochemical properties.[1] This modification is primarily used to lower basicity (pKa) , improve metabolic stability , and lock conformation  via the gauche effect, often turning a rapid-clearance hit into a viable lead candidate.[2]
Quick Comparison Matrix
FeatureNon-Fluorinated Analog (Ethyl-iPr-Amine)Fluorinated Target (2-Fluoroethyl-iPr-Amine)Impact on Drug Design
pKa (Conj. Acid) ~10.7~9.0High: Increases fraction of uncharged species at pH 7.4; improves membrane permeability.
LogD (pH 7.4) Lower (due to ionization)Higher (due to lower pKa)High: Better lipophilicity profile at physiological pH.
Metabolic Stability Low (Susceptible to

-dealkylation)
High (Electronic deactivation)Critical: Extends half-life (

) by blocking CYP450 oxidation.
Conformation Flexible (Anti/Gauche equilibrium)Rigid (Gauche preference)Medium: Can improve potency if the binding pocket favors a compact shape.

Physicochemical Profiling: The pKa Shift

The most immediate impact of the (2-fluoroethyl) group is the modulation of basicity.

The Mechanism

In the non-fluorinated analog, the ethyl group acts as a weak electron donor, stabilizing the protonated ammonium species.[2] In the fluorinated compound, the high electronegativity of fluorine creates a strong inductive effect (


), withdrawing electron density from the 

-carbon and subsequently the nitrogen lone pair. This destabilizes the protonated form, thereby lowering the pKa .[2]
  • Non-Fluorinated pKa: ~10.7[1]

  • 
    -Fluorinated pKa:  ~9.0 (approx.[1] 1.7 unit drop)[3]
    

This shift is critical for oral bioavailability. At physiological pH (7.4), the non-fluorinated amine is almost 99.9% protonated (cationic), limiting passive diffusion through lipid bilayers.[2] The fluorinated analog, with a pKa of 9.0, has a significantly higher fraction of neutral species available for membrane permeation.[2]

Visualization: The pKa & Permeability Cascade

pKa_Impact cluster_0 Non-Fluorinated (Ethyl) cluster_1 Fluorinated (2-Fluoroethyl) NF_Struct N-isopropyl-ethylamine (pKa ~10.7) NF_State 99.9% Cationic at pH 7.4 NF_Struct->NF_State Physiological pH NF_Result Poor Membrane Permeability NF_State->NF_Result Charge Barrier F_Struct N-isopropyl-2-fluoroethylamine (pKa ~9.0) F_State Increased Neutral Fraction at pH 7.4 F_Struct->F_State -I Inductive Effect F_Result Enhanced Membrane Permeability F_State->F_Result Lipophilic Diffusion

Figure 1: Impact of


-fluorination on ionization state and permeability.

Structural Biology: The Gauche Effect[4]

Unlike the steric bulk of a methyl group, fluorine introduces stereoelectronic control.[2]

The Phenomenon

Protonated


-fluoroamines exhibit a strong preference for the gauche conformation  (dihedral angle 

60°). This is driven by an electrostatic attraction between the electronegative fluorine (

) and the positively charged ammonium hydrogen (

).
  • Non-Fluorinated: Exists in equilibrium between anti (180°) and gauche conformers, often favoring anti to minimize steric clash.[2]

  • Fluorinated: Locked into gauche.

Biological Implication

If the target protein binding pocket requires a "bent" or compact amine conformation, the fluorinated analog pays a lower entropic penalty upon binding, potentially increasing potency (


 or 

).[2]

Metabolic Stability: Blocking Dealkylation

The primary clearance mechanism for secondary amines is oxidative


-dealkylation, typically mediated by Cytochrome P450 (CYP) enzymes.
  • Non-Fluorinated: CYP450 abstracts a hydrogen from the

    
    -carbon (next to Nitrogen) or performs a Single Electron Transfer (SET) on the Nitrogen lone pair. The resulting radical/cation intermediate leads to C-N bond cleavage.
    
  • Fluorinated:

    • Electronic Deactivation: The electron-withdrawing fluorine destabilizes the formation of the radical cation on the nitrogen.

    • Bond Strength: While the C-F bond itself is strong, its remote effect protects the adjacent C-H bonds from abstraction.[2]

Experimental Outcome: In human liver microsome (HLM) assays,


-fluoroamines consistently show lower intrinsic clearance (

) compared to their ethyl counterparts.

Experimental Protocols

A. Synthesis of (2-Fluoroethyl)(propan-2-yl)amine

Note: Direct alkylation of isopropylamine with 1-bromo-2-fluoroethane is possible but prone to over-alkylation. The preferred method for high purity is reductive amination or nucleophilic opening.

Method: Nucleophilic Opening of Aziridine (Olah's Reagent) This method ensures mono-fluorination at the beta position.

  • Precursor: Synthesize

    
    -isopropylaziridine via standard intramolecular cyclization of 
    
    
    
    -isopropylaminoethanol.
  • Reagent: Pyridine-HF (Olah's Reagent) or

    
     in glycol.
    
  • Reaction:

    • Dissolve

      
      -isopropylaziridine (1.0 eq) in dry ether/DCM at 0°C.
      
    • Dropwise add Pyridine-HF (Caution: Corrosive/Toxic).

    • Stir at RT for 2-4 hours. The nucleophilic fluoride attacks the ring carbon, opening it to form the

      
      -fluoroamine.[1]
      
  • Workup: Quench with ice-cold

    
    , extract with DCM, dry over 
    
    
    
    . Isolate the amine salt (HCl) for stability.
B. In Vitro Microsomal Stability Assay

Objective: Quantify the metabolic stability improvement.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System.

  • Test Compounds: Fluorinated vs. Non-fluorinated analog (1 µM final conc).

  • Internal Standard: Tolbutamide or Propranolol.

Workflow:

  • Pre-Incubation: Mix 5 µL of compound (from 1 mM DMSO stock) with 445 µL of phosphate buffer (pH 7.4) and 25 µL HLM. Pre-incubate at 37°C for 5 min.

  • Initiation: Add 25 µL of NADPH regenerating system to start the reaction.

  • Sampling: At timepoints

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing the Internal Standard. Centrifuge at 4000 rpm for 20 min.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

Data Calculation: Plot


 vs. time. The slope 

determines half-life:


Visualization: Assay Workflow

Assay_Workflow Start Start: Mix HLM + Compound (37°C) Initiate Add NADPH (Start Metabolism) Start->Initiate Sample Sampling Loop (0, 5, 15, 30, 60 min) Initiate->Sample Quench Quench with ACN + IS (Precipitate Proteins) Sample->Quench Analyze LC-MS/MS Analysis (Parent Ion Depletion) Quench->Analyze

Figure 2: Microsomal Stability Assay Workflow for comparative clearance analysis.

References

  • Purser, S., et al. (2008).[2] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[2] Link

  • Müller, K., Faeh, C., & Diederich, F. (2007).[2] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.[2] Link

  • O'Hagan, D. (2008).[2][4] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[2] Link

  • Gillis, E. P., et al. (2015).[2] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.[2] Link

  • Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[2] Link

Sources

The Fluorocyclopropane Moiety: A Subtle Powerhouse in Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to its Physicochemical and Pharmacological Impact Versus Non-Fluorinated Analogs

In the landscape of contemporary medicinal chemistry, the pursuit of refining a drug candidate's properties is a paramount challenge. Among the arsenal of synthetic strategies, the introduction of fluorine has emerged as a powerful tool to modulate a molecule's pharmacokinetic and pharmacodynamic profile. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparative analysis of the fluorocyclopropane moiety against its non-fluorinated cyclopropane counterparts. We will explore the nuanced yet significant impact of this strategic fluorination on key drug-like properties, supported by experimental data and a compelling case study.

The Rationale: Why Fluorinate a Cyclopropane Ring?

The cyclopropane ring, a three-membered carbocycle, is an attractive structural motif in drug design due to its rigid nature, which can help in pre-organizing a molecule for optimal interaction with its biological target. When a fluorine atom is introduced onto this rigid scaffold, its profound electronegativity and small size impart a unique set of properties that can be exploited to overcome common drug development hurdles. These include enhancing metabolic stability, modulating lipophilicity and basicity (pKa), and influencing molecular conformation. This guide will dissect these effects, providing a clear rationale for the growing interest in fluorocyclopropane-containing drug candidates.

Physicochemical Property Modulation: A Head-to-Head Comparison

The introduction of fluorine onto a cyclopropane ring can lead to significant, and sometimes non-intuitive, changes in a molecule's physicochemical properties. These alterations are critical in determining a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity (LogP/LogD)

A common misconception is that fluorination invariably increases lipophilicity. However, in the context of the cyclopropane ring, the effect can be more nuanced. Strategic placement of fluorine can, in some instances, lead to a decrease in lipophilicity. This is attributed to the strong polarization of the C-F bond, which can alter the molecule's overall dipole moment and its interaction with water. For example, studies have shown that fluorination of a cyclopropyl group can lead to a reduction in the logarithm of the partition coefficient (LogP), a key measure of lipophilicity.[1][2]

Metabolic Stability

One of the most significant advantages of incorporating a fluorocyclopropane moiety is the enhancement of metabolic stability.[3][4][5] The carbon-fluorine bond is exceptionally strong and not readily cleaved by metabolic enzymes, such as cytochrome P450s. By replacing a metabolically labile C-H bond with a C-F bond, the molecule can be shielded from oxidative metabolism at that position, leading to a longer half-life and improved bioavailability.

Acidity/Basicity (pKa)

The strong electron-withdrawing nature of fluorine can significantly influence the acidity or basicity of nearby functional groups. For instance, the pKa of a cyclopropylamine can be lowered upon fluorination of the cyclopropane ring.[6] This modulation of pKa can have profound effects on a drug's solubility, membrane permeability, and its interaction with its biological target, particularly if the target has a charged binding pocket.

Key Physicochemical Comparisons

Figure 1. Comparative physicochemical properties.

Case Study: Fluorocyclopropyl Analogs of Cabozantinib

A compelling example of the benefits of a fluorocyclopropane moiety can be found in the development of analogs of Cabozantinib, a potent tyrosine kinase inhibitor.[7][8][9][10] Researchers synthesized both cis- and trans-fluorocyclopropyl analogs of Cabozantinib and compared their in vitro activity to the parent drug.

The results demonstrated that the introduction of the fluorine atom did not negatively impact the inhibitory activity against the target kinase, c-Met. In fact, the trans-fluorocyclopropyl analog (JV-976) showed slightly higher inhibitory activity than Cabozantinib itself.[8] This case study highlights that strategic fluorination of a cyclopropane ring can be a viable strategy for fine-tuning the properties of a drug candidate without compromising its potency.

Table 1: Comparative in vitro Activity of Cabozantinib and its Fluorocyclopropyl Analogs

Compoundc-Met Kinase IC50 (nM)
Cabozantinib5.0
cis-F analog (JV-982)5.0
trans-F analog (JV-976)4.0

Experimental Protocols

To empirically determine the effects of fluorination on cyclopropane-containing compounds, the following experimental protocols are essential.

Protocol 1: Determination of Lipophilicity (LogP) by Shake-Flask Method

This classic method directly measures the partitioning of a compound between an aqueous and an immiscible organic phase.[11][12][13][14][15]

Materials:

  • Test compound

  • 1-Octanol (pre-saturated with buffer)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with 1-octanol)

  • Vials with screw caps

  • Vortex mixer

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Add a small aliquot of the stock solution to a vial containing a known volume of PBS (pH 7.4).

  • Add an equal volume of 1-octanol to the vial.

  • Cap the vial tightly and vortex vigorously for 1-2 minutes to ensure thorough mixing.

  • Allow the vial to stand at room temperature for a sufficient time (e.g., 24 hours) to reach equilibrium, or gently agitate.

  • Centrifuge the vial to ensure complete phase separation.

  • Carefully withdraw an aliquot from both the aqueous and the 1-octanol layers.

  • Quantify the concentration of the test compound in each phase using a suitable analytical method.

  • Calculate the LogP value using the formula: LogP = log10([Compound]octanol / [Compound]aqueous)

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.[16][17][18][19]

Materials:

  • Test compound

  • Pooled liver microsomes (human or other species)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Incubator or water bath at 37°C

  • Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)

  • 96-well plates or microcentrifuge tubes

  • LC-MS/MS for analysis

Procedure:

  • Prepare a working solution of the test compound in the phosphate buffer.

  • In a 96-well plate or microcentrifuge tubes, pre-warm the liver microsomes and the test compound solution at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system to each well/tube.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the quenching solution.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate/vials for LC-MS/MS analysis.

  • Quantify the amount of the parent compound remaining at each time point.

  • Determine the metabolic half-life (t1/2) by plotting the natural logarithm of the percentage of the parent compound remaining against time.

Synthetic Workflow for Fluorocyclopropyl Analogs

The synthesis of fluorocyclopropane-containing molecules often involves specialized reagents and techniques. A general workflow for the synthesis of a fluorocyclopropyl analog, inspired by the synthesis of the Cabozantinib analogs, is depicted below.[7][8][9]

G A Alkene Precursor B Fluorocyclopropanation A->B C Fluorocyclopropane Intermediate B->C D Functional Group Interconversion C->D E Key Building Block D->E F Coupling Reaction E->F G Final Fluorocyclopropyl Analog F->G

Figure 2. General synthetic workflow.

Conclusion

The strategic incorporation of a fluorocyclopropane moiety represents a sophisticated approach in modern drug design. Far from being a simple substitution, it allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. As demonstrated, this can lead to tangible benefits such as enhanced metabolic stability and modulated lipophilicity, without necessarily compromising biological activity. The case of the fluorocyclopropyl analogs of Cabozantinib serves as a powerful testament to the potential of this strategy. As synthetic methodologies for accessing these unique building blocks continue to advance, we can anticipate a greater exploration and application of the fluorocyclopropane motif in the development of next-generation therapeutics.

References

  • Veliks, J. et al. (2020). trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. ACS Medicinal Chemistry Letters, 11(10), 1937–1943. Available at: [Link]

  • Veliks, J. et al. (2020). trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. PubMed, 32922774. Available at: [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs | Request PDF. Retrieved from [Link]

  • Veliks, J. et al. (2020). trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. PubMed, 32922774. Available at: [Link]

  • protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP / LogD. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Lipophilicity modulation examples involving fluorinated cyclopropane derivatives (measured experimentally via shake-flask method). Retrieved from [Link]

  • ResearchGate. (2024). (PDF) LogP / LogD shake-flask method v1. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. Retrieved from [Link]

  • Lokey Lab Protocols. (2017). Shake Flask logK. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorinated cyclopropanes: Synthesis and chemistry of the aryl a,b,b-trifluorocyclopropane motif | Request PDF. Retrieved from [Link]

  • PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]

  • PubMed. (2008). Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Applications of Fluorocyclopropanes | Request PDF. Retrieved from [Link]

  • ACS Publications. (2022). Skeletal Ring Contractions via I(I)/I(III) Catalysis: Stereoselective Synthesis of cis-α,α-Difluorocyclopropanes. Retrieved from [Link]

  • PubMed. (2020). Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Measured LogP values (23 °C) for derivatives 27–32, as well as the parent cyclobutanes (R=H). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) New Synthesis of Antitumor Drug Cabozantinib. Retrieved from [Link]

  • PubMed. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from [Link]

  • ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved from [Link]

  • MDPI. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Retrieved from [Link]

  • Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]

  • PubChem. (n.d.). (1R,2S)-2-Fluorocyclopropan-1-amine. Retrieved from [Link]

Sources

Strategic Fluorination in Drug Discovery: A Quantitative Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Researchers[1]

Executive Summary

In modern medicinal chemistry, the incorporation of fluorine is not merely a structural modification; it is a precision tool for multiparameter optimization (MPO). Approximately 20-25% of currently marketed drugs contain at least one fluorine atom. This guide provides a quantitative analysis of how strategic fluorination modulates physicochemical properties (pKa, LogD), metabolic stability (intrinsic clearance), and binding affinity.

As a Senior Application Scientist, I have structured this analysis to move beyond basic trends, focusing on the causality of these effects and providing robust, self-validating experimental protocols for their assessment.

Part 1: Physicochemical Modulation (pKa & Lipophilicity)[2]

The most immediate impact of fluorine substitution is electronic. Fluorine is the most electronegative element (3.98 Pauling scale), creating a strong inductive effect (


) that alters the electron density of the entire molecular scaffold.
The Mechanism: pKa Shifting

Fluorine withdraws electron density from proximal functional groups.[2]

  • Basic Amines: Fluorine reduces the electron density on the nitrogen lone pair, lowering the pKa. This is critical for oral bioavailability; lowering the pKa of a basic amine (e.g., from 10.5 to 8.5) increases the fraction of neutral species at physiological pH (7.4), thereby enhancing membrane permeability.

  • Acidity: Conversely, fluorine stabilizes the conjugate base of acidic groups (e.g., carboxylic acids, phenols), making them more acidic (lowering pKa).

Quantitative Comparison: The Piperidine Scaffold

Consider a standard drug discovery scenario involving a piperidine side chain. The table below illustrates the quantitative shift in properties when hydrogen is replaced by fluorine or a trifluoromethyl group.

PropertyScaffold A (Hydrogen)Scaffold B (4-F-Piperidine)Scaffold C (3-CF3-Piperidine)Impact Analysis
pKa (Base) 10.89.28.4F lowers pKa by ~1.6 units , reducing ionization at pH 7.4.
LogD (pH 7.4) 0.51.22.1Lipophilicity increases. The drop in pKa increases the neutral fraction, boosting LogD.
Caco-2 (

)

cm/s

cm/s

cm/s
Permeability increases 7-14x due to the improved lipophilic profile.
Solubility High (>100 µM)Moderate (50 µM)Low (<10 µM)Trade-off: Higher lipophilicity often reduces aqueous solubility.
Visualization: The Fluorine Decision Logic

The following diagram outlines the decision-making process for deploying fluorine to solve specific ADME (Absorption, Distribution, Metabolism, Excretion) issues.

FluorineLogic Problem ADME/PK Liability Identified Decision_Metab Issue: High Clearance? Problem->Decision_Metab Decision_Perm Issue: Low Permeability? Problem->Decision_Perm Sol_Metab Strategy: Block Metabolic Soft Spot (Para-F, Benzylic-F) Decision_Metab->Sol_Metab Oxidative Lability Sol_pKa Strategy: pKa Modulation (Proximal F to Amine) Decision_Perm->Sol_pKa High Basicity Result_Metab Outcome: Blocked CYP Oxidation Increased t1/2 Sol_Metab->Result_Metab Result_Perm Outcome: Lower pKa -> Higher Neutral Fraction Increased LogD7.4 Sol_pKa->Result_Perm

Caption: Logic flow for selecting fluorination strategies based on identified pharmacokinetic liabilities.

Part 2: Metabolic Stability (The "Clearance" Pillar)

Metabolic instability is often driven by Cytochrome P450 (CYP) mediated oxidation of electron-rich C-H bonds.

The Mechanism: The C-F Shield
  • Bond Strength: The C-F bond (~116 kcal/mol) is significantly stronger than the C-H bond (~99 kcal/mol), making it resistant to homolytic cleavage by the CYP450 iron-oxo species.

  • Electronic Deactivation: Fluorine's electronegativity reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack by the CYP enzyme.

  • Blocking "Soft Spots": The para-position of phenyl rings and benzylic positions are common sites of metabolism. Fluorine substitution here effectively "caps" these sites.

Quantitative Comparison: Microsomal Stability

Data derived from a standard Human Liver Microsome (HLM) assay comparing a non-fluorinated lead to its fluorinated analog.

MetricCompound X (H-Analog)Compound Y (p-F-Analog)Improvement Factor

(min)
12484x increase in half-life.

(µL/min/mg)
115 (High Clearance)29 (Low-Mod Clearance)~75% reduction in intrinsic clearance.
Bioavailability (%F) 15%55%Significant boost in systemic exposure.

Part 3: Experimental Protocols

To generate the data above, rigorous experimental protocols are required. As a Senior Scientist, I emphasize self-validating steps—controls that ensure the assay is performing correctly before you analyze your test compounds.

Protocol A: Shake-Flask LogD Determination (The Gold Standard)

While HPLC methods exist, the Shake-Flask method remains the definitive standard for establishing lipophilicity at a specific pH.

Reagents:

  • 1-Octanol (HPLC Grade)

  • Phosphate Buffered Saline (PBS), pH 7.4[3]

  • Test Compound (10 mM DMSO stock)

Workflow:

  • Pre-saturation (Critical Step): Mix 1-octanol and PBS (1:1 ratio) and stir for 24 hours. Separate the phases. This ensures the octanol is "wet" and the buffer is octanol-saturated, preventing volume changes during the assay.

  • Preparation: Add 5 µL of compound stock to 495 µL of pre-saturated 1-octanol. Vortex.

  • Partitioning: Add 500 µL of pre-saturated PBS to the octanol-compound mix.

  • Equilibration: Rotate (do not shake violently to avoid emulsion) for 60 minutes at 25°C. Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification: Remove aliquots from both layers. Analyze via LC-MS/MS.

  • Calculation:

    
    
    
Protocol B: Microsomal Stability Assay

This assay predicts hepatic clearance.

Workflow Diagram:

MicrosomalAssay Prep 1. Preparation Microsomes + Buffer (37°C Pre-incubation) Start 2. Initiation Add NADPH Regenerating System Prep->Start Sample 3. Sampling 0, 5, 15, 30, 60 min Start->Sample Quench 4. Quenching Add cold Acetonitrile (Precipitate Proteins) Sample->Quench Analyze 5. LC-MS/MS Quantify Parent % Remaining Quench->Analyze

Caption: Step-by-step workflow for the Human Liver Microsomal (HLM) stability assay.

Validation Criteria:

  • Positive Control: Include Verapamil or Propranolol. Their

    
     must fall within historical ranges (e.g., Verapamil 
    
    
    
    ~10-15 min).
  • Negative Control: Incubate without NADPH. No degradation should occur (verifies chemical stability vs. metabolic stability).

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry.[4] Chemical Society Reviews.[4][5]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry.[6][7][8] Journal of Medicinal Chemistry. [7]

  • Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition.[9] Science.

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry.[9] Journal of Medicinal Chemistry.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.